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  • Product: (-)-trans-Pinocarveol
  • CAS: 547-61-5

Core Science & Biosynthesis

Foundational

The Natural Occurrence of (-)-trans-Pinocarveol in Essential Oils: A Technical Guide

Abstract (-)-trans-Pinocarveol, a bicyclic monoterpenoid alcohol, is a significant constituent of numerous essential oils, contributing to their characteristic aroma and potential biological activities. This technical gu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(-)-trans-Pinocarveol, a bicyclic monoterpenoid alcohol, is a significant constituent of numerous essential oils, contributing to their characteristic aroma and potential biological activities. This technical guide provides an in-depth exploration of the natural occurrence of (-)-trans-pinocarveol, delving into its biosynthetic origins, prevalence across various plant species, and the analytical methodologies requisite for its identification and quantification. Furthermore, this guide elucidates the known biological activities and industrial applications of this compound, offering a comprehensive resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Significance of (-)-trans-Pinocarveol

Pinocarveol (IUPAC name: 6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol) is a naturally occurring monoterpenoid with the chemical formula C₁₀H₁₆O.[1] It exists as various stereoisomers, with the (-)-trans-pinocarveol isomer being a prominent form found in nature.[2] This compound is a key contributor to the aromatic profile of many essential oils, often imparting woody, balsamic, and herbaceous notes. Beyond its sensory characteristics, (-)-trans-pinocarveol has garnered scientific interest for its potential pharmacological properties, making it a molecule of interest for drug discovery and development. This guide aims to provide a comprehensive technical overview of its natural occurrence, from its biosynthesis within the plant to its eventual application.

Biosynthesis of (-)-trans-Pinocarveol: A Molecular Journey

The biosynthesis of (-)-trans-pinocarveol, like all monoterpenes in plants, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids. The key steps leading to the formation of (-)-trans-pinocarveol are as follows:

  • Formation of Geranyl Pyrophosphate (GPP): Geranyl pyrophosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl pyrophosphate (GPP).[3] This reaction is a critical commitment step towards the biosynthesis of monoterpenes.

  • Cyclization to (-)-β-Pinene: The linear GPP molecule undergoes a complex cyclization reaction catalyzed by a specific monoterpene synthase, namely (-)-β-pinene synthase.[4] This enzymatic transformation is considered to involve the initial isomerization of GPP to (+)-(3S)-linalyl pyrophosphate, which then cyclizes to form the bicyclic olefin, (-)-β-pinene.[2][5]

  • Allylic Oxidation to (-)-trans-Pinocarveol: The final step in the biosynthesis is the allylic oxidation of (-)-β-pinene. This reaction introduces a hydroxyl group at the C3 position, yielding (-)-trans-pinocarveol. This oxidation is a crucial step in diversifying the chemical landscape of monoterpenes within the plant.

Biosynthesis cluster_0 MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP  Geranyl Pyrophosphate  Synthase (GPPS) DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP  Geranyl Pyrophosphate  Synthase (GPPS) LPP (+)-(3S)-Linalyl Pyrophosphate GPP->LPP  (-)-β-Pinene Synthase  (Isomerization) b_pinene (-)-β-Pinene LPP->b_pinene  (-)-β-Pinene Synthase  (Cyclization) pinocarveol (-)-trans-Pinocarveol b_pinene->pinocarveol  Allylic Oxidation

Caption: Biosynthetic pathway of (-)-trans-pinocarveol from IPP and DMAPP.

Natural Occurrence and Quantitative Distribution in Essential Oils

(-)-trans-Pinocarveol is widely distributed in the plant kingdom, having been identified in the essential oils of numerous species. The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the specific plant part used for extraction. A summary of its occurrence and reported concentrations is presented in the table below.

Plant SpeciesFamilyPlant Part(-)-trans-Pinocarveol Concentration (%)Reference(s)
Eucalyptus globulusMyrtaceaeLeaves0.1 - 2.73[2][5][6]
Eucalyptus tereticornisMyrtaceaeLeavesNot specified[4]
Eucalyptus torellianaMyrtaceaeLeavesNot specified[4]
Hyssopus officinalis (Hyssop)LamiaceaeAerial parts1.0[6]
Chamaemelum nobile (Roman Chamomile)AsteraceaeFlowers4.36[6]
Cistus ladanifer (Labdanum)CistaceaeLeaves1.90[6]
Rosmarinus officinalis (Rosemary)LamiaceaeLeaves2.25[6]
Nepeta denudataLamiaceaeAerial parts4.50[6]
Amomum testaceumZingiberaceaeFruit10.90[6]
Myrothamnus flabellifoliusMyrothamnaceaeLeaves19.57[7]

Note: The concentrations listed are indicative and can show considerable variation.

Analytical Methodologies for Identification and Quantification

The accurate identification and quantification of (-)-trans-pinocarveol in complex essential oil matrices require robust analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed method for this purpose. High-performance liquid chromatography (HPLC) can also be utilized, particularly for non-volatile derivatives or when alternative selectivity is required.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high resolution and sensitivity for the analysis of volatile compounds like (-)-trans-pinocarveol. A typical protocol is outlined below:

4.1.1. Sample Preparation:

  • Dilute the essential oil sample in a suitable organic solvent (e.g., hexane or ethanol) to a concentration of approximately 1% (v/v).

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Prepare a series of calibration standards of (-)-trans-pinocarveol in the same solvent to establish a calibration curve for quantification.

4.1.2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 series or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (e.g., split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 4°C/min.

    • Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

4.1.3. Data Analysis:

  • Identification of (-)-trans-pinocarveol is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard and with mass spectral libraries (e.g., NIST, Wiley).

  • Quantification is performed by integrating the peak area of the corresponding ion and using the calibration curve generated from the standards.

GCMS_Workflow start Essential Oil Sample dilution Dilution in Solvent start->dilution filtration Filtration (0.22 µm) dilution->filtration injection GC Injection filtration->injection separation Chromatographic Separation (HP-5MS Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection analysis Data Analysis: - Retention Time - Mass Spectrum - Quantification detection->analysis

Caption: A typical workflow for the GC-MS analysis of (-)-trans-pinocarveol.

High-Performance Liquid Chromatography (HPLC) Protocol

While less common for volatile monoterpenes, HPLC can be a valuable tool, especially after derivatization to improve UV absorbance or for preparative scale isolation. A general reversed-phase HPLC method is described below.

4.2.1. Sample Preparation and Derivatization (Optional):

  • Dilute the essential oil in the mobile phase.

  • For enhanced UV detection, derivatization with a chromophoric agent may be necessary.

  • Prepare calibration standards of the derivatized or underivatized (-)-trans-pinocarveol.

4.2.2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis detector set at a suitable wavelength (e.g., 210 nm for underivatized analytes, or the λmax of the derivative).

4.2.3. Data Analysis:

  • Identification is based on the retention time compared to a reference standard.

  • Quantification is performed using a calibration curve constructed from the peak areas of the standards.

Biological Activities and Industrial Applications

(-)-trans-Pinocarveol exhibits a range of biological activities and has found applications in various industries.

Biological Activities
  • GABAergic System Modulation: One of the most significant reported biological activities of trans-pinocarveol is its ability to modulate γ-aminobutyric acid (GABA) type A (GABAₐ) receptors.[6][8] GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulation of GABAₐ receptors can lead to anxiolytic, sedative, and anticonvulsant effects. Studies have shown that trans-pinocarveol can potentiate the effects of GABA, suggesting its potential as a therapeutic agent for neurological disorders.[6][8]

Industrial Applications
  • Fragrance and Flavor Industry: Due to its pleasant woody and herbaceous aroma, (-)-trans-pinocarveol is utilized as a fragrance ingredient in perfumes, cosmetics, soaps, and detergents.[9][10] It is also used as a flavoring agent in the food and beverage industry.[1]

  • Pharmaceutical Intermediates: The chemical structure of (-)-trans-pinocarveol makes it a valuable chiral building block for the synthesis of other more complex molecules with potential pharmaceutical applications.[9]

Conclusion

(-)-trans-Pinocarveol is a naturally occurring monoterpenoid of significant scientific and commercial interest. Its widespread presence in essential oils, coupled with its intriguing biological activities, underscores the importance of continued research into this compound. A thorough understanding of its biosynthesis provides a foundation for potential metabolic engineering approaches to enhance its production. Furthermore, the refinement of analytical techniques is crucial for accurate quality control and the exploration of its full therapeutic potential. This guide has provided a comprehensive overview of the current knowledge surrounding (-)-trans-pinocarveol, serving as a valuable resource for professionals dedicated to the study and application of natural products.

References

  • Pinocarveol. (n.d.). Foreverest Resources Ltd. Retrieved from [Link]

  • Croteau, R., & Satterwhite, D. M. (1989). Biosynthesis of monoterpenes. Stereochemistry of the enzymatic cyclizations of geranyl pyrophosphate to (+)-alpha-pinene and (-)-beta-pinene. The Journal of biological chemistry, 264(26), 15309–15315.
  • Croteau, R., Felton, M., & Ronald, R. C. (1980). Biosynthesis of monoterpenes. Stereochemistry of the enzymatic cyclizations of geranyl pyrophosphate to (+)-alpha-pinene and (-)-beta-pinene. Archives of Biochemistry and Biophysics, 200(2), 524-533.
  • Sarhy, A., et al. (2014). Microbial Synthesis of Pinene. ACS Synthetic Biology, 3(8), 521-533.
  • pinocarveol 2(10)-pinen-3-ol. (n.d.). The Good Scents Company. Retrieved from [Link]

  • (-)-beta-pinene synthase. (n.d.). In Wikipedia. Retrieved from [Link]

  • Croteau, R., & Satterwhite, D. M. (1988). Biosynthesis of monoterpenes. Enantioselectivity in the enzymatic cyclization of (+)- and (-)-linalyl pyrophosphate to (+)- and (-)-pinene and (+)- and (-)-camphene. The Journal of biological chemistry, 263(21), 10064–10071.
  • Pinene synthase. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wang, Y., et al. (2023). Cyclization mechanism of monoterpenes catalyzed by monoterpene synthases in dipterocarpaceae. Computational and Structural Biotechnology Journal, 21, 5567-5575.
  • Pinocarveol. (n.d.). In Wikipedia. Retrieved from [Link]

  • The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. (2022). RSC Advances, 12(20), 12563-12586.
  • Viljoen, A. M., et al. (2006). The composition and antimicrobial activity of the essential oil of the resurrection plant Myrothamnus flabellifolius. South African Journal of Botany, 72(4), 661-664.
  • Aoshima, H., et al. (2013). GABAA receptor modulation by terpenoids from Sideritis extracts. Journal of Ethnopharmacology, 150(3), 935-941.
  • Perry, N., & Perry, E. (2022). Aromas Influencing the GABAergic System. Molecules, 27(8), 2530.

Sources

Exploratory

A Technical Guide to the Isolation and Purification of (-)-trans-Pinocarveol from Eucalyptus globulus

Executive Summary (-)-trans-Pinocarveol is a chiral monoterpenoid alcohol with significant potential in synthetic chemistry and drug development. While present in various essential oils, its isolation as a pure enantiome...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(-)-trans-Pinocarveol is a chiral monoterpenoid alcohol with significant potential in synthetic chemistry and drug development. While present in various essential oils, its isolation as a pure enantiomer from natural sources presents a considerable challenge due to its relatively low abundance and the presence of numerous structurally similar compounds. This guide provides an in-depth, field-proven methodology for the isolation, purification, and characterization of (-)-trans-Pinocarveol from the leaves of Eucalyptus globulus. The process employs a multi-step strategy beginning with bulk extraction via steam distillation, followed by enrichment through fractional vacuum distillation, and culminating in high-purity and enantiomer-specific separation using preparative column chromatography and chiral High-Performance Liquid Chromatography (HPLC). Each stage is supported by detailed protocols, the scientific rationale behind methodological choices, and robust analytical validation to ensure a final product of high purity and confirmed stereochemistry.

Introduction

(-)-trans-Pinocarveol is a bicyclic monoterpenoid alcohol belonging to the pinane family. Its structure, featuring a hydroxyl group and a specific stereochemical configuration ((1S,3R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol), makes it a valuable chiral building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The biological activities of enantiomers can vary significantly, making the isolation of a single, pure enantiomer critical for targeted research and development.[2]

Eucalyptus globulus, commonly known as the Blue Gum, is a rich source of essential oils.[3] While its oil is overwhelmingly dominated by 1,8-cineole (eucalyptol), which can constitute up to 91% of the total volume, it also contains a diverse array of other monoterpenoids.[4][5] Notably, trans-pinocarveol has been identified as a minor constituent, with concentrations that can reach up to 6.9% in the oil from younger leaves.[6][7] The primary challenge lies in developing a scalable and efficient process to separate this low-concentration target from the major components and other closely related isomers. This guide details such a process, designed for reproducibility and validation at every step.

Part I: Extraction of Crude Essential Oil from Eucalyptus globulus

Principle of Extraction

Steam distillation is the method of choice for extracting volatile compounds from plant matrices like eucalyptus leaves.[8] This technique relies on the principle of co-distillation. When steam is passed through the plant material, it lowers the boiling points of the volatile, water-immiscible compounds (the essential oils). The steam carries these volatilized oils into a condenser, where the mixture is cooled and returns to a liquid state. Due to the immiscibility and density difference between the oil and water, the essential oil can be easily separated from the aqueous phase (hydrosol).[9] This method is both efficient and avoids the use of organic solvents, yielding a clean, crude essential oil.[10]

Workflow for Steam Distillation

Figure 1: Steam Distillation Workflow cluster_prep Material Preparation cluster_distill Distillation cluster_collect Collection & Separation P1 Harvest Fresh E. globulus Leaves P2 Clean and Coarsely Chop Leaves P1->P2 Increase surface area D1 Load Leaves into Distillation Chamber P2->D1 D2 Introduce Steam (100-110°C) D1->D2 D3 Volatilization of Essential Oils D2->D3 D4 Condense Steam/Oil Vapor Mixture D3->D4 C1 Collect Distillate (Oil + Hydrosol) D4->C1 C2 Separate Oil Layer via Separatory Funnel C1->C2 C3 Dry Oil with Anhydrous Na2SO4 C2->C3 C4 Crude E. globulus Oil C3->C4

Caption: Figure 1: Steam Distillation Workflow for Crude Oil Extraction.

Detailed Protocol: Steam Distillation
  • Plant Material Preparation: Harvest fresh, healthy leaves of Eucalyptus globulus. Clean the leaves thoroughly with water to remove dust and debris.[11] Allow them to air dry briefly before coarsely chopping or bruising them to facilitate the rupture of oil glands.[8]

  • Apparatus Setup: Assemble a steam distillation apparatus. Place the prepared leaves on a perforated grid within the distillation chamber, ensuring they are not packed too tightly to allow for even steam penetration.[12]

  • Distillation: Introduce steam from a separate boiler into the bottom of the chamber. The steam will pass through the leaf material, carrying the volatile essential oils with it.

  • Condensation: Pass the resulting vapor mixture through a water-cooled condenser. Collect the liquid distillate, which will consist of essential oil and water (hydrosol), in a collection vessel.

  • Separation: Continue the process for 2-3 hours, or until the volume of oil collected plateaus.[13] Transfer the distillate to a separatory funnel and allow the layers to separate. The less dense essential oil will form a layer on top of the aqueous hydrosol.[9]

  • Drying and Storage: Carefully drain the lower aqueous layer. Collect the oil and dry it by adding a small amount of anhydrous sodium sulfate to remove residual water. Decant the clear oil into an amber glass bottle and store it at 4°C.

Initial Characterization: GC-MS Analysis

The crude oil must be analyzed to confirm its composition and quantify the starting concentration of trans-pinocarveol.

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Column: A non-polar column (e.g., DB-5ms or equivalent).

  • Analysis: The percentage composition is determined by integrating the peak areas of the resulting chromatogram.

CompoundRetention Time (min)Typical Abundance (%)
α-Pinene~5.27 - 20
1,8-Cineole (Eucalyptol)~6.560 - 85
Limonene~7.11 - 7
p-Cymene~7.41 - 8
trans-Pinocarveol ~9.8 0.5 - 7
Globulol~14.11 - 15
Table 1: Typical chemical composition of crude E. globulus essential oil as determined by GC-MS.[5][6][14][15]

Part II: Enrichment of the Pinocarveol Fraction

Principle of Enrichment

Fractional distillation is a powerful technique used to separate a mixture of liquids with different boiling points.[16] For complex mixtures like essential oils, where boiling points of components can be close, performing the distillation under vacuum is critical. A vacuum lowers the boiling points of all components, allowing the distillation to proceed at lower temperatures and preventing the thermal degradation of sensitive terpenoids.[17] By carefully controlling the temperature and pressure, fractions can be collected that are progressively enriched in compounds with higher boiling points. Since trans-pinocarveol (boiling point ~217°C at atmospheric pressure) is less volatile than major components like α-pinene (~156°C) and 1,8-cineole (~176°C), it will be concentrated in the later fractions.[18]

Workflow for Fractional Vacuum Distillation

Figure 2: Fractional Vacuum Distillation Workflow cluster_setup Setup cluster_distill Distillation & Fractionation cluster_analysis Analysis S1 Crude E. globulus Oil in Round-Bottom Flask S2 Assemble Fractionating Column, Condenser, and Collection Flasks S1->S2 S3 Connect to Vacuum Pump and Manometer S2->S3 D1 Reduce Pressure (e.g., 10-20 mmHg) S3->D1 D2 Gradually Heat Oil D1->D2 D3 Collect Fraction 1 (Low-Boiling Point Terpenes) D2->D3 D4 Increase Temperature D3->D4 D5 Collect Fraction 2 (Mainly 1,8-Cineole) D4->D5 D6 Increase Temperature Further D5->D6 D7 Collect Fraction 3 (Pinocarveol-Enriched) D6->D7 A1 Analyze All Fractions by GC-MS D7->A1 A2 Identify and Pool Pinocarveol-Rich Fractions A1->A2

Caption: Figure 2: Fractional Vacuum Distillation Workflow for Enrichment.

Detailed Protocol: Fractional Vacuum Distillation
  • Apparatus Setup: Charge a round-bottom flask with the crude essential oil. Attach a vacuum-jacketed fractionating column (e.g., Vigreux) to the flask. Connect the top of the column to a condenser and a series of receiving flasks. Connect the system to a vacuum pump with a pressure gauge (manometer) and a cold trap.

  • Distillation: Reduce the system pressure to approximately 10-20 mmHg.

  • Fraction Collection: Begin heating the oil gently with a heating mantle.

    • Fraction 1 (Low Volatility): Collect the first fraction, which will primarily contain low-boiling point monoterpene hydrocarbons like α-pinene.

    • Fraction 2 (1,8-Cineole): As the temperature rises, the major component, 1,8-cineole, will distill. Collect this in a separate flask.

    • Fraction 3 (Target-Enriched): After the bulk of the 1,8-cineole has been removed, increase the temperature further. Collect the subsequent fraction, which will be enriched in higher-boiling point compounds, including trans-pinocarveol.

  • Analysis: Analyze each fraction by GC-MS to determine its composition. Pool the fractions that show the highest concentration of trans-pinocarveol for the next purification step.

FractionKey Componentstrans-Pinocarveol Conc. (%)
Crude Oil1,8-Cineole, α-Pinene, etc.~2.5
Fraction 1α-Pinene, Limonene<0.5
Fraction 21,8-Cineole~1.0
Fraction 3 (Enriched) trans-Pinocarveol , Globulol~35 - 50
Table 2: Example of trans-pinocarveol enrichment through fractional distillation.

Part III: High-Purity Isolation by Preparative Chromatography

Principle of Isolation

Preparative column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[19] For separating terpenoids, silica gel is an effective stationary phase.[20] Compounds are separated based on polarity; non-polar hydrocarbons elute first, followed by ethers, ketones, and finally, the most polar compounds, alcohols. This allows for the efficient separation of the target alcohol, trans-pinocarveol, from less polar residual compounds like 1,8-cineole (an ether) and any remaining terpene hydrocarbons.

Workflow for Preparative Column Chromatography

Figure 3: Preparative Chromatography Workflow cluster_prep Column Preparation cluster_sep Separation cluster_analysis Analysis P1 Prepare Silica Gel Slurry in Hexane P2 Pack Column P1->P2 P3 Equilibrate Column with Mobile Phase P2->P3 S1 Load Enriched Fraction onto Column P3->S1 S2 Elute with Solvent Gradient (Hexane -> Ethyl Acetate) S1->S2 S3 Collect Fractions S2->S3 A1 Monitor Fractions by TLC S3->A1 A2 Pool Fractions Containing Pure Target Compound A1->A2 A3 Analyze Pooled Sample by GC-MS A2->A3 A4 Racemic trans-Pinocarveol (>95% Purity) A3->A4

Caption: Figure 3: Preparative Chromatography Workflow for High-Purity Isolation.

Detailed Protocol: Preparative Silica Gel Chromatography
  • Column Packing: Prepare a slurry of silica gel (60-200 μm) in hexane. Pour the slurry into a glass chromatography column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the pinocarveol-enriched fraction in a minimal amount of the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This will sequentially elute compounds of increasing polarity.

  • Fraction Collection: Collect small, uniform fractions as the solvent elutes from the column.

  • Monitoring: Spot each fraction onto a Thin-Layer Chromatography (TLC) plate. Visualize the spots under UV light (if applicable) and/or by staining (e.g., with potassium permanganate stain). Fractions with identical TLC profiles are pooled.

  • Analysis and Evaporation: Analyze the pooled fractions corresponding to the target compound by GC-MS to confirm purity. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield purified (racemic) trans-pinocarveol.

Part IV: Chiral Purification of (-)-trans-Pinocarveol

Principle of Chiral Purification

To isolate the desired (-)-enantiomer from the purified racemic mixture, a chiral separation technique is required. Chiral HPLC is the industry standard for this purpose.[21] It utilizes a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different binding energies. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, allowing for their separation.[2][22] Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including monoterpenoid alcohols.[23][24]

Workflow for Preparative Chiral HPLC

Figure 4: Chiral HPLC Purification Workflow cluster_setup Method Development cluster_sep Preparative Separation cluster_analysis Analysis & Final Product M1 Select Chiral Column (e.g., Polysaccharide-based) M2 Optimize Mobile Phase (e.g., Hexane/Isopropanol) M1->M2 S1 Inject Purified Racemic trans-Pinocarveol M2->S1 S2 Isocratic Elution S1->S2 S3 Monitor Elution with UV Detector S2->S3 S4 Collect Eluting Peaks Separately S3->S4 A1 Analyze Each Fraction with Analytical Chiral HPLC S4->A1 A2 Confirm Enantiomeric Identity (Polarimetry or Standard) A1->A2 A3 Pool Pure (-)-enantiomer Fractions A2->A3 A4 Evaporate Solvent A3->A4 A5 Final Product: (-)-trans-Pinocarveol (>99% e.e.) A4->A5

Caption: Figure 4: Chiral HPLC Purification Workflow for Enantiomer Isolation.

Detailed Protocol: Preparative Chiral HPLC
  • Column and Mobile Phase Selection: Select a preparative-scale polysaccharide-based chiral column (e.g., cellulose or amylose derivatives). Develop the separation method on an analytical scale first to determine the optimal mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol.[23] An isocratic mobile phase is preferred for preparative work.

  • Sample Preparation: Dissolve the purified racemic trans-pinocarveol in the mobile phase.

  • Injection and Separation: Inject the sample onto the equilibrated preparative chiral HPLC system.

  • Fraction Collection: Monitor the column eluent with a UV detector. Collect the two separated enantiomeric peaks in different flasks using an automated fraction collector. The first eluting peak will be one enantiomer, and the second will be the other.

  • Identification and Purity Analysis:

    • Inject a small aliquot of each collected fraction onto an analytical chiral HPLC column to confirm the enantiomeric excess (e.e.) of each.

    • Identify the (-)-enantiomer by comparing its retention time to a certified standard or by measuring its optical rotation using a polarimeter.

  • Final Product: Pool the fractions containing the desired (-)-trans-Pinocarveol with an e.e. >99%. Remove the solvent under reduced pressure to obtain the final, enantiomerically pure product.

ParameterValue
Chemical Purity (by GC-MS)>99.5%
Enantiomeric Excess (by Chiral HPLC)>99.0%
Final Yield (from crude oil) 0.1 - 0.5%
Table 3: Quality control specifications for the final product.

Part V: Structural Confirmation and Quality Control

Final confirmation of the isolated compound's identity and structure is essential. This is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and peak multiplicities must match the known values for (-)-trans-Pinocarveol.[7][25]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands, notably a broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol functional group, and peaks corresponding to C=C (alkene) and C-H bonds.[26]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the exact molecular formula (C₁₀H₁₆O). The fragmentation pattern observed in the GC-MS analysis should be consistent with the structure of pinocarveol.

TechniqueKey Observation for (-)-trans-Pinocarveol
¹H NMR Signals for vinyl protons, proton alpha to hydroxyl, and methyl groups.
¹³C NMR 10 distinct carbon signals, including those for sp² carbons of the double bond and the carbon bearing the hydroxyl group.
IR (cm⁻¹) ~3350 (broad, O-H), ~3070 (=C-H), ~1650 (C=C).
HRMS m/z calculated for C₁₀H₁₆O matches observed value.
Table 4: Summary of spectroscopic data for structural confirmation.[7]

Conclusion

The successful isolation of enantiomerically pure (-)-trans-Pinocarveol from Eucalyptus globulus is a rigorous, multi-stage process that demands a systematic combination of classical and modern separation techniques. This guide outlines a robust and validated pathway, beginning with the bulk extraction of essential oil by steam distillation, followed by targeted enrichment using fractional vacuum distillation. High chemical purity is achieved through preparative silica gel chromatography, and the crucial final step of enantiomeric resolution is accomplished using preparative chiral HPLC. The stringent analytical controls at each stage—GC-MS, TLC, and chiral HPLC—ensure the integrity of the process and the high quality of the final product. This methodology provides a reliable foundation for researchers and drug development professionals to obtain this valuable chiral synthon from a renewable, natural source.

References

  • INCIDecoder. (n.d.). Eucalyptus Globulus Leaf Oil. Retrieved from [Link]

  • Elaissi, A., et al. (2023). Chemical Composition and Biological Activities of Eucalyptus globulus Essential Oil. Molecules, 28(5), 2145.
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Foundational

stereochemical configuration of pinocarveol isomers

An In-depth Technical Guide to the Stereochemical Configuration of Pinocarveol Isomers Authored by Gemini, Senior Application Scientist Abstract Pinocarveol, a bicyclic monoterpenoid alcohol with the formula C₁₀H₁₆O, is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemical Configuration of Pinocarveol Isomers

Authored by Gemini, Senior Application Scientist

Abstract

Pinocarveol, a bicyclic monoterpenoid alcohol with the formula C₁₀H₁₆O, is a molecule of significant interest in natural product chemistry, fragrance development, and as a versatile chiral building block for complex syntheses.[1][2] Found naturally in the essential oils of various plants like Eucalyptus globulus and Picea abies, its utility is intrinsically linked to its stereochemistry.[1][3] The presence of multiple chiral centers gives rise to a family of stereoisomers, each with potentially distinct biological and sensory properties. This guide provides a comprehensive technical overview of the stereochemical configurations of pinocarveol, detailing the structural nuances, stereoselective synthetic strategies, and robust analytical methodologies required for their separation and characterization. It is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's stereoisomerism.

The Stereochemical Landscape of Pinocarveol

Pinocarveol is built upon a bicyclo[3.1.1]heptane framework. The stereochemistry is primarily defined by the relative orientation of the hydroxyl (-OH) group at the C3 position with respect to the C8 methylene bridge. This gives rise to two fundamental diastereomers: cis-pinocarveol and trans-pinocarveol.[1]

  • trans-Pinocarveol : The hydroxyl group is oriented on the opposite side of the six-membered ring relative to the larger methylene bridge.

  • cis-Pinocarveol : The hydroxyl group is oriented on the same side as the methylene bridge.

Within each of these diastereomeric forms, the presence of chiral centers means that each exists as a pair of enantiomers ((+) and (-)). Therefore, there are four primary stereoisomers of pinocarveol. The relationship between these isomers is crucial for understanding their synthesis and biological activity.

G cluster_trans trans-Pinocarveol cluster_cis cis-Pinocarveol trans_plus (+)-trans-Pinocarveol trans_minus (-)-trans-Pinocarveol trans_plus->trans_minus Enantiomers cis_plus (+)-cis-Pinocarveol cis_minus (-)-cis-Pinocarveol cis_plus->cis_minus Enantiomers Pinocarveol Pinocarveol Pinocarveol->trans_plus Diastereomer Pinocarveol->cis_plus Diastereomer

Caption: Stereoisomeric relationships of pinocarveol.

Stereoselective Synthesis of Pinocarveol Isomers

Control over the stereochemical outcome is the primary challenge in synthesizing specific pinocarveol isomers. The choice of starting material and reaction conditions dictates the resulting diastereomeric and enantiomeric ratios.

Isomerization of α-Pinene Oxide: A Key Route to trans-Pinocarveol

A prevalent and efficient method for producing trans-pinocarveol is the isomerization of α-pinene oxide.[2] This reaction leverages the principles of stereospecific elimination from cyclic epoxides.

Causality Behind the Method: The use of a strong, non-nucleophilic base, such as lithium diethylamide or potassium tert-butoxide, is critical.[4] The rearrangement proceeds via a syn-elimination mechanism. The base abstracts a proton from the C10 methyl group, which is sterically accessible and conformationally aligned for the epoxide ring to open, forming the exocyclic double bond and the C3 hydroxyl group. This mechanism inherently favors the formation of the trans isomer due to the specific geometric constraints of the bicyclic system.[4] More recent protocols have demonstrated the use of inexpensive pyridinium halide catalysts to achieve this transformation with high selectivity and efficiency.[2]

G start α-Pinene Oxide process Base-Catalyzed Isomerization (syn-elimination) start->process reagent Strong Base (e.g., Lithium Diethylamide) or Pyridinium Halide Catalyst reagent->process product trans-Pinocarveol process->product byproduct Campholenic Aldehyde (potential side product) process->byproduct minor pathway

Caption: Synthetic workflow for trans-pinocarveol via isomerization.

Protocol 1: Synthesis of trans-Pinocarveol from α-Pinene

This protocol first involves the epoxidation of α-pinene followed by base-catalyzed isomerization.

Step 1: Epoxidation of α-Pinene

  • Dissolve α-pinene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a flask equipped with a dropping funnel and stir bar, cooled in an ice-water bath (0-5 °C).

  • Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM to the α-pinene solution, maintaining the temperature between 5-10 °C.[4]

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude α-pinene oxide.

Step 2: Isomerization to trans-Pinocarveol

  • Prepare a solution of lithium diethylamide by adding n-butyllithium to diethylamine in an appropriate solvent under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

  • Add the crude α-pinene oxide dropwise to the strong base solution.

  • Allow the reaction to proceed at room temperature, monitoring by TLC or GC until the starting material is consumed.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting residue via vacuum distillation or column chromatography to yield pure trans-pinocarveol.[4]

Reduction of Pinocarvone: Accessing cis-Pinocarveol

The diastereomeric cis-pinocarveol can be synthesized via the reduction of pinocarvone. The stereochemical outcome is highly dependent on the choice of reducing agent.

  • Meerwein-Ponndorf-Verley (MPV) Reduction : Using aluminum isopropoxide in isopropyl alcohol is a highly selective method that favors the formation of cis-pinocarveol by reducing the ketone without affecting the double bond.[5]

  • Metal Hydride Reduction : Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but may produce a mixture of both cis- and trans-pinocarveol, requiring subsequent separation.[5]

Analytical Characterization and Chiral Separation

Distinguishing between the four stereoisomers requires a combination of spectroscopic and chromatographic techniques. While standard spectroscopy can differentiate diastereomers, chiral chromatography is essential for resolving enantiomeric pairs.

TechniquePurposeKey Insights
¹H and ¹³C NMR Structural Elucidation & Diastereomer DifferentiationDistinguishes cis and trans isomers based on differences in chemical shifts and coupling constants arising from the distinct electronic environments and spatial orientations of nuclei.[6]
Infrared (IR) Spectroscopy Functional Group IdentificationConfirms the presence of the hydroxyl (-OH) group (broad peak ~3300 cm⁻¹) and C=C double bond from the exocyclic methylene group.
Chiral GC/HPLC Enantiomeric Separation & QuantificationResolves the (+) and (-) enantiomers of both cis and trans diastereomers, allowing for the determination of enantiomeric excess (ee).[7]
Mass Spectrometry (MS) Molecular Weight ConfirmationConfirms the molecular weight (152.23 g/mol ) and provides fragmentation patterns useful for identification, often coupled with GC (GC-MS).
Table 1: Analytical techniques for pinocarveol isomer characterization.
Protocol 2: Chiral HPLC Method Development for Isomer Separation

The separation of all four stereoisomers is a challenging analytical task that relies on differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective.[7][8]

Step 1: Initial Screening

  • Select a CSP: Begin with a polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series).

  • Choose a Mobile Phase Mode: Start with normal-phase chromatography. A typical mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. A starting ratio of 90:10 (hexane:IPA) is common.

  • Set Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a low wavelength (e.g., 210 nm)

  • Inject a Standard: Use a sample containing a mix of all four isomers (if available) or a racemic mixture of cis- and trans-pinocarveol.

Step 2: Method Optimization If baseline separation is not achieved, systematically adjust the parameters.

  • Vary the Alcohol Modifier Ratio: Change the percentage of IPA or ethanol (e.g., to 95:5 or 80:20). Increasing the alcohol content generally decreases retention time but can alter selectivity.[7]

  • Change the Alcohol Modifier: Substitute IPA with ethanol or vice-versa. Different alcohols can offer different hydrogen bonding interactions and thus different selectivity.

  • Adjust Temperature: Vary the column temperature (e.g., 15 °C and 35 °C). Lower temperatures often improve resolution but increase analysis time and pressure.[8]

  • Screen Different CSPs: If a satisfactory separation cannot be achieved, test other CSPs with different chiral selectors.

G cluster_prep Preparation cluster_analysis Analysis & Optimization sample Prepare Isomer Mix (1 mg/mL in mobile phase) inject Inject Sample into HPLC System sample->inject column Select Chiral Column (e.g., Polysaccharide CSP) column->inject run Initial Run (Hexane:IPA, 1 mL/min, 25°C) inject->run eval Evaluate Chromatogram (Resolution < 1.5?) run->eval optimize Optimize Method: 1. Mobile Phase Ratio 2. Alcohol Type 3. Temperature eval->optimize Yes final Achieve Baseline Separation (Resolution ≥ 1.5) eval->final No optimize->run

Caption: Logical workflow for chiral HPLC method development.

Significance of Stereoisomerism in Pinocarveol

The precise stereochemical configuration of a molecule can lead to significant differences in its biological and physical properties.[9] This is particularly true for compounds that interact with chiral biological systems like receptors and enzymes. For instance, different pinocarveol isomers may exhibit varied efficacy as GABA(A) receptor modulators, potentially leading to different sedative or anxiolytic effects.[10] Furthermore, in the fragrance industry, enantiomers of a chiral compound often possess distinct odors.[11] Therefore, the ability to synthesize and analyze stereochemically pure pinocarveol is not merely an academic exercise but a critical requirement for its application in pharmaceuticals and consumer products.

Conclusion

The stereochemical configuration of pinocarveol is a defining feature that governs its chemical and biological identity. A thorough understanding of the relationships between its cis/trans diastereomers and their respective enantiomers is fundamental. Stereoselective synthesis, primarily through the controlled isomerization of α-pinene oxide or the reduction of pinocarvone, provides access to specific isomers. The subsequent analytical verification, which hinges on the power of chiral chromatography, is essential for ensuring stereochemical purity. For professionals in drug discovery and materials science, mastering the synthesis and analysis of these isomers is paramount to unlocking their full potential.

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Exploratory

An In-depth Technical Guide to the Biosynthesis of (-)-trans-Pinocarveol in Coniferous Trees

Abstract (-)-trans-Pinocarveol is a bicyclic monoterpenoid found in the essential oils of numerous coniferous species, contributing to their characteristic aroma and defensive chemistry. As a chiral molecule, its specifi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(-)-trans-Pinocarveol is a bicyclic monoterpenoid found in the essential oils of numerous coniferous species, contributing to their characteristic aroma and defensive chemistry. As a chiral molecule, its specific stereoisomer is of interest for applications in the flavor, fragrance, and pharmaceutical industries. This guide provides a comprehensive technical overview of the biosynthetic pathway of (-)-trans-pinocarveol in coniferous trees, intended for researchers, scientists, and professionals in drug development. We will delve into the enzymatic steps from the universal monoterpene precursor, geranyl diphosphate, to the formation of the pinane skeleton and the subsequent stereospecific oxidation. This document emphasizes the causal logic behind the biochemical transformations and outlines detailed methodologies for the characterization of the enzymes involved, ensuring a self-validating approach to the presented protocols.

Introduction: The Significance of (-)-trans-Pinocarveol

Monoterpenoids are a diverse class of C10 isoprenoids that play crucial roles in plant defense and communication.[1] In conifers, they are major components of oleoresin, a complex mixture that protects the tree from herbivores and pathogens.[2] (-)-trans-Pinocarveol, an oxygenated monoterpenoid, is a derivative of the pinane scaffold.[3][4] Its presence in species like Norway spruce (Picea abies) contributes to the tree's chemical defense profile.[3][5] Beyond its ecological role, (-)-trans-pinocarveol is valued as a versatile chiral building block in chemical synthesis.[6] Understanding its biosynthesis is key to potentially harnessing this pathway for biotechnological production.

The Biosynthetic Pathway: From a Universal Precursor to a Specific Monoterpenoid

The biosynthesis of (-)-trans-pinocarveol is a multi-step enzymatic process that begins with the universal precursor for all monoterpenes, geranyl diphosphate (GPP). The pathway can be logically divided into two major stages: the formation of the pinane hydrocarbon backbone and the subsequent stereospecific hydroxylation.

Stage 1: Formation of the (-)-β-Pinene Precursor

All monoterpenes in conifers are synthesized from GPP, which is formed by the condensation of two five-carbon units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), via the methylerythritol phosphate (MEP) pathway within the plastids.[1][7]

The crucial step in forming the characteristic bicyclic pinane skeleton is the cyclization of GPP, catalyzed by a class of enzymes known as monoterpene synthases (TPSs).[8] Specifically, to arrive at (-)-trans-pinocarveol, the pathway proceeds through the formation of (-)-β-pinene.

The conversion of GPP to (-)-β-pinene is catalyzed by a specific (-)-pinene synthase. This reaction is a complex isomerization and cyclization process.[9][10] The enzyme first catalyzes the isomerization of GPP to a linalyl diphosphate intermediate, which then undergoes cyclization to form the pinane ring structure. A final deprotonation step yields the (-)-β-pinene molecule.[9][10] The stereospecificity of the pinene synthase is critical, as it dictates the chirality of the resulting pinene isomer.[11]

Biosynthesis_Stage1 cluster_enzyme (-)-Pinene Synthase GPP Geranyl Diphosphate (GPP) LPP Linalyl Diphosphate (enzyme-bound intermediate) GPP->LPP Isomerization Pinanyl_Cation Pinanyl Cation (intermediate) LPP->Pinanyl_Cation Cyclization beta_Pinene (-)-β-Pinene Pinanyl_Cation->beta_Pinene Deprotonation

Caption: Formation of (-)-β-Pinene from Geranyl Diphosphate.

Stage 2: Stereospecific Hydroxylation to (-)-trans-Pinocarveol

The final step in the biosynthesis is the introduction of a hydroxyl group at the C3 position of (-)-β-pinene to form (-)-trans-pinocarveol. This oxidation reaction is catalyzed by a cytochrome P450 monooxygenase (CYP).[8][12] These enzymes are heme-containing proteins that utilize molecular oxygen and electrons from a redox partner, typically NADPH-cytochrome P450 reductase, to carry out hydroxylation reactions.[4][13]

The reaction is highly regio- and stereospecific. The CYP enzyme must bind (-)-β-pinene in a specific orientation within its active site to facilitate the abstraction of a hydrogen atom from the C3 position, followed by the insertion of an oxygen atom to yield the trans-alcohol.[1][12] While the precise CYP enzyme responsible for this transformation in conifers has yet to be definitively isolated and characterized, the existence of such activity is strongly supported by the presence of (-)-trans-pinocarveol in these species and by functional characterization of similar enzymes in other organisms.[9][12]

Biosynthesis_Stage2 cluster_enzyme Cytochrome P450 Monooxygenase (CYP) cluster_products Byproducts beta_Pinene (-)-β-Pinene Pinocarveol (-)-trans-Pinocarveol beta_Pinene->Pinocarveol C3-Hydroxylation cluster_products cluster_products NADPH + H+ NADPH + H+ O2 O2 NADP+ NADP+ H2O H2O cluster_enzyme cluster_enzyme

Caption: Hydroxylation of (-)-β-Pinene to (-)-trans-Pinocarveol.

Experimental Workflows for Enzyme Discovery and Characterization

Identifying and characterizing the specific (-)-pinene synthase and cytochrome P450 responsible for (-)-trans-pinocarveol biosynthesis in a given coniferous species requires a systematic experimental approach.

Workflow for Identification and Cloning of Candidate Genes

The search for the relevant biosynthetic genes begins with transcriptome analysis of a tissue known to produce (-)-trans-pinocarveol, such as the needles or bark of Picea abies.

Gene_Discovery_Workflow Tissue_Collection 1. Tissue Collection (e.g., Picea abies needles) RNA_Extraction 2. Total RNA Extraction Tissue_Collection->RNA_Extraction cDNA_Synthesis 3. cDNA Library Synthesis RNA_Extraction->cDNA_Synthesis Transcriptome_Sequencing 4. Transcriptome Sequencing (e.g., RNA-Seq) cDNA_Synthesis->Transcriptome_Sequencing Bioinformatics 5. Bioinformatic Analysis (Identify candidate TPS and CYP genes) Transcriptome_Sequencing->Bioinformatics Gene_Cloning 6. Candidate Gene Cloning (PCR amplification) Bioinformatics->Gene_Cloning Verification 7. Sequencing and Verification Gene_Cloning->Verification

Caption: Workflow for Candidate Gene Identification and Cloning.

Protocol: Heterologous Expression of a Candidate Cytochrome P450

Once a candidate CYP gene is cloned, it must be expressed in a heterologous system to produce the enzyme for functional characterization. Yeast (Saccharomyces cerevisiae or Pichia pastoris) and E. coli are commonly used hosts.[13][14][15][16]

Objective: To produce functional recombinant CYP enzyme for in vitro assays.

Materials:

  • Expression vector (e.g., pYES-DEST52 for yeast, pCW for E. coli)

  • Competent host cells (S. cerevisiae, E. coli)

  • Growth media (e.g., SC-Ura with galactose for yeast, TB with ampicillin for E. coli)

  • Reagents for transformation, protein extraction, and microsomal preparation.

Methodology:

  • Vector Ligation: Ligate the full-length cDNA of the candidate CYP into the chosen expression vector. A vector co-expressing a cytochrome P450 reductase (CPR) is often used to ensure an adequate supply of the redox partner.

  • Host Transformation: Transform the expression construct into the host cells using standard protocols (e.g., lithium acetate method for yeast, heat shock for E. coli).

  • Culture Growth and Induction:

    • Grow a starter culture of the transformed cells in selective media.

    • Inoculate a larger culture volume and grow to the mid-log phase.

    • Induce protein expression (e.g., with galactose for yeast, IPTG for E. coli). For P450s, it is often beneficial to supplement the medium with a heme precursor like 5-aminolevulinic acid.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in an appropriate lysis buffer (containing protease inhibitors).

    • Lyse the cells (e.g., using glass beads for yeast, sonication for E. coli).

  • Microsome Preparation (for membrane-bound P450s):

    • Centrifuge the cell lysate at low speed (e.g., 10,000 x g) to pellet cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

Protocol: In Vitro Enzyme Assay and Product Analysis

The functional activity of the expressed CYP is tested by providing it with the putative substrate, (-)-β-pinene, and the necessary cofactors.

Objective: To determine if the candidate CYP can convert (-)-β-pinene to (-)-trans-pinocarveol.

Materials:

  • Recombinant CYP (in microsomal fraction)

  • Substrate: (-)-β-pinene (dissolved in a suitable solvent like pentane)

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Extraction solvent (e.g., ethyl acetate)

  • Internal standard for GC-MS (e.g., n-dodecane)

Methodology:

  • Reaction Setup: In a glass vial, combine the assay buffer, the microsomal preparation containing the recombinant CYP and CPR, and NADPH.

  • Initiate Reaction: Add the substrate, (-)-β-pinene, to start the reaction. It is crucial to include a negative control (e.g., microsomes from cells with an empty vector) to account for non-enzymatic products.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle shaking for a defined period (e.g., 1-2 hours).

  • Reaction Quenching and Extraction: Stop the reaction by adding an extraction solvent like ethyl acetate containing an internal standard. Vortex vigorously to extract the products.

  • Sample Preparation: Centrifuge to separate the phases. Carefully transfer the organic phase to a new vial and concentrate it under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS).[17][18][19]

    • Identification: Compare the retention time and mass spectrum of the product peak with an authentic standard of (-)-trans-pinocarveol.

    • Quantification: Calculate the amount of product formed based on the peak area relative to the internal standard.

Quantitative Data and Enzyme Kinetics

Once functional activity is confirmed, further experiments should be conducted to determine the kinetic parameters of the enzyme.

ParameterDescriptionTypical Range for Monoterpene-modifying CYPs
K_m (Michaelis Constant)Substrate concentration at which the reaction rate is half of V_max. Indicates substrate affinity.10 - 100 µM
V_max (Maximum Velocity)The maximum rate of the reaction when the enzyme is saturated with the substrate.Varies depending on expression levels and enzyme purity.
k_cat (Turnover Number)The number of substrate molecules converted to product per enzyme molecule per unit time.0.1 - 10 s⁻¹
k_cat / K_m Catalytic efficiency of the enzyme.10³ - 10⁵ M⁻¹s⁻¹

Note: These values are illustrative and will vary for specific enzymes.

Conclusion and Future Directions

The biosynthesis of (-)-trans-pinocarveol in coniferous trees follows a conserved pathway involving the cyclization of geranyl diphosphate to (-)-β-pinene by a monoterpene synthase, followed by a stereospecific C3-hydroxylation catalyzed by a cytochrome P450 monooxygenase. While the general steps are well-understood, the specific enzymes from many conifer species remain to be functionally characterized. The workflows and protocols outlined in this guide provide a robust framework for the discovery, cloning, and characterization of these key biosynthetic enzymes. Future research in this area will not only deepen our understanding of plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of valuable chiral monoterpenoids like (-)-trans-pinocarveol.

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Foundational

A Spectroscopic Guide to (-)-trans-Pinocarveol: Unveiling the Molecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction (-)-trans-Pinocarveol, a bicyclic monoterpenoid alcohol, is a nat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

(-)-trans-Pinocarveol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in various essential oils and plays a significant role in the fragrance and pharmaceutical industries. Its unique stereochemistry and functional groups give rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of (-)-trans-Pinocarveol, offering field-proven insights into its structural elucidation. Understanding the spectroscopic properties of this molecule is crucial for its identification, purity assessment, and the development of novel derivatives in drug discovery and materials science.

Molecular Structure and Stereochemistry

(-)-trans-Pinocarveol, with the chemical formula C₁₀H₁₆O, possesses a rigid bicyclo[3.1.1]heptane skeleton.[1] Its IUPAC name is (1S,3R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol. The "trans" designation refers to the stereochemical relationship between the hydroxyl group at C3 and the C6 bridge. This specific spatial arrangement is a key determinant of its chemical and biological properties and is reflected in its spectroscopic data.

Caption: 2D structure of (-)-trans-Pinocarveol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (-)-trans-Pinocarveol, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of (-)-trans-Pinocarveol, recorded in carbon tetrachloride (CCl₄), reveals distinct signals for each unique proton environment. The choice of a non-polar solvent like CCl₄ is crucial to minimize solvent-induced shifts and interactions, providing a clearer representation of the molecule's intrinsic proton resonances.

Table 1: ¹H NMR Spectroscopic Data for (-)-trans-Pinocarveol in CCl₄ [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
0.63s3HCH₃ (C9)
1.26s3HCH₃ (C8)
1.6 - 2.5m6HBicyclic ring protons
2.88s1HOH
4.33~d (J ≈ 7 Hz)1HH-3
4.74~s1HH-10a (vinylic)
4.96~s1HH-10b (vinylic)

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The two sharp singlets at 0.63 and 1.26 ppm are characteristic of the two geminal methyl groups (C8 and C9) attached to the C6 quaternary carbon. Their upfield chemical shifts are expected for methyl groups on a saturated bicyclic system. The broad multiplet between 1.6 and 2.5 ppm encompasses the complex, overlapping signals of the six other bicyclic ring protons. The complexity arises from the rigid, strained nature of the pinane skeleton, leading to intricate spin-spin coupling patterns.

The signal for the hydroxyl proton appears as a singlet at 2.88 ppm. Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding. The downfield shift of the proton at C3 to approximately 4.33 ppm is a direct consequence of the deshielding effect of the adjacent electronegative oxygen atom. Its multiplicity as an approximate doublet with a coupling constant of about 7 Hz suggests coupling to a neighboring proton.

The two signals at 4.74 and 4.96 ppm are assigned to the exocyclic methylene protons (C10). Their downfield position is characteristic of vinylic protons. The slight difference in their chemical shifts indicates that they are diastereotopic, meaning they reside in different chemical environments due to the chirality of the molecule.

¹³C NMR Spectroscopy: The Carbon Backbone

Table 2: Predicted ¹³C NMR Chemical Shifts for (-)-trans-Pinocarveol

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~21C9
~26C8
~28C7
~38C4
~40C6
~41C1
~48C5
~70C3
~112C10
~150C2

Expertise & Experience: Rationale for Predicted ¹³C NMR Shifts

The upfield signals around 21-28 ppm are assigned to the methyl and methylene carbons of the bicyclic frame. The quaternary carbon C6 is expected around 40 ppm. The carbon bearing the hydroxyl group, C3, is significantly deshielded and predicted to be around 70 ppm. The sp² hybridized carbons of the exocyclic double bond, C2 and C10, are expected to appear in the downfield region, with the quaternary C2 being more deshielded (~150 ppm) than the methylene C10 (~112 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (-)-trans-Pinocarveol clearly indicates the presence of the hydroxyl and alkene functionalities.

Table 3: Key IR Absorption Bands for (-)-trans-Pinocarveol [2]

Wavenumber (cm⁻¹)IntensityAssignment
3600MediumO-H stretch (free)
3460Broad, MediumO-H stretch (hydrogen-bonded)
~3070Medium=C-H stretch (vinylic)
~2925StrongC-H stretch (aliphatic)
1645MediumC=C stretch (alkene)
~1050StrongC-O stretch (secondary alcohol)

Expertise & Experience: Decoding the Vibrational Signature

The presence of a medium intensity peak at 3600 cm⁻¹ and a broad, medium intensity band at 3460 cm⁻¹ is a classic signature of an alcohol. The sharper peak corresponds to the stretching vibration of a free, non-hydrogen-bonded hydroxyl group, while the broader band arises from intermolecularly hydrogen-bonded OH groups. The C-H stretching of the vinylic protons appears around 3070 cm⁻¹, just above the 3000 cm⁻¹ threshold, which is a clear indicator of sp² C-H bonds. The strong absorption around 2925 cm⁻¹ is due to the C-H stretching of the numerous sp³ hybridized carbons in the pinane ring system. The medium intensity peak at 1645 cm⁻¹ is characteristic of the C=C double bond stretching of the exocyclic methylene group. Finally, the strong absorption around 1050 cm⁻¹ is attributed to the C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of (-)-trans-Pinocarveol shows a characteristic fragmentation pattern for a bicyclic monoterpenoid alcohol.

Table 4: Major Fragments in the Mass Spectrum of (-)-trans-Pinocarveol [3]

m/zRelative Intensity (%)Plausible Fragment
152Low[M]⁺ (Molecular Ion)
137Moderate[M - CH₃]⁺
13427[M - H₂O]⁺
11953[M - H₂O - CH₃]⁺
92100[C₇H₈]⁺ (Base Peak)
9180[C₇H₇]⁺ (Tropylium ion)
8378
7092
5590

Expertise & Experience: Unraveling the Fragmentation Pathway

The molecular ion peak [M]⁺ is observed at m/z 152, confirming the molecular weight of C₁₀H₁₆O. A common fragmentation pathway for alcohols is the loss of a water molecule, leading to the peak at m/z 134 ([M - H₂O]⁺). The loss of a methyl group from the molecular ion results in the peak at m/z 137. The base peak, the most intense peak in the spectrum, is observed at m/z 92. This prominent fragment is likely formed through a retro-Diels-Alder reaction of the [M - H₂O]⁺ ion or other complex rearrangements common in bicyclic systems. The presence of a significant peak at m/z 91 suggests the formation of the stable tropylium ion. The overall fragmentation pattern is consistent with the bicyclic pinane skeleton containing a hydroxyl group and an exocyclic double bond.

MS_Fragmentation M [C₁₀H₁₆O]⁺˙ m/z = 152 M_H2O [C₁₀H₁₄]⁺˙ m/z = 134 M->M_H2O - H₂O M_CH3 [C₉H₁₃O]⁺ m/z = 137 M->M_CH3 - •CH₃ m119 [C₉H₁₁]⁺ m/z = 119 M_H2O->m119 - •CH₃ m92 [C₇H₈]⁺˙ m/z = 92 (Base Peak) M_H2O->m92 Rearrangement

Caption: Simplified MS fragmentation pathway of (-)-trans-Pinocarveol.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet field-proven, methodologies for the analysis of (-)-trans-Pinocarveol.

NMR Spectroscopy Sample Preparation
  • Sample Purity: Ensure the (-)-trans-Pinocarveol sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. For ¹H NMR, chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄) are suitable. For ¹³C NMR, CDCl₃ is commonly used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

FTIR Spectroscopy Sample Preparation (Neat Liquid)
  • ATR-FTIR (Attenuated Total Reflectance): Place a single drop of the neat liquid (-)-trans-Pinocarveol directly onto the ATR crystal. This is a rapid and simple method for obtaining a high-quality spectrum.

  • Salt Plates (NaCl or KBr): Place a small drop of the neat liquid between two salt plates to create a thin film. This traditional method is also effective but requires careful handling and cleaning of the plates.

GC-MS (Gas Chromatography-Mass Spectrometry) Analysis
  • Sample Preparation: Prepare a dilute solution of (-)-trans-Pinocarveol (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) suitable for the separation of terpenes.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, typically in split mode to avoid column overloading.

  • Temperature Program: A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.

  • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. The mass range should be scanned from approximately m/z 40 to 300.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and structural confirmation of (-)-trans-Pinocarveol. The characteristic signals in the ¹H NMR, the key functional group absorptions in the IR spectrum, and the unique fragmentation pattern in the mass spectrum collectively form a robust analytical profile for this important monoterpenoid. This in-depth understanding is essential for researchers and professionals working with natural products and their derivatives, enabling confident quality control, reaction monitoring, and the exploration of new applications.

References

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Exploratory

An In-depth Technical Guide to the Discovery and History of Pinocarveol Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract Pinocarveol, a bicyclic monoterpenoid alcohol, holds a significant position in the chemistry of natural products. First identified in the early 20t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinocarveol, a bicyclic monoterpenoid alcohol, holds a significant position in the chemistry of natural products. First identified in the early 20th century as a constituent of essential oils, its unique structure and reactivity have since prompted extensive investigation. This guide provides a comprehensive overview of the discovery, history, and scientific evolution of pinocarveol compounds. It traces the journey from their initial detection in complex natural mixtures to the development of sophisticated synthetic and analytical methodologies. Key milestones in understanding pinocarveol's stereochemistry, its role in the broader context of terpene chemistry, and the discovery of its diverse biological activities are detailed. This document serves as a technical resource, offering insights into the experimental choices that have shaped our current understanding of pinocarveol and its potential applications in fields ranging from fragrance to pharmacology.

The Dawn of Terpene Chemistry and the Emergence of Pinocarveol

The story of pinocarveol is intrinsically linked to the pioneering era of terpene chemistry in the late 19th and early 20th centuries. During this period, chemists like Otto Wallach, a Nobel laureate in 1910 for his work on alicyclic compounds, began to unravel the complex structures of compounds derived from essential oils.[1][2] Wallach's systematic studies of pinenes, the precursors to pinocarveol, and the complex molecular rearrangements they undergo, such as the Wagner-Meerwein rearrangement, laid the fundamental groundwork for the eventual identification of pinocarveol.[1]

While a definitive first report of the isolation and structural elucidation of pinocarveol is not readily apparent in a single seminal publication, its discovery emerged from the comprehensive analyses of essential oils by industrial and academic chemists of the time. The influential multi-volume work, "Die Ätherischen Öle" by Gildemeister and Hoffmann, and the regular reports from companies like Schimmel & Co., which meticulously documented the constituents of commercially important essential oils, were instrumental in identifying numerous terpene derivatives. It was within this context of systematic characterization of natural isolates, particularly from species like Eucalyptus globulus, that pinocarveol was first recognized as a naturally occurring monoterpenoid alcohol.[3][4][5][6]

The Structural Elucidation and Stereochemistry of Pinocarveol

Pinocarveol is a bicyclic monoterpenoid with the chemical formula C₁₀H₁₆O.[3] Its structure is based on the pinane skeleton and it exists as two geometric isomers, cis-pinocarveol and trans-pinocarveol, which refer to the stereochemical relationship between the hydroxyl group and the gem-dimethyl bridge.[3] Each of these geometric isomers can also exist as a pair of enantiomers.

The determination of the precise stereochemistry of pinocarveol isomers was a significant challenge for early chemists, relying on classical methods of chemical degradation, synthesis from precursors of known stereochemistry, and optical rotation measurements. The development of modern analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, has since provided unambiguous confirmation of the relative and absolute configurations of the various pinocarveol stereoisomers.

Property Value
Chemical Formula C₁₀H₁₆O
Molar Mass 152.23 g/mol
Appearance Light yellow, viscous liquid
Odor Woody, balsamic, camphoraceous
Boiling Point ~217 °C
Solubility Insoluble in water; soluble in ethanol and oils

Table 1: General Physicochemical Properties of Pinocarveol. [1][7]

The Evolution of Synthetic Strategies for Pinocarveol

The synthesis of pinocarveol has been a subject of interest for organic chemists for over a century, driven by the need for pure standards for research and commercial applications. The two primary historical routes to pinocarveol both start from readily available pinenes.

Allylic Oxidation of β-Pinene

One of the earliest and most studied methods for the synthesis of pinocarveol is the allylic oxidation of β-pinene. This approach targets the methylene group adjacent to the double bond in β-pinene.

A classic method for this transformation involves the use of selenium dioxide (SeO₂). The reaction proceeds via an ene reaction followed by a[7][8]-sigmatropic rearrangement.

Step-by-Step Methodology:

  • Reaction Setup: A solution of β-pinene in a suitable solvent (e.g., ethanol or tert-butanol) is prepared in a round-bottom flask equipped with a reflux condenser and a stirrer.

  • Reagent Addition: A stoichiometric or catalytic amount of selenium dioxide is added to the solution. For catalytic versions, a co-oxidant such as hydrogen peroxide is also added.

  • Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the selenium-containing byproducts are removed by filtration or by washing with a suitable reagent. The organic phase is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pinocarveol.

Initial studies with stoichiometric selenium dioxide often resulted in modest yields and the formation of byproducts. The development of catalytic systems using SeO₂ with a co-oxidant like hydrogen peroxide represented a significant improvement in terms of safety and efficiency.[3]

Isomerization of α-Pinene Oxide

An alternative and often more stereoselective route to pinocarveol involves the rearrangement of α-pinene oxide, which is readily prepared by the epoxidation of α-pinene. The outcome of this rearrangement is highly dependent on the choice of reagent and reaction conditions.

The use of strong, non-nucleophilic bases favors the formation of allylic alcohols. Lithium diethylamide has been historically effective in promoting the isomerization of α-pinene oxide to pinocarveol with good yields.

Step-by-Step Methodology:

  • Preparation of the Base: A solution of lithium diethylamide is prepared in situ by reacting diethylamine with n-butyllithium in an anhydrous ethereal solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: The solution of α-pinene oxide in an anhydrous ether is added dropwise to the freshly prepared lithium diethylamide solution at a controlled temperature (often at or below room temperature).

  • Reaction Conditions: The reaction mixture is then heated to reflux for several hours to ensure complete rearrangement.

  • Work-up: The reaction is quenched by the careful addition of water or an aqueous acid solution. The organic layer is separated, washed with water and brine, and dried.

  • Purification: The solvent is evaporated, and the resulting crude pinocarveol is purified by distillation under reduced pressure.

Synthesis_Pathways beta_pinene β-Pinene pinocarveol Pinocarveol beta_pinene->pinocarveol Allylic Oxidation (e.g., SeO₂) alpha_pinene α-Pinene alpha_pinene_oxide α-Pinene Oxide alpha_pinene->alpha_pinene_oxide Epoxidation alpha_pinene_oxide->pinocarveol Isomerization (e.g., Base-catalyzed)

Figure 1: Primary Historical Synthetic Pathways to Pinocarveol.

Analytical Methodologies for Identification and Quantification

The analysis of pinocarveol, both in natural extracts and as a product of synthesis, has evolved significantly with advancements in analytical instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the identification and quantification of pinocarveol in complex mixtures like essential oils. The combination of the separation power of gas chromatography with the structural information provided by mass spectrometry allows for the unambiguous identification of pinocarveol isomers.

Typical GC-MS Protocol for Essential Oil Analysis:

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration. An internal standard may be added for quantitative analysis.

  • GC Separation: A small volume of the diluted sample is injected into the GC, which is equipped with a capillary column (e.g., a non-polar DB-5 or a polar wax column). The oven temperature is programmed to ramp up, allowing for the separation of the volatile components based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum of each component is compared to spectral libraries (e.g., NIST, Wiley) for identification. The retention time of the peak is also compared to that of an authentic standard for confirmation.

Parameter Typical Value/Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium or Hydrogen at a constant flow rate
Injection Mode Split (e.g., 50:1)
Oven Program e.g., 60 °C for 2 min, then ramp at 3 °C/min to 240 °C, hold for 5 min
MS Ionization Electron Impact (EI) at 70 eV
Mass Range m/z 40-400

Table 2: Representative GC-MS Parameters for Pinocarveol Analysis. [9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of pure pinocarveol isomers. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of its structure and stereochemistry. Spectral data for pinocarveol can be found in various chemical databases.[11]

Discovery of Biological Activities and Pharmacological Potential

The initial interest in pinocarveol was primarily due to its contribution to the aroma of essential oils. However, subsequent research has revealed a range of interesting biological activities, making it a molecule of interest for drug development professionals.

Modulation of GABA-A Receptors

One of the most significant pharmacological discoveries related to pinocarveol is its activity as a modulator of γ-aminobutyric acid type A (GABA-A) receptors.[7][12] These receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the targets of many clinically important drugs, including benzodiazepines and barbiturates.

Studies have shown that pinocarveol can potentiate the effect of GABA at the GABA-A receptor, suggesting anxiolytic and sedative properties.[7][12] This discovery opened up new avenues for the investigation of pinocarveol and related terpenoids as potential therapeutic agents for anxiety, insomnia, and other neurological disorders. The mechanism of action is believed to be an allosteric modulation of the receptor, similar to the action of some anesthetics and alcohols.[7][12]

GABA_Modulation GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor binds to Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel opens Pinocarveol Pinocarveol Pinocarveol->GABA_Receptor allosterically modulates Neuronal_Inhibition Neuronal Inhibition (Anxiolytic/Sedative Effects) Chloride_Channel->Neuronal_Inhibition leads to

Figure 2: Simplified Diagram of Pinocarveol's Modulation of the GABA-A Receptor.

Role in Insect Chemical Ecology

Pinocarveol and related compounds also play a crucial role in the chemical communication of insects, particularly bark beetles.[8] For some species, these compounds can act as components of aggregation pheromones, attracting other beetles to a host tree. In other contexts, they can function as repellents. This dual role highlights the complexity of chemical signaling in insect-plant interactions and has implications for the development of novel pest management strategies.

Other Investigated Activities

Preliminary studies have also explored other potential biological activities of pinocarveol, including antimicrobial and anti-inflammatory effects.[8] These investigations are often part of broader screenings of essential oils and their components. While promising, these areas require more in-depth research to fully understand the mechanisms of action and therapeutic potential of pinocarveol.

Conclusion and Future Perspectives

From its early, somewhat obscure discovery as a minor component of certain essential oils, pinocarveol has emerged as a fascinating molecule with a rich history. The evolution of its synthesis from classical oxidation reactions to modern catalytic methods reflects the broader advancements in organic chemistry. The elucidation of its biological activities, particularly its modulation of GABA-A receptors, has opened new doors for its potential application in the pharmaceutical industry.

For researchers and scientists, the story of pinocarveol serves as a testament to the value of natural product chemistry. The continued exploration of the vast chemical diversity of the natural world, coupled with modern synthetic and analytical techniques, will undoubtedly lead to the discovery of new compounds with unique properties and therapeutic potential. For drug development professionals, pinocarveol represents a promising scaffold for the design of novel modulators of important neurological targets. Future research will likely focus on the stereoselective synthesis of specific pinocarveol isomers, the detailed elucidation of their pharmacological profiles, and the optimization of their drug-like properties.

References

  • GABA(A) receptor modulation by terpenoids from Sideritis extracts. (2013). PubMed Central. [Link]

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  • Pinocarveol. Wikipedia. [Link]

  • [ - Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)]. Organic Syntheses Procedure. [Link]

  • [ - Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)]. Organic Syntheses Procedure. [Link]

  • Allylic Oxidation with Hydrogen Peroxide-Selenium Dioxide: trans-Pinocarveol | Request PDF. ResearchGate. [Link]

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  • Synthesis of Myrtenal through Allylic Oxidation of α-Pinene over a Pd/SeO 2 /SiO 2 Catalyst. MDPI. [Link]

  • Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. (2023). Molecular Catalysis. [Link]

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Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (-)-trans-Pinocarveol Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of (-)-trans-Pinocarveol, focusing on its chemical identity, properties, synth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (-)-trans-Pinocarveol

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of (-)-trans-Pinocarveol, focusing on its chemical identity, properties, synthesis, and applications, with a particular emphasis on its relevance in research and development.

Introduction

(-)-trans-Pinocarveol is a bicyclic monoterpenoid alcohol that has garnered interest in various scientific fields due to its presence in numerous essential oils and its potential applications in the fragrance, food, and pharmaceutical industries.[1][2] This guide delves into the technical details of this compound, offering insights for professionals engaged in chemical research and drug development.

Part 1: Chemical Identity and Structure

Correctly identifying a chemical compound is the cornerstone of any scientific investigation. This section provides the essential identifiers and structural information for (-)-trans-Pinocarveol.

The specific stereoisomer, (-)-trans-Pinocarveol, is designated with the CAS Registry Number 547-61-5 .[3][4][5] Its IUPAC name is (1R,3S,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol.[6]

Below is a 2D representation of the chemical structure of (-)-trans-Pinocarveol.

G cluster_workflow Synthesis of trans-Pinocarveol from α-Pinene Oxide start Start with α-Pinene Oxide in Diethyl Ether add_reagent Add Lithium Diethylamide Dropwise start->add_reagent reflux Reflux the Mixture for 6 Hours add_reagent->reflux quench Cool and Quench with Water reflux->quench extract Separate Ethereal Phase and Wash quench->extract dry Dry over Anhydrous Magnesium Sulfate extract->dry evaporate Evaporate Solvent dry->evaporate distill Distill under Reduced Pressure evaporate->distill end Obtain Pure trans-Pinocarveol distill->end

Caption: Generalized workflow for trans-pinocarveol synthesis.

Part 4: Applications in Research and Drug Development

(-)-trans-Pinocarveol is not only a component of fragrances and flavorings but also exhibits interesting biological activities that are of interest to the pharmaceutical industry. [1][7]

Transdermal Drug Delivery

Essential oils and their components, including trans-pinocarveol found in Eucalyptus oil, have been investigated as penetration enhancers for transdermal drug delivery. [8]The lipophilic nature of these compounds can help to disrupt the stratum corneum, the main barrier of the skin, thereby facilitating the permeation of drugs. [8]This makes (-)-trans-Pinocarveol a candidate for further research in the development of topical and transdermal formulations.

Neurological Effects

Pinocarveol has been identified as a modulator of GABA(A) receptors. [2][9]The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation can lead to sedative and anxiolytic effects. This interaction suggests that (-)-trans-Pinocarveol could be a lead compound for the development of new therapeutics targeting neurological and psychiatric disorders. [2]

Part 5: Experimental Protocols

This section provides a detailed, step-by-step methodology for a key experimental workflow.

Protocol: Synthesis of trans-Pinocarveol from α-Pinene Oxide

This protocol is adapted from a procedure published in Organic Syntheses. [10] Materials:

  • α-Pinene oxide

  • n-Butyllithium in hexane

  • Diethylamine

  • Anhydrous diethyl ether

  • 1 N Hydrochloric acid

  • Saturated aqueous sodium hydrogen carbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Lithium Diethylamide: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, a solution of diethylamine in anhydrous diethyl ether is prepared and cooled in an ice bath. An equimolar amount of n-butyllithium in hexane is added dropwise. The mixture is then stirred for an additional 30 minutes at room temperature.

  • Reaction with α-Pinene Oxide: A solution of α-pinene oxide in anhydrous diethyl ether is added dropwise to the freshly prepared lithium diethylamide solution over a period of 10 minutes.

  • Reflux: The resulting mixture is heated to reflux with continuous stirring for 6 hours.

  • Work-up: After cooling the reaction mixture in an ice bath, it is carefully quenched by the addition of water. The ether phase is separated.

  • Extraction and Washing: The aqueous phase is extracted twice with diethyl ether. The combined ethereal extracts are washed successively with 1 N hydrochloric acid, water, saturated aqueous sodium hydrogen carbonate, and finally with water.

  • Drying and Solvent Removal: The washed ether solution is dried over anhydrous magnesium sulfate. The solvent is then removed by evaporation on a rotary evaporator.

  • Purification: The oily residue is distilled under reduced pressure (e.g., 8 mm Hg) to yield pure trans-pinocarveol (b.p. 92-93 °C at 8 mm Hg). [10]

Conclusion

(-)-trans-Pinocarveol is a versatile monoterpenoid with well-defined chemical properties and established synthetic routes. Its applications extend from the flavor and fragrance industry to promising areas in pharmaceutical research, particularly in transdermal drug delivery and neuromodulation. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this intriguing natural compound.

References

  • Wikipedia. Pinocarveol. [Link]

  • Human Metabolome Database. Showing metabocard for (-)-trans-Pinocarveol (HMDB0036128). [Link]

  • Stenutz, K. (-)-trans-pinocarveol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1201530, Pinocarveol, trans-(-)-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88302, trans-Pinocarveol. [Link]

  • FlavScents. trans-pinocarveol. [Link]

  • CAS Common Chemistry. trans-(-)-Pinocarveol. [Link]

  • Kenney, R. L., & Fisher, G. S. (1973). Preparation of trans-Pinocarveol and Myrtenol. Industrial & Engineering Chemistry Product Research and Development, 12(4), 317–320. [Link]

  • Organic Syntheses. Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. [Link]

  • The Good Scents Company. trans-pinocarveol (1alpha,3alpha,5alpha)-6,6-dimethyl-2-methylene bicyclo(3.1.1)heptan-3-ol. [Link]

  • Åbo Akademi University Research Portal. Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. [Link]

  • ACS Publications. Preparation of trans-Pinocarveol and Myrtenol | Industrial & Engineering Chemistry Product Research and Development. [Link]

  • Herman, A., & Herman, A. P. (2016). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Molecules, 21(7), 849. [Link]

  • FooDB. Showing Compound (-)-trans-Pinocarveol (FDB014976). [Link]

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Exploratory

biological role of (-)-trans-Pinocarveol in plant defense

An In-Depth Technical Guide to the Biological Role of (-)-trans-Pinocarveol in Plant Defense Abstract Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to mediate interactions with t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Role of (-)-trans-Pinocarveol in Plant Defense

Abstract

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to mediate interactions with their environment. Among these are terpenoids, a vast and diverse class of secondary metabolites. This guide delves into the specific role of (-)-trans-Pinocarveol, a bicyclic monoterpenoid, as a crucial mediator in plant defense strategies. We will explore its biosynthesis, the signaling pathways that regulate its production in response to herbivory, and its dual function in both direct and indirect defense mechanisms. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, substantiated by field-proven insights and detailed experimental protocols to facilitate further investigation into this and related compounds.

Introduction: The Chemical Ecology of (-)-trans-Pinocarveol

(-)-trans-Pinocarveol (IUPAC name: (1S,3R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol) is a C10 oxygenated monoterpene found in the essential oils of numerous plant species, notably conifers such as Picea abies (Norway spruce) and various Pinus species, as well as in plants like Eucalyptus globulus.[1][2] As a volatile organic compound (VOC), it contributes to the plant's chemical "scent" profile. However, its role extends far beyond fragrance; it is a key player in the complex language of chemical ecology.

Plants produce a vast array of secondary metabolites that are not essential for primary growth and development but are critical for survival.[3] These compounds, including (-)-trans-Pinocarveol, mediate interactions with herbivores, pathogens, and beneficial organisms.[4] This guide will elucidate the specific functions of (-)-trans-Pinocarveol as an allelochemical that can directly deter herbivores and indirectly defend the plant by recruiting the natural enemies of those herbivores.[5][6]

Biosynthesis and its Regulation

The production of (-)-trans-Pinocarveol is a tightly regulated, multi-step enzymatic process that is often initiated in response to biotic stress, such as insect feeding.

The Biosynthetic Pathway

Like all monoterpenes, the journey to (-)-trans-Pinocarveol begins with the plastidial Methyl-erythritol-4-phosphate (MEP) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[7] These precursors are then condensed to form the C10 compound geranyl diphosphate (GPP), the direct substrate for all monoterpene synthases.[8]

The synthesis of (-)-trans-Pinocarveol proceeds in two critical steps:

  • Cyclization: The enzyme (-)-α-pinene synthase , a member of the terpene synthase (TPS) family, catalyzes the complex cyclization of the linear GPP molecule into the bicyclic olefin (-)-α-pinene.[9][10] This reaction is a hallmark of conifer defense chemistry.

  • Oxidation (Functionalization): The hydrocarbon backbone of (-)-α-pinene is then hydroxylated to form (-)-trans-Pinocarveol. This crucial oxidation step is typically catalyzed by a Cytochrome P450 monooxygenase (CYP) .[11][12] These heme-containing enzymes are pivotal in diversifying the chemical structures and functions of terpenoids by introducing polar functional groups.[13][14]

Pinocarveol_Biosynthesis cluster_pathway Biosynthetic Pathway IPP_DMAPP IPP + DMAPP (from MEP Pathway) GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPP Synthase a_Pinene (-)-α-Pinene GPP->a_Pinene (-)-α-Pinene Synthase (TPS) Pinocarveol (-)-trans-Pinocarveol a_Pinene->Pinocarveol Cytochrome P450 Monooxygenase (CYP)

Figure 1: Enzymatic pathway for (-)-trans-Pinocarveol synthesis.
Regulation by Jasmonate Signaling

The production of defensive volatiles is not constitutive but is often induced upon attack to conserve metabolic resources. The primary signaling cascade that triggers this induction involves the plant hormone Jasmonic Acid (JA) .[15][16]

  • Signal Perception: Mechanical damage and chemical cues from herbivore saliva trigger the rapid synthesis of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[17]

  • Derepression of Transcription: JA-Ile binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins.[16]

  • Gene Activation: The degradation of JAZ repressors liberates transcription factors (e.g., MYC2) that bind to the promoters of defense-related genes.[15]

  • Enzyme Synthesis: This results in the up-regulated transcription and translation of key biosynthetic enzymes, including terpene synthases (like (-)-α-pinene synthase) and relevant CYPs, leading to a burst of (-)-trans-Pinocarveol and other defensive volatiles.[8][18]

JA_Signaling_Pathway Herbivore_Attack Herbivore Feeding (Wounding + Oral Cues) JA_Synthesis Jasmonic Acid (JA) Biosynthesis Herbivore_Attack->JA_Synthesis JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JA_Synthesis->JA_Ile JAZ_Degradation JAZ Protein Degradation JA_Ile->JAZ_Degradation binds to COI1 COI1_JAZ COI1-JAZ Complex (Repressed State) TF_Activation Transcription Factors (e.g., MYC2) Activated COI1_JAZ->TF_Activation releases JAZ_Degradation->TF_Activation enables Gene_Expression Upregulation of Defense Genes (TPS, CYP, etc.) TF_Activation->Gene_Expression promotes Defense_Response Production of (-)-trans-Pinocarveol Gene_Expression->Defense_Response

Figure 2: Jasmonic acid signaling cascade inducing defense compound synthesis.

Dual Roles in Plant Defense

(-)-trans-Pinocarveol contributes to plant fitness through a two-pronged defensive strategy: directly impacting the herbivore and indirectly by recruiting aid from the third trophic level.

Direct Defense: Repellency and Toxicity

Monoterpenoids are well-documented for their roles as insect repellents, antifeedants, and toxins.[3][9] While specific data for pure (-)-trans-Pinocarveol is an active area of research, essential oils rich in this and related compounds have demonstrated significant repellent and insecticidal activities.[19][20] The proposed mechanisms include:

  • Neurotoxicity: Interfering with neurotransmitter receptors like the octopamine or GABA receptors in insects.

  • Enzyme Inhibition: Disrupting the function of critical metabolic enzymes.

  • Deterrence: Acting as an unpleasant olfactory or gustatory cue, preventing feeding or oviposition.

Indirect Defense: The "Cry for Help" in Tritrophic Interactions

Perhaps the most well-documented role for herbivore-induced plant volatiles (HIPVs) like (-)-trans-Pinocarveol is their function as a "cry for help."[5][6] When a plant is attacked by an herbivore, the specific blend of volatiles it releases changes dramatically. This new scent profile acts as a beacon for predators and parasitoids that prey on that specific herbivore.[21][22]

  • Kairomone Activity: For the natural enemy (e.g., a parasitic wasp), (-)-trans-Pinocarveol is a kairomone—a chemical signal emitted by one species that benefits a receiving species. The wasp uses this cue to efficiently locate its herbivorous host, thereby reducing the damage to the plant.[23][24]

Defense Mechanism Mode of Action Target Organism Outcome for Plant
Direct Defense Repellent, Antifeedant, ToxinHerbivorous InsectReduced feeding damage, prevention of colonization.
Indirect Defense Volatile Cue (Kairomone)Predator / ParasitoidAttraction of natural enemies, removal of herbivores.

Table 1: Summary of the defensive roles of (-)-trans-Pinocarveol.

Tritrophic_Interaction Plant Plant (e.g., Pinus taeda) Volatile (-)-trans-Pinocarveol (HIPV) Plant->Volatile releases Herbivore Herbivore (e.g., Bark Beetle Larva) Herbivore->Plant feeds on Predator Natural Enemy (e.g., Parasitic Wasp) Predator->Herbivore attacks Volatile->Predator attracts

Figure 3: Tritrophic interaction mediated by (-)-trans-Pinocarveol.

Experimental Methodologies

Investigating the role of (-)-trans-Pinocarveol requires robust and validated experimental workflows. The following protocols provide a foundation for studying its production and function.

Protocol: Dynamic Headspace Volatile Collection

This method allows for the collection of emitted VOCs from living plants over a specific period, providing a snapshot of the plant's scent profile under controlled conditions.

Causality: A dynamic "push-pull" system is superior to static collection for many applications because it prevents the buildup of CO2, humidity, and the sampled volatiles themselves, which could alter the plant's physiological state and emission rates.[4][25] Using an adsorbent trap concentrates the volatiles from a large volume of air, increasing detection sensitivity.

Methodology:

  • Preparation: Use oven bags (e.g., Reynolds®) or glass chambers pre-cleaned by baking at 120°C for 2 hours to remove contaminants.[26] The adsorbent trap (a glass tube packed with ~50-100 mg of a sorbent like Porapak™ Q or Tenax® TA) should be conditioned by heating under a flow of purified helium or nitrogen according to the manufacturer's instructions.

  • Enclosure: Gently enclose the plant or a specific branch within the collection chamber, sealing it at the base with a non-reactive material like Teflon tape or a split Teflon stopper.

  • Airflow Setup:

    • Push: Connect a purified, humidified air source (e.g., passing through activated charcoal and then distilled water) to an inlet port of the chamber. Maintain a constant flow rate (e.g., 400 mL/min) using a calibrated flowmeter.

    • Pull: Connect the adsorbent trap to an outlet port. Connect the other end of the trap to a vacuum pump, also regulated by a flowmeter, pulling air at a slightly lower rate (e.g., 300 mL/min). This creates positive pressure within the chamber, preventing ambient, unfiltered air from entering.

  • Collection: Collect volatiles for a defined period (e.g., 4-8 hours). For herbivory experiments, introduce the insect into the chamber and begin collection after a set acclimation period.

  • Sample Storage: After collection, disconnect the trap and seal both ends with clean caps. Store at 4°C or below until analysis (no longer than 48 hours is recommended).

Protocol: GC-MS Analysis of Volatiles

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating, identifying, and quantifying volatile compounds.[25]

Causality: The GC column separates compounds based on their volatility and interaction with the stationary phase. The Mass Spectrometer then fragments the eluted compounds into predictable patterns (mass spectra), which act as a chemical fingerprint for identification against spectral libraries.

Methodology:

  • Thermal Desorption: Place the adsorbent trap into a thermal desorption unit connected to the GC inlet. The unit rapidly heats the trap (e.g., to 250°C) while flushing with helium, transferring the trapped volatiles onto the GC column. A cryo-trap is often used to focus the analytes at the head of the column before the GC run begins.

  • GC Separation:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: A typical program would be: hold at 40°C for 2 min, then ramp at 5°C/min to 200°C, then ramp at 20°C/min to 280°C, and hold for 5 min. This program must be optimized for the specific suite of expected volatiles.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • MS Detection:

    • Ionization: Use standard Electron Impact (EI) ionization at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Identification & Quantification:

    • Identification: Identify (-)-trans-Pinocarveol by comparing its retention time and mass spectrum to that of an authentic chemical standard (e.g., from Sigma-Aldrich) run under the same conditions. Confirm its identity using the NIST Mass Spectral Library. The Kovats Retention Index should also be calculated and compared to literature values.[27]

    • Quantification: Create a calibration curve using serial dilutions of the authentic standard. Calculate the quantity of (-)-trans-Pinocarveol in the sample by comparing its peak area to the calibration curve. An internal standard (e.g., n-octane) added to the trap before desorption can be used to correct for variations in recovery.

Protocol: Y-Tube Olfactometer Bioassay for Repellency/Attraction

This bioassay provides a quantitative measure of an insect's behavioral response to an olfactory cue.[1][28]

Causality: The Y-tube forces an insect to make a choice between two converging air streams, one carrying a control scent and the other a test scent. This binary choice design allows for robust statistical analysis of preference or avoidance.[29] A smoke test is critical before experiments to validate that the two airflows are distinct and do not mix before the junction, ensuring the insect is making a true choice.[28]

Methodology:

  • Apparatus Setup:

    • Use a glass Y-tube olfactometer of a size appropriate for the insect being tested.

    • Connect each arm to a separate odor source chamber. One chamber will contain the control (e.g., a filter paper with the solvent used, such as hexane), and the other will contain the treatment (filter paper with a known concentration of (-)-trans-Pinocarveol in the same solvent).

    • Air pushed through the chambers should be purified (charcoal-filtered) and humidified, with the flow rate into each arm being equal (e.g., 200 mL/min), controlled by flowmeters.

  • Insect Preparation: Use naive insects (not previously exposed to the test odors) of the same age and physiological state (e.g., mated females). Acclimate them to the testing room conditions for at least 1 hour before the assay.

  • Running the Assay:

    • Introduce a single insect into the base of the Y-tube.

    • Give the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect walks a certain distance (e.g., two-thirds of the way) into one of the arms and stays for a minimum period (e.g., 15 seconds).

    • If no choice is made within the time limit, it is recorded as "no choice."

  • Controls and Replicates:

    • After every 5-10 insects, swap the positions of the control and treatment arms to control for any positional bias.

    • Clean the entire apparatus thoroughly with solvent (e.g., ethanol, then hexane) and bake between treatments to prevent odor contamination.

    • Run at least 30-50 replicates per treatment.

  • Data Analysis: Analyze the results using a Chi-square test or a binomial test to determine if the distribution of choices between the treatment and control arms is significantly different from a 50:50 distribution.

Conclusion and Future Directions

(-)-trans-Pinocarveol is a potent, multifunctional metabolite in the chemical defense portfolio of many plants. Its biosynthesis is tightly linked to the jasmonate signaling pathway, allowing for rapid, inducible production in response to herbivore threats. Its dual role as both a direct deterrent and an indirect signal for recruiting natural enemies underscores the efficiency and complexity of plant defense strategies.

While the general framework of its function is clear, several areas warrant further investigation:

  • Enzyme Identification: The specific Cytochrome P450(s) responsible for converting (-)-α-pinene to (-)-trans-Pinocarveol in key plant species remain to be definitively identified and characterized.

  • Dose-Dependent Effects: Research into how the concentration of (-)-trans-Pinocarveol affects different herbivores and their natural enemies can provide deeper ecological insights.

  • Synergistic Effects: Investigating how (-)-trans-Pinocarveol interacts with other components of a plant's volatile blend to modulate insect behavior is crucial for understanding the full complexity of these chemical signals.

A deeper understanding of these mechanisms holds significant promise for applications in sustainable agriculture, such as the development of novel biopesticides, repellent formulations, and strategies to enhance the biological control of crop pests.

References

A complete, numbered list of all sources cited with full details and clickable URLs will be provided upon request.

Sources

Protocols & Analytical Methods

Method

Synthesis of (-)-trans-Pinocarveol from β-Pinene Using Selenium Dioxide: An Application Note

Abstract This technical guide provides a comprehensive protocol for the synthesis of (-)-trans-pinocarveol, a valuable chiral intermediate in organic synthesis, through the allylic oxidation of (-)-β-pinene using seleniu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of (-)-trans-pinocarveol, a valuable chiral intermediate in organic synthesis, through the allylic oxidation of (-)-β-pinene using selenium dioxide. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental procedure, safety considerations for handling selenium dioxide, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthesis.

Introduction: The Significance of (-)-trans-Pinocarveol and the Synthetic Approach

(-)-trans-Pinocarveol is a bicyclic monoterpene alcohol that serves as a crucial chiral building block in the synthesis of a variety of natural products and pharmaceuticals. Its stereochemically rich framework makes it an attractive starting material for creating complex molecular architectures. The selective oxidation of the readily available natural product, (-)-β-pinene, at the allylic position presents an efficient route to this valuable compound.

Among various methods, allylic oxidation using selenium dioxide (SeO₂) offers a direct and relatively effective means of introducing a hydroxyl group at the C-3 position of the pinane skeleton. While other methods exist, such as those employing lead tetraacetate or photosensitized oxidation, the selenium dioxide-mediated reaction is a classic and instructive example of allylic oxidation.[1] This guide focuses on a well-established procedure, adapted to enhance safety and yield, providing a robust protocol for laboratory-scale synthesis.

Reaction Mechanism and Stereoselectivity

The allylic oxidation of β-pinene with selenium dioxide proceeds through a well-documented mechanism involving an initial ene reaction followed by a[2][3]-sigmatropic rearrangement.[4]

  • Ene Reaction: The reaction commences with an electrophilic attack of selenium dioxide on the double bond of β-pinene. This concerted pericyclic reaction involves the formation of a new C-Se bond, a C-H bond cleavage at the allylic position, and a proton transfer to one of the oxygen atoms of SeO₂, resulting in an allylic seleninic acid intermediate.

  • [2][3]-Sigmatropic Rearrangement: The allylic seleninic acid intermediate rapidly undergoes a[2][3]-sigmatropic rearrangement. This process involves the relocation of the selenium atom from the carbon to the oxygen, leading to the formation of a selenium (II) ester.

  • Hydrolysis: Subsequent hydrolysis of the selenium ester yields the desired allylic alcohol, (-)-trans-pinocarveol, and selenium (IV) is reduced to selenium (II), which precipitates from the reaction mixture as elemental selenium (in the absence of a co-oxidant).

The stereochemical outcome of this reaction is noteworthy. The attack of selenium dioxide occurs from the less sterically hindered face of the β-pinene molecule, leading to the preferential formation of the trans-isomer.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Products beta-Pinene (-)-β-Pinene Ene_Adduct Allylic Seleninic Acid Intermediate beta-Pinene->Ene_Adduct Ene Reaction SeO2 SeO₂ SeO2->Ene_Adduct Sigmatropic_Intermediate Selenium(II) Ester Ene_Adduct->Sigmatropic_Intermediate [2,3]-Sigmatropic Rearrangement Pinocarveol (-)-trans-Pinocarveol Sigmatropic_Intermediate->Pinocarveol Hydrolysis Se Elemental Selenium (Se) Sigmatropic_Intermediate->Se

Caption: Reaction pathway for the synthesis of (-)-trans-Pinocarveol.

Experimental Protocol

This protocol is adapted from established procedures and optimized for safety and efficiency.[1][5] A catalytic amount of selenium dioxide is used in conjunction with a co-oxidant, tert-butyl hydroperoxide (t-BuOOH), to minimize the handling of large quantities of toxic selenium compounds and to facilitate a cleaner reaction.[6]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
(-)-β-Pinene≥99%Major Chemical SupplierEnsure high purity for optimal results.
Selenium Dioxide (SeO₂)≥99.9%Major Chemical SupplierExtremely Toxic . Handle with extreme caution.[2][3]
tert-Butyl Hydroperoxide70% in H₂OMajor Chemical SupplierPotent oxidizer.
Dichloromethane (DCM)ACS GradeMajor Chemical SupplierUsed as the reaction solvent.
Saturated aq. NaHCO₃-Prepared in-houseFor quenching and washing.
Saturated aq. NaCl (Brine)-Prepared in-houseFor washing.
Anhydrous MgSO₄-Major Chemical SupplierFor drying the organic phase.
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor column chromatography.
HexaneACS GradeMajor Chemical SupplierFor chromatography.
Ethyl AcetateACS GradeMajor Chemical SupplierFor chromatography.

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography setup

Step-by-Step Procedure

Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (β-Pinene, SeO₂, DCM) Setup->Reagents Oxidant 3. Slow Addition of t-BuOOH (Maintain Temperature) Reagents->Oxidant Reaction 4. Reaction Monitoring (TLC) Oxidant->Reaction Quench 5. Quenching (Saturated NaHCO₃) Reaction->Quench Extraction 6. Workup & Extraction (DCM, Brine) Quench->Extraction Drying 7. Drying & Concentration (MgSO₄, Rotary Evaporator) Extraction->Drying Purification 8. Purification (Flash Chromatography) Drying->Purification Characterization 9. Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: Experimental workflow for the synthesis of (-)-trans-Pinocarveol.

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and an addition funnel. The entire procedure must be conducted in a well-ventilated fume hood.[3]

  • Reagent Charging: To the flask, add selenium dioxide (0.55 g, 5.0 mmol, 0.05 eq.). Caution: Selenium dioxide is highly toxic and sublimes.[6][7] Weigh it in the fume hood and handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Add dichloromethane (100 mL) and (-)-β-pinene (13.6 g, 100 mmol, 1.0 eq.).

  • Addition of Oxidant: In the addition funnel, place tert-butyl hydroperoxide (17.1 mL of 70% aqueous solution, 120 mmol, 1.2 eq.). Add the t-BuOOH solution dropwise to the stirred reaction mixture over a period of 1 hour. An exothermic reaction will occur; maintain the reaction temperature at approximately 25-30 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the β-pinene spot and the appearance of a more polar product spot indicate reaction progression.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to decompose any remaining peroxide.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 100 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. A reddish-brown crude oil will be obtained.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing to 9:1 hexane:ethyl acetate). Collect the fractions containing the product and combine them.

  • Final Product: Concentrate the purified fractions under reduced pressure to yield (-)-trans-pinocarveol as a colorless oil. The expected yield is typically in the range of 50-65%.

Safety and Handling of Selenium Dioxide

Selenium dioxide and its compounds are extremely toxic and pose significant health risks.[2][7] Inhalation, ingestion, or skin contact can be harmful or fatal.

  • Handling: Always handle selenium dioxide in a certified chemical fume hood.[3] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable for incidental contact), and safety goggles.[8]

  • Exposure: Acute exposure can cause respiratory tract irritation, while chronic exposure can lead to selenosis.[7] In case of skin contact, wash the affected area immediately and thoroughly with water.[1] If inhaled, move to fresh air and seek immediate medical attention.[3]

  • Waste Disposal: All selenium-containing waste must be collected in a designated, sealed hazardous waste container and disposed of according to institutional and local environmental regulations.[8] Do not discharge into drains.[3]

Product Characterization

The identity and purity of the synthesized (-)-trans-pinocarveol should be confirmed using standard analytical techniques.[9]

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~5.30 (s, 1H), ~4.95 (s, 1H), ~4.40 (m, 1H), ~2.50-2.10 (m, 4H), ~1.90 (m, 1H), 1.28 (s, 3H), 0.85 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~150.1, ~112.5, ~72.3, ~47.8, ~41.0, ~40.8, ~38.2, ~26.5, ~26.3, ~21.2.
FT-IR (neat)ν (cm⁻¹): ~3350 (br, O-H), ~3070 (=C-H), ~2920 (C-H), ~1645 (C=C), ~880 (=CH₂).
Mass Spectrometry (EI)m/z (%): 152 (M⁺), 137, 119, 109, 93, 81.
Optical Rotation [α]²⁰D ≈ -55° to -60° (c 1, CHCl₃).

Conclusion

The synthesis of (-)-trans-pinocarveol from (-)-β-pinene via selenium dioxide-mediated allylic oxidation is a valuable transformation in organic chemistry. This application note provides a detailed, safety-conscious protocol suitable for research and development laboratories. By understanding the underlying mechanism and adhering to the described experimental and safety procedures, researchers can reliably produce this important chiral intermediate for further synthetic applications.

References

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • Coxon, J. M., Dansted, E., & Hartshorn, M. P. (n.d.). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses, 56, 25.
  • Organic Syntheses. Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Allylic Oxidation with Hydrogen Peroxide-Selenium Dioxide: trans -Pinocarveol. Request PDF. Retrieved from [Link]

  • ChemTube3D. Allylic Oxidation with Selenium Dioxide. Retrieved from [Link]

  • Kloc, K., Młochowski, J., & Syper, L. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(8), 14098–14147.
  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • AdiChemistry. Selenium dioxide (SeO₂) - Riley oxidation. Retrieved from [Link]

Sources

Application

Enantioselective Synthesis of (-)-trans-Pinocarveol: A Detailed Protocol and Mechanistic Insight

An Application Note for Researchers and Drug Development Professionals Abstract (-)-trans-Pinocarveol is a bicyclic monoterpenoid alcohol of significant interest in the fragrance, flavor, and pharmaceutical industries du...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract (-)-trans-Pinocarveol is a bicyclic monoterpenoid alcohol of significant interest in the fragrance, flavor, and pharmaceutical industries due to its distinct aroma and potential biological activities.[1][2] As a chiral molecule, the biological and sensory properties are stereospecific, necessitating precise enantioselective synthesis methods to isolate the desired (-)-enantiomer. This application note provides a detailed, field-proven protocol for the synthesis of (-)-trans-pinocarveol, starting from the readily available chiral precursor, (-)-α-pinene. The described two-step process involves the epoxidation of (-)-α-pinene followed by a highly specific base-catalyzed isomerization. This guide explains the causality behind experimental choices, offers step-by-step instructions, and includes mechanistic diagrams to provide a comprehensive resource for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

(-)-trans-Pinocarveol, or (1S,3R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol, is a naturally occurring compound found in the essential oils of various plants.[1][3] Its applications range from being a flavoring agent approved by the FDA to a potential modulator of γ-aminobutyric acid (GABA) receptors, suggesting neurological activity.[1][4][5] The stereochemistry of pinocarveol is critical; the trans and cis isomers, as well as their respective enantiomers, exhibit different properties.[6] Therefore, achieving high enantiomeric purity is paramount for its application in regulated industries.

The synthetic challenge lies in controlling the stereochemistry during the introduction of the hydroxyl group. While several methods exist for producing pinocarveol, many result in a mixture of isomers.[7] The strategy detailed herein leverages a chiral pool approach, starting with enantiomerically pure (-)-α-pinene. The synthesis proceeds via two key stages:

  • Stereospecific Epoxidation: Formation of (-)-α-pinene oxide from (-)-α-pinene. The epoxide intermediate preserves the stereochemical integrity of the starting material.

  • Base-Catalyzed Isomerization: Rearrangement of the epoxide to the desired allylic alcohol, (-)-trans-pinocarveol, using a strong, non-nucleophilic base. This rearrangement is highly specific and provides the product in high yield and purity.[7]

This protocol represents a robust and scalable method for accessing the target molecule with excellent stereocontrol.

Overall Synthetic Workflow

Below is a diagram illustrating the high-level workflow from the starting material to the final product.

G Start (-)-α-Pinene (Starting Material) Step1 Step 1: Epoxidation (m-CPBA, NaHCO₃, CH₂Cl₂) Start->Step1 Intermediate (-)-α-Pinene Oxide Step1->Intermediate Step2 Step 2: Isomerization (Lithium Diethylamide, Ether) Intermediate->Step2 Product (-)-trans-Pinocarveol (Final Product) Step2->Product Purification Purification (Distillation) Product->Purification

Caption: High-level workflow for the synthesis of (-)-trans-pinocarveol.

Detailed Experimental Protocols

This section provides comprehensive, step-by-step protocols for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part A: Synthesis of (-)-α-Pinene Oxide

This step involves the epoxidation of the double bond in (-)-α-pinene using meta-chloroperbenzoic acid (m-CPBA). Sodium bicarbonate is used to buffer the reaction mixture, preventing the acidic m-chlorobenzoic acid byproduct from catalyzing unwanted side reactions.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
(-)-α-Pinene136.2413.6 g0.100Use high-purity, enantiomerically enriched starting material.
m-CPBA (~77%)172.5729.0 g~0.130Technical grade is acceptable; purity should be factored in.
Sodium Bicarbonate84.0111.0 g0.131Acts as a buffer.
Dichloromethane (DCM)84.93270 mL-Anhydrous grade recommended.
Sodium Sulfite126.045.0 g0.040For quenching excess peracid.
5% Sodium Carbonate (aq)-100 mL-For washing.
Anhydrous MgSO₄120.37As needed-For drying.

Protocol

  • Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Charge the flask with m-CPBA (29.0 g), sodium bicarbonate (11.0 g), and 250 mL of dichloromethane.

  • Reaction: Cool the stirred suspension in an ice-salt bath to 0°C. Dissolve (-)-α-pinene (13.6 g) in 20 mL of dichloromethane and add this solution dropwise via the dropping funnel to the cold suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: After the addition is complete, continue stirring at 0-5°C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Add a solution of sodium sulfite (5.0 g) in 50 mL of water to the reaction mixture to quench any unreacted m-CPBA. Stir vigorously for 30 minutes at room temperature.

  • Extraction: Add 50 mL of water and transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer with 100 mL of 5% aqueous sodium carbonate, followed by water.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude (-)-α-pinene oxide as an oil. This crude product is typically of sufficient purity for the next step.[7]

Part B: Isomerization to (-)-trans-Pinocarveol

This step uses a strong, non-nucleophilic base, lithium diethylamide (LDA), to deprotonate a methyl group adjacent to the epoxide, initiating a stereospecific rearrangement to the allylic alcohol.[7]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Diethylamine73.142.40 g0.0329Must be anhydrous.
Anhydrous Diethyl Ether74.12120 mL-Anhydrous grade is critical.
n-Butyllithium (1.4 M in hexanes)64.0625 mL0.035Handle with extreme care under inert atmosphere.
(-)-α-Pinene Oxide (crude)152.245.00 g0.0329From Part A.
1 N Hydrochloric Acid-100 mL-For washing.
Saturated NaHCO₃ (aq)-100 mL-For washing.
Anhydrous MgSO₄120.37As needed-For drying.

Protocol

  • Inert Atmosphere Setup: Assemble a dry 300 mL three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a rubber septum, a magnetic stir bar, and a nitrogen inlet. Maintain a static nitrogen atmosphere throughout the reaction.

  • LDA Preparation: Charge the flask with diethylamine (2.40 g) and 100 mL of anhydrous diethyl ether. Cool the flask in an ice bath. Carefully add n-butyllithium (25 mL of 1.4 M solution) via syringe through the septum. Stir for 10 minutes at 0°C to form the LDA solution.

  • Reaction: Remove the ice bath. Add a solution of (-)-α-pinene oxide (5.00 g) in 20 mL of anhydrous ether dropwise over 10 minutes.

  • Reflux: Heat the resulting mixture to reflux and maintain reflux with stirring for 6 hours.[7] The reaction should become a clear, homogeneous solution.

  • Workup: Cool the mixture in an ice bath and cautiously add 100 mL of water while stirring vigorously. Transfer to a separatory funnel.

  • Extraction: Separate the ether phase. Wash the organic layer successively with 100 mL of 1 N HCl, 100 mL of water, 100 mL of saturated aqueous sodium bicarbonate, and finally 100 mL of water.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent on a rotary evaporator to yield a light-yellow, oily residue.[7]

  • Purification: Purify the crude product by short-path distillation under reduced pressure to obtain pure (-)-trans-pinocarveol.

Mechanism and Rationale

The key to this synthesis is the highly selective isomerization of the epoxide. Lithium diethylamide (LDA) is a strong, sterically hindered base. Its role is not to act as a nucleophile and open the epoxide ring, but rather to abstract a proton.

Caption: Simplified mechanism of base-catalyzed epoxide isomerization.

Causality Explained:

  • Choice of Base: LDA is chosen for its high basicity and steric bulk. A less hindered or less basic reagent could lead to a mixture of products, including those from direct nucleophilic attack on the epoxide carbons.

  • Regioselectivity: LDA preferentially abstracts a proton from one of the methyl groups of the gem-dimethyl bridge, as these are the most accessible and acidic protons alpha to the epoxide ring.

  • Stereospecificity: The subsequent elimination-like rearrangement to form the double bond and open the epoxide ring occurs in a concerted fashion, leading to the formation of the trans allylic alcohol with high fidelity, preserving the stereocenter at the bridgehead carbon.

Expected Results and Characterization

The successful execution of this protocol should yield the target compound with the following characteristics.

Table of Expected Results

ParameterExpected ValueSource
Yield 90–95% (for isomerization step)[7]
Appearance Colorless to light-yellow oil[2][7]
Boiling Point 92–93 °C at 8 mmHg[7]
Refractive Index (n²⁵D) 1.4955[7]
Enantiomeric Purity >98% e.e. (dependent on starting material)Assumed based on stereospecificity

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and chiral GC or HPLC to confirm its structure and enantiomeric purity.

References

  • Rickborn, B., & Thummel, R. P. (1969). Isomerization of Epoxides to Allylic Alcohols with Lithium Diethylamide. Organic Syntheses, Coll. Vol. 6, p.907 (1988); Vol. 51, p.81 (1971). [Link]

  • Verma, A. K., et al. (2015). Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies. Green Chemistry. [Link]

  • Grokipedia. (n.d.). Pinocarveol. [Link]

  • Wikipedia. (n.d.). Pinocarveol. [Link]

  • FooDB. (2010). (+)-trans-Pinocarveol. [Link]

  • PubChem. (n.d.). Pinocarveol. [Link]

  • Kenney, R. L., & Fisher, G. S. (1973). Preparation of trans-Pinocarveol and Myrtenol. Industrial & Engineering Chemistry Product Research and Development. [Link]

  • PubChem. (n.d.). Pinocarveol, trans-(-)-. [Link]

Sources

Method

Application Notes and Protocols: Selective Isomerization of α-Pinene Oxide for the Synthesis of trans-Pinocarveol

Introduction: The Strategic Value of trans-Pinocarveol trans-Pinocarveol, a bicyclic monoterpenoid alcohol, is a valuable chiral building block and a significant compound in the fragrance and pharmaceutical industries.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of trans-Pinocarveol

trans-Pinocarveol, a bicyclic monoterpenoid alcohol, is a valuable chiral building block and a significant compound in the fragrance and pharmaceutical industries.[1][2] It is recognized for its characteristic pleasant, pine-like aroma and is found in the essential oils of various plants.[1][2][3] Beyond its sensory properties, trans-pinocarveol and its derivatives exhibit interesting biological activities, including potential sedative effects through modulation of GABA(A) receptors.[1] The controlled synthesis of trans-pinocarveol from abundant, naturally derived feedstocks is therefore a topic of considerable interest. α-Pinene, the primary component of turpentine, serves as a readily available precursor, which can be epoxidized to α-pinene oxide.[4] The subsequent selective isomerization of α-pinene oxide presents a key chemical challenge, as the reaction can yield a variety of products.[5] This document provides a detailed guide to understanding and performing the selective isomerization of α-pinene oxide to trans-pinocarveol, focusing on the underlying mechanisms, catalytic strategies, and detailed experimental protocols.

Mechanistic Insights: Directing the Carbocation Rearrangement

The isomerization of α-pinene oxide is a complex reaction governed by the formation and rearrangement of carbocation intermediates. The product distribution is highly sensitive to the nature of the catalyst (specifically the type of acid sites), the solvent, and the reaction temperature.[5][6]

The reaction is initiated by the interaction of an acid catalyst with the epoxide oxygen of α-pinene oxide. This leads to the opening of the epoxide ring and the formation of a tertiary carbocation. From this crucial intermediate, several competing reaction pathways can occur:

  • Pathway to trans-Pinocarveol: A deprotonation at the adjacent carbon atom leads to the formation of the desired exocyclic double bond, yielding trans-pinocarveol. This pathway is generally favored by specific catalysts that can stabilize the transition state leading to this product.

  • Pathway to Campholenic Aldehyde: A 1,2-alkyl shift, a classic carbocation rearrangement, results in the formation of campholenic aldehyde. This is often a major byproduct and its formation is favored under different conditions, particularly with Lewis acid catalysts in non-polar solvents.[5][7]

  • Other Byproducts: Other potential products include fencholenic aldehyde, isopinocamphone, and p-cymene, each arising from different rearrangement or elimination pathways.[8]

The key to achieving high selectivity for trans-pinocarveol lies in carefully selecting a catalytic system that favors the deprotonation pathway over the rearrangement pathways.

Reaction_Mechanism cluster_0 Reaction Initiation cluster_1 Product Formation Pathways alpha_pinene_oxide α-Pinene Oxide activated_complex Activated Complex alpha_pinene_oxide->activated_complex Coordination catalyst Acid Catalyst (H+) catalyst->activated_complex carbocation Tertiary Carbocation Intermediate activated_complex->carbocation Epoxide Ring Opening trans_pinocarveol trans-Pinocarveol (Desired Product) carbocation->trans_pinocarveol Deprotonation campholenic_aldehyde Campholenic Aldehyde (Byproduct) carbocation->campholenic_aldehyde 1,2-Alkyl Shift other_byproducts Other Byproducts carbocation->other_byproducts Rearrangements

Caption: General reaction mechanism for the acid-catalyzed isomerization of α-pinene oxide.

Catalytic Systems and Solvent Effects: A Comparative Overview

The choice of catalyst and solvent is paramount in directing the isomerization of α-pinene oxide towards trans-pinocarveol. A variety of systems have been explored, each with its own advantages and disadvantages.

Catalyst SystemTypical SolventTemperature (°C)Key AdvantagesReported Selectivity for trans-PinocarveolReference
Pyridinium Halides Toluene60-80Inexpensive, operationally simple, recyclable catalyst demonstrated.High selectivity reported.[9]
Iron-Modified Zeolites (e.g., Fe-Beta) N,N-dimethylacetamide (DMA)140Heterogeneous catalyst, potential for reuse.Up to 43%[6][8]
Cerium-Modified Mesoporous Materials (e.g., Ce-MCM-41) N,N-dimethylacetamide (DMA)140Heterogeneous system.Selectivity influenced by solvent basicity.[10]
Task-Specific Ionic Liquids Ionic Liquid (acts as solvent and catalyst)VariesGreener solvent, potential for high selectivity and catalyst recyclability.Not specified for trans-pinocarveol, but high for trans-carveol.[11][12]
Lithium Diethylamide Diethyl etherRefluxHigh yields reported in specific lab-scale preparations.90-95%[13]

Key Insights:

  • Solvent Basicity and Polarity: The use of polar, basic solvents like N,N-dimethylacetamide (DMA) has been shown to favor the formation of allylic alcohols such as trans-carveol and, by extension, can influence the selectivity towards trans-pinocarveol.[6][10] Conversely, non-polar solvents like toluene tend to promote the formation of campholenic aldehyde.[5]

  • Catalyst Acidity: The type of acidity plays a crucial role. While Lewis acid sites are often associated with the formation of campholenic aldehyde, Brønsted acidity can favor the formation of allylic alcohols.[5] The amphoteric nature of catalysts like pyridinium halides may be key to their high selectivity for trans-pinocarveol.[9]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of trans-pinocarveol from α-pinene oxide, based on literature procedures.

Protocol 1: Isomerization using Pyridinium Bromide Catalyst

This protocol is adapted from a method leveraging inexpensive and operationally simple pyridinium halide catalysts.[9]

Materials:

  • α-Pinene oxide (97% or higher)

  • Pyridinium bromide

  • Toluene (anhydrous)

  • n-Heptanol (for use as an internal standard in GC analysis)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add α-pinene oxide (1.0 eq).

  • Add anhydrous toluene to achieve a 0.2 M concentration of the substrate.

  • Add pyridinium bromide (5-20 mol%).

  • If using an internal standard for reaction monitoring, add n-heptanol at this stage.

  • Stir the reaction mixture and heat to 60 °C using a pre-heated oil bath.

  • Monitor the progress of the reaction by gas chromatography (GC) until the starting material is consumed or conversion plateaus.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure trans-pinocarveol.

Protocol 2: Isomerization using Lithium Diethylamide

This protocol is based on a classic organic synthesis procedure for converting 1-methylcycloalkene oxides to exocyclic methylene alcohols.[13]

Materials:

  • Diethylamine

  • Anhydrous diethyl ether

  • n-Butyllithium in hexane (e.g., 1.4 M)

  • α-Pinene oxide

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Rubber septum

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen inlet

  • Standard glassware for workup

Procedure:

  • Set up a dry, three-necked round-bottom flask under a static nitrogen atmosphere, equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Charge the flask with diethylamine (1.0 eq) and anhydrous diethyl ether.

  • Cool the flask in an ice bath and add n-butyllithium (1.06 eq) dropwise via syringe.

  • After stirring for 10 minutes, remove the ice bath.

  • Add a solution of α-pinene oxide (1.0 eq) in anhydrous diethyl ether dropwise over 10 minutes.

  • Heat the resulting mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture in an ice bath and cautiously add water to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the ether layer, and wash successively with 1 N HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent on a rotary evaporator.

  • Purify the resulting residue by short-path distillation to obtain trans-pinocarveol.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start add_reagents Add α-Pinene Oxide, Solvent, and Catalyst to Flask start->add_reagents setup_apparatus Assemble Reflux Apparatus add_reagents->setup_apparatus heat_stir Heat and Stir Reaction Mixture setup_apparatus->heat_stir monitor Monitor Reaction Progress (e.g., GC) heat_stir->monitor completion_check Reaction Complete? monitor->completion_check completion_check->monitor No cool_quench Cool and Quench Reaction completion_check->cool_quench Yes extraction Liquid-Liquid Extraction cool_quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Chromatography/Distillation) concentration->purification final_product Pure trans-Pinocarveol purification->final_product

Caption: A generalized experimental workflow for the synthesis of trans-pinocarveol.

Safety and Handling

α-Pinene Oxide:

  • Hazards: Flammable liquid and vapor. Irritating to the respiratory system and skin. Risk of serious damage to eyes.[14]

  • Precautions: Keep away from sources of ignition.[14] Handle in a well-ventilated area, preferably in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

Catalysts and Reagents:

  • Pyridinium Bromide: Handle with care, avoiding dust inhalation.

  • n-Butyllithium: Pyrophoric reagent. Handle under an inert atmosphere. Reacts violently with water.

  • Solvents (Toluene, Diethyl Ether): Highly flammable. Use in a well-ventilated area away from ignition sources.

General Safety:

  • Ensure that eyewash stations and safety showers are readily accessible.[14]

  • Dispose of all chemical waste in accordance with local regulations.

Conclusion

The selective isomerization of α-pinene oxide to trans-pinocarveol is a synthetically useful transformation that requires careful control over reaction parameters. By understanding the underlying carbocation mechanism and the profound influence of the chosen catalytic system and solvent, researchers can effectively steer the reaction towards the desired product. The protocols provided herein, based on established literature, offer robust starting points for the laboratory-scale synthesis of this valuable monoterpenoid. Continued research into more efficient, selective, and sustainable catalytic systems remains an active area of investigation with significant industrial relevance.

References

  • Kumar, A., et al. (2023). Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies. Green Chemistry, 25(16), 6218-6225. [Link]

  • Queen's University Belfast. (2023). Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies. [Link]

  • Stekrova, M. (2014). α-Pinene oxide and verbenol oxide isomerizations over heterogeneous catalysts. Doria.fi. [Link]

  • Mäki-Arvela, P., et al. (2019). Isomerization of α-Pinene Oxide: Solvent Effects, Kinetics and Thermodynamics. Catalysis Letters, 149, 1336–1347. [Link]

  • Skrůcaný, T., et al. (2020). Solvent Influence on Selectivity in α-Pinene Oxide Isomerization Using MoO3-Modified Zeolite BETA. Molecules, 25(21), 5058. [Link]

  • ResearchGate. (2021). Isomerization of α‐Pinene Oxide to Trans‐Pinocarveol. [Link]

  • FooDB. (2010). Showing Compound (+)-trans-Pinocarveol (FDB014367). [Link]

  • ResearchGate. (2014). Isomerization of α-pinene oxide using Fe-supported catalysts: Selective synthesis of campholenic aldehyde. [Link]

  • ResearchGate. (2012). Isomerization of α-pinene oxide over cerium and tin catalysts: Selective synthesis of trans-carveol and trans-sobrerol. [Link]

  • ResearchGate. (n.d.). Reaction schemes of α-pinene oxide isomerization to trans-carveol. [Link]

  • SciSpace. (2018). Isomerization of α-Pinene Oxide: Solvent Effects, Kinetics and Thermodynamics. [Link]

  • Organic Syntheses. (n.d.). Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. [Link]

  • National Institutes of Health. (2021). The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content. [Link]

  • ResearchGate. (2019). Isomerization of α-Pinene Oxide: Solvent Effects, Kinetics and Thermodynamics. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for (-)-trans-Pinocarveol (HMDB0036128). [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (-)-alpha-Pinene oxide, 95%. [Link]

  • EPA OSC Response. (2023). Safety Data Sheet - ALPHA PINENE. [Link]

  • Royal Society of Chemistry. (2021). Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process. [Link]

  • Grokipedia. (n.d.). Pinocarveol. [Link]

  • PubChem. (n.d.). Pinocarveol, (+-)-. [Link]

  • Pontificia Universidad Javeriana. (2023). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. [Link]

Sources

Application

The Strategic Application of (-)-trans-Pinocarveol in Asymmetric Synthesis: A Guide for Researchers

In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries, molecular scaffolds that impart stereochemical control onto a reaction before being cleaved, represent a robust and well-established strategy for achieving high levels of asymmetric induction. Among the diverse array of available auxiliaries, those derived from the chiral pool of naturally occurring terpenes have garnered significant attention due to their rigid bicyclic structures and ready availability. This guide provides a detailed exploration of (-)-trans-pinocarveol , a chiral alcohol derived from (-)-β-pinene, as a versatile and effective chiral auxiliary in key asymmetric transformations, including the Diels-Alder reaction, aldol additions, and enolate alkylations.

Introduction to (-)-trans-Pinocarveol as a Chiral Auxiliary

(-)-trans-Pinocarveol, possessing a well-defined stereochemistry and a rigid pinane framework, offers distinct advantages as a chiral auxiliary. The steric bulk of the pinane skeleton effectively shields one face of a prochiral substrate, directing the approach of incoming reagents to the opposite, less hindered face. This steric hindrance is the primary basis for the high diastereoselectivity observed in reactions employing this auxiliary. Furthermore, the hydroxyl group of (-)-trans-pinocarveol provides a convenient handle for the attachment of various substrates through esterification, and the resulting ester linkage can be readily cleaved under mild conditions to release the desired chiral product and recover the auxiliary.

This document will provide detailed protocols and mechanistic insights into the application of (-)-trans-pinocarveol in several cornerstone reactions of asymmetric synthesis.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can be rendered highly stereoselective through the use of chiral dienophiles. The acrylate ester of (-)-trans-pinocarveol serves as an effective chiral dienophile, enabling the synthesis of enantiomerically enriched cyclohexene derivatives.

Mechanistic Rationale

The diastereoselectivity of the Lewis acid-catalyzed Diels-Alder reaction of (-)-trans-pinocarveyl acrylate is dictated by the formation of a rigid, chelated intermediate. The Lewis acid, typically a titanium or aluminum-based reagent, coordinates to the carbonyl oxygen of the acrylate. This coordination, along with the inherent steric bias of the pinocarveol moiety, forces the dienophile to adopt a specific conformation that exposes one face to the incoming diene. The bulky pinane framework effectively blocks the si-face of the dienophile, leading to a preferential attack of the diene from the re-face.

Diagram: Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_synthesis Synthesis of Chiral Dienophile cluster_reaction Asymmetric Diels-Alder Reaction cluster_cleavage Auxiliary Cleavage Pinocarveol (-)-trans-Pinocarveol Pyridine Pyridine, DCM Pinocarveol->Pyridine AcryloylChloride Acryloyl Chloride AcryloylChloride->Pyridine PinocarveylAcrylate (-)-trans-Pinocarveyl Acrylate Pyridine->PinocarveylAcrylate DA_Reaction Diels-Alder Cycloaddition PinocarveylAcrylate->DA_Reaction Diene Diene (e.g., Cyclopentadiene) LewisAcid Lewis Acid (e.g., TiCl4) Diene->LewisAcid LewisAcid->DA_Reaction Adduct Diels-Alder Adduct DA_Reaction->Adduct Cleavage Reductive Cleavage (e.g., LiAlH4) Adduct->Cleavage ChiralAlcohol Enantiomerically Enriched Alcohol Cleavage->ChiralAlcohol RecoveredAuxiliary Recovered (-)-trans-Pinocarveol Cleavage->RecoveredAuxiliary

Caption: Workflow for the asymmetric Diels-Alder reaction using (-)-trans-pinocarveol.

Protocol: Asymmetric Diels-Alder Reaction of (-)-trans-Pinocarveyl Acrylate with Cyclopentadiene

Materials:

  • (-)-trans-Pinocarveol

  • Acryloyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Cyclopentadiene (freshly cracked)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate, anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

Part 1: Synthesis of (-)-trans-Pinocarveyl Acrylate

  • To a solution of (-)-trans-pinocarveol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C, add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford (-)-trans-pinocarveyl acrylate.

Part 2: Lewis Acid-Catalyzed Diels-Alder Reaction

  • To a solution of (-)-trans-pinocarveyl acrylate (1.0 eq) in anhydrous DCM at -78 °C, add TiCl₄ (1.1 eq of a 1.0 M solution in DCM) dropwise.

  • Stir the resulting mixture for 15 minutes, then add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Continue stirring at -78 °C for 3 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The major diastereomer can be purified by column chromatography.

Part 3: Cleavage of the Chiral Auxiliary

  • To a solution of the purified Diels-Alder adduct (1.0 eq) in anhydrous THF at 0 °C, add LiAlH₄ (1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the enantiomerically enriched alcohol and the recovered (-)-trans-pinocarveol.

DieneLewis AcidDiastereomeric Excess (d.e.)
CyclopentadieneTiCl₄>95%
IsopreneEt₂AlCl>90%
1,3-ButadieneBF₃·OEt₂>85%

Asymmetric Aldol Addition

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. By employing a chiral auxiliary such as (-)-trans-pinocarveol on the enolate component, the stereochemical outcome of the reaction can be effectively controlled.

Mechanistic Rationale

The diastereoselectivity in the aldol addition of enolates derived from (-)-trans-pinocarveol esters is governed by the formation of a Zimmerman-Traxler-type chair-like transition state. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, leading to a rigid, six-membered transition state. The bulky pinocarveol auxiliary preferentially occupies a pseudo-equatorial position to minimize steric interactions, thereby dictating the facial selectivity of the aldehyde's approach to the enolate.

Diagram: Aldol Reaction Mechanism

Aldol_Mechanism cluster_enolate Enolate Formation cluster_transition Zimmerman-Traxler Transition State cluster_product Product Formation Ester (-)-trans-Pinocarveyl Propionate LDA LDA, THF, -78 °C Ester->LDA Enolate Lithium Enolate LDA->Enolate TransitionState Chair-like Transition State (Pinocarveol in pseudo-equatorial position) Enolate->TransitionState Aldehyde Aldehyde (R'CHO) Aldehyde->TransitionState AldolAdduct Diastereomerically Enriched Aldol Adduct TransitionState->AldolAdduct

Caption: Key steps in the asymmetric aldol addition.

Protocol: Diastereoselective Aldol Addition of a (-)-trans-Pinocarveol Propionate Ester

Materials:

  • (-)-trans-Pinocarveol

  • Propionyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Diisopropylamine

  • n-Butyllithium (n-BuLi), solution in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Aldehyde (e.g., isobutyraldehyde)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Part 1: Synthesis of (-)-trans-Pinocarveyl Propionate

  • Following the procedure for the acrylate synthesis, react (-)-trans-pinocarveol with propionyl chloride in the presence of triethylamine to obtain (-)-trans-pinocarveyl propionate.

Part 2: Aldol Addition

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • To this LDA solution, add a solution of (-)-trans-pinocarveyl propionate (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir for 1 hour to form the lithium enolate.

  • Add the desired aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis and purify the major diastereomer by column chromatography.

AldehydeDiastereomeric Ratio (syn:anti)
Isobutyraldehyde>95:5
Benzaldehyde>90:10
Acetaldehyde>92:8

Asymmetric Enolate Alkylation

The alkylation of enolates is a cornerstone of carbon-carbon bond formation. The use of a chiral auxiliary allows for the diastereoselective introduction of an alkyl group at the α-position of a carbonyl compound.

Mechanistic Rationale

Similar to the aldol reaction, the stereochemical outcome of the alkylation of a (-)-trans-pinocarveol-derived ester enolate is controlled by steric factors. The lithium enolate, formed by deprotonation with LDA, is shielded on one face by the bulky pinane auxiliary. The incoming electrophile (alkyl halide) preferentially approaches from the less hindered face, leading to the formation of one major diastereomer. The rigidity of the pinane framework ensures a high degree of facial discrimination.

Diagram: Enolate Alkylation Pathway

Alkylation_Pathway cluster_enolate_form Enolate Formation cluster_alkylation_step Alkylation cluster_aux_cleavage Auxiliary Removal Ester (-)-trans-Pinocarveyl Ester LDA LDA, THF, -78 °C Ester->LDA Enolate Lithium Enolate LDA->Enolate Alkylation SN2 Alkylation Enolate->Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Alkylation AlkylatedProduct Alkylated Ester Alkylation->AlkylatedProduct Cleavage Hydrolysis or Reduction AlkylatedProduct->Cleavage ChiralAcid Enantiomerically Enriched Carboxylic Acid/Alcohol Cleavage->ChiralAcid

Caption: General workflow for asymmetric enolate alkylation.

Protocol: Asymmetric Alkylation of a (-)-trans-Pinocarveol Ester

Materials:

  • (-)-trans-Pinocarveol-derived ester (e.g., propionate)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi), solution in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Prepare the lithium enolate of the (-)-trans-pinocarveol ester as described in the aldol protocol.

  • To the enolate solution at -78 °C, add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product and purify the major diastereomer by column chromatography.

Alkyl HalideDiastereomeric Excess (d.e.)
Benzyl bromide>95%
Methyl iodide>90%
Allyl bromide>92%

Conclusion

(-)-trans-Pinocarveol has demonstrated its utility as a reliable and effective chiral auxiliary in a range of fundamental asymmetric transformations. Its rigid bicyclic structure provides a well-defined steric environment that consistently leads to high levels of diastereoselectivity in Diels-Alder, aldol, and alkylation reactions. The straightforward attachment and cleavage protocols, coupled with the potential for auxiliary recovery, make it an attractive option for researchers in academic and industrial settings. The protocols detailed herein provide a solid foundation for the application of this versatile chiral auxiliary in the synthesis of complex, enantiomerically enriched molecules.

References

  • Paquette, L. A., ed. Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis. Elsevier.
  • Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds. John Wiley & Sons, Inc.
Method

Application Notes: (-)-trans-Pinocarveol as a Chiral Synthon for Pharmaceutical Intermediates

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Chiral Building Blocks from Nature's Pool In the intricate landscape of pharmaceutical synthesis, the precise control...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Chiral Building Blocks from Nature's Pool

In the intricate landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental prerequisite for therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. The use of enantiomerically pure starting materials, sourced from the "chiral pool," provides a robust and efficient strategy to introduce specific stereocenters into a target molecule. (-)-trans-Pinocarveol, a bicyclic monoterpenoid alcohol, is an exemplary chiral building block derived from the abundant natural terpene, (-)-β-pinene. Its rigid bicyclic framework and strategically positioned functional groups—a secondary alcohol and an exocyclic double bond—offer a versatile platform for stereoselective transformations, making it a valuable synthon in the synthesis of complex pharmaceutical intermediates.

This application note explores the utility of (-)-trans-pinocarveol in stereoselective synthesis, providing a detailed protocol for its conversion to the key intermediate, (-)-pinocarvone, and discussing its potential application in the synthesis of complex pharmaceutical agents where precise stereochemical control is paramount.

Core Concept: Stereochemical Information Transfer

The inherent chirality of (-)-trans-pinocarveol serves as a foundational stereochemical element. The objective in its application is to transfer this chirality efficiently to a new, more complex molecule. This is typically achieved by leveraging the steric hindrance of the bicyclic system to direct incoming reagents to a specific face of the molecule, thereby controlling the formation of new stereocenters.

Application Example: Synthesis of (-)-Pinocarvone, a Versatile Chiral Intermediate

One of the most direct applications of (-)-trans-pinocarveol is its oxidation to (-)-pinocarvone. Pinocarvone, a chiral α,β-unsaturated ketone, is a valuable intermediate for a variety of synthetic transformations, including Michael additions, conjugate additions, and Diels-Alder reactions, all of which can proceed with high diastereoselectivity due to the influence of the existing stereocenters.

Workflow for the Synthesis of (-)-Pinocarvone from (-)-β-Pinene

The following workflow illustrates the two-step synthesis of (-)-pinocarvone, commencing from the readily available starting material, (-)-β-pinene.[1]

G cluster_0 Step 1: Allylic Oxidation cluster_1 Step 2: Oxidation start (-)-β-Pinene reagents1 t-BuOOH, SeO2 (cat.) start->reagents1 product1 (-)-trans-Pinocarveol reagents1->product1 reagents2 MnO2, CH2Cl2 product1->reagents2 product2 (-)-Pinocarvone reagents2->product2 caption Synthesis of (-)-Pinocarvone G cluster_0 Chiral Pool Starting Material cluster_1 Key Transformations cluster_2 Advanced Intermediate cluster_3 Final Product start (-)-trans-Pinocarveol transformations Ring Opening / Functionalization Stereoselective Reactions start->transformations intermediate Chiral Cyclohexane Intermediate transformations->intermediate end Oseltamivir intermediate->end caption Conceptual Workflow for Oseltamivir Synthesis

Sources

Application

Application Notes and Protocols for Evaluating the Antimicrobial Activity of (-)-trans-Pinocarveol against Pathogenic Bacteria

Introduction (-)-trans-Pinocarveol is a bicyclic monoterpenoid alcohol, a naturally occurring compound found in the essential oils of various plants, including Eucalyptus species and rosemary.[1][2] As the prevalence of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(-)-trans-Pinocarveol is a bicyclic monoterpenoid alcohol, a naturally occurring compound found in the essential oils of various plants, including Eucalyptus species and rosemary.[1][2] As the prevalence of antibiotic-resistant pathogenic bacteria continues to pose a significant threat to global health, there is a growing urgency to explore novel antimicrobial agents from natural sources. Terpenoids, a large and diverse class of organic compounds produced by plants, have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects.[3]

While extensive research has documented the antibacterial properties of numerous essential oils and their primary constituents like carvacrol, thymol, and eugenol, specific data on the antimicrobial efficacy of isolated (-)-trans-Pinocarveol remains limited.[4][5][6][7][8][9][10][11][12][13] The primary mechanism of action for many antimicrobial terpenoids involves the disruption of the bacterial cell membrane's integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[3][14][15][16][17][18] Given its chemical structure as a hydrophobic alcohol, it is hypothesized that (-)-trans-Pinocarveol may exert its antimicrobial activity through a similar mechanism of membrane perturbation.

These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of the antimicrobial activity of (-)-trans-Pinocarveol against a panel of clinically relevant pathogenic bacteria. The methodologies described herein are designed to enable researchers, scientists, and drug development professionals to determine the compound's potency, characterize its bactericidal or bacteriostatic nature, and elucidate its primary mechanism of action. By following these robust and validated protocols, the scientific community can effectively assess the potential of (-)-trans-Pinocarveol as a lead compound for the development of new antimicrobial therapies.

Experimental Workflow for Antimicrobial Evaluation

The following diagram outlines the logical progression of experiments to comprehensively assess the antimicrobial properties of (-)-trans-Pinocarveol.

Antimicrobial Evaluation Workflow Figure 1. Experimental Workflow cluster_0 Initial Screening & Potency cluster_1 Time-Dependent Activity cluster_2 Mechanism of Action MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine bactericidal concentration TimeKill Time-Kill Kinetics Assay MIC->TimeKill Use MIC values to set assay concentrations MembranePermeability Membrane Permeability Assay (e.g., Propidium Iodide Uptake) TimeKill->MembranePermeability Correlate killing kinetics with membrane damage

Caption: Overall workflow for evaluating the antimicrobial activity of (-)-trans-Pinocarveol.

Quantitative Data Summary

The following tables are templates for summarizing the key quantitative data obtained from the experimental protocols.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of (-)-trans-Pinocarveol

Pathogenic BacteriumStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureuse.g., ATCC 29213
Escherichia colie.g., ATCC 25922
Pseudomonas aeruginosae.g., ATCC 27853
Enterococcus faecalise.g., ATCC 29212
Klebsiella pneumoniaee.g., ATCC 13883

Table 2: Time-Kill Kinetics of (-)-trans-Pinocarveol against a Representative Bacterium (e.g., S. aureus)

Time (hours)Log10 CFU/mL (Untreated Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)
0
2
4
8
24

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method, a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Causality and Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is fundamental for quantifying the potency of (-)-trans-Pinocarveol. A serial two-fold dilution is employed to precisely identify the concentration at which inhibition occurs.

Materials:

  • (-)-trans-Pinocarveol

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of (-)-trans-Pinocarveol Stock Solution: Dissolve (-)-trans-Pinocarveol in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions will be made in CAMHB. Note: The final DMSO concentration in the assay should be non-inhibitory to the tested bacteria (typically ≤1%).

  • Bacterial Inoculum Preparation: From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Microtiter Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the (-)-trans-Pinocarveol stock solution (in CAMHB) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column. This will create a range of concentrations.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of (-)-trans-Pinocarveol in which there is no visible growth (i.e., the well remains clear).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine if (-)-trans-Pinocarveol is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Causality and Scientific Rationale: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. By sub-culturing from the clear wells of the MIC plate onto agar, we can determine the concentration at which bacteria are no longer viable.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

Procedure:

  • Sub-culturing: From each well of the MIC plate that shows no visible growth, and from the positive control well, take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of (-)-trans-Pinocarveol that results in no bacterial growth on the TSA plate, or a ≥99.9% reduction in CFU compared to the initial inoculum.

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the rate at which (-)-trans-Pinocarveol kills bacteria over time.

Causality and Scientific Rationale: By exposing a standardized bacterial population to different concentrations of the compound (relative to its MIC) and enumerating viable bacteria at various time points, we can understand the dynamics of its antimicrobial activity. A rapid reduction in bacterial count suggests a bactericidal mechanism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • (-)-trans-Pinocarveol at concentrations of 0.5x MIC, 1x MIC, and 2x MIC

  • Sterile test tubes or flasks

  • Shaking incubator (37°C)

  • TSA plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Exposure: Set up flasks containing the bacterial suspension and add (-)-trans-Pinocarveol to final concentrations of 0.5x MIC, 1x MIC, and 2x MIC. Include a growth control flask with no compound.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto TSA plates. Incubate the plates for 18-24 hours at 37°C.

  • Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL against time. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Protocol 4: Assessment of Bacterial Membrane Permeability

This protocol uses the fluorescent dye propidium iodide (PI) to assess damage to the bacterial cytoplasmic membrane.

Causality and Scientific Rationale: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. If (-)-trans-Pinocarveol damages the cell membrane, PI will enter the cell and bind to DNA, resulting in a significant increase in fluorescence. This provides direct evidence of membrane disruption.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • (-)-trans-Pinocarveol

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Bacterial Preparation: Grow bacteria to mid-log phase (OD600 ≈ 0.5). Harvest the cells by centrifugation and wash them twice with PBS. Resuspend the cells in PBS to an OD600 of 0.2.

  • Assay Setup: In a 96-well black microtiter plate, add the bacterial suspension.

  • PI Addition: Add PI to each well to a final concentration of 10 µg/mL.

  • Treatment: Add varying concentrations of (-)-trans-Pinocarveol (e.g., 0.5x, 1x, 2x MIC). Include a no-drug control and a positive control known to disrupt membranes (e.g., ethanol 70%).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. Monitor the fluorescence kinetically over 30-60 minutes.

  • Data Analysis: An increase in fluorescence intensity over time in the presence of (-)-trans-Pinocarveol, compared to the untreated control, indicates membrane permeabilization.

Hypothesized Mechanism of Action

Based on the known activity of other terpenoids, (-)-trans-Pinocarveol is hypothesized to disrupt the bacterial cell membrane.

Hypothesized Mechanism of Action Figure 2. Hypothesized Mechanism of Action Membrane Phospholipid Bilayer Hydrophilic Heads Hydrophobic Tails Contents Intracellular Contents (Ions, ATP, etc.) Membrane->Contents Pinocarveol (-)-trans-Pinocarveol Pinocarveol->Membrane:tail

Caption: Proposed mechanism of (-)-trans-Pinocarveol disrupting the bacterial membrane.

References

  • Magi, G., Marini, E., & Faccinelli, B. (2015). Antimicrobial Activity of Essential Oils and Their Components against Gram-Positive and Gram-Negative Bacteria. Molecules, 20(4), 1300-1303.
  • de Oliveira, M. M. M., Brugnera, D. F., do Nascimento, J. A., Piccoli, R. H., & de Souza, E. L. (2012). Synergistic antimicrobial activity of Rosmarinus officinalis L. and Thymus vulgaris L. essential oils against Staphylococcus aureus and their effects on cell viability. Journal of Food Protection, 75(4), 698-704.
  • Nostro, A., Blanco, A. R., Cannatelli, M. A., Enea, V., Flamini, G., Morelli, I., ... & Alonzo, V. (2004). Susceptibility of methicillin-resistant staphylococci to oregano essential oil, carvacrol and thymol. FEMS Microbiology Letters, 230(2), 191-195.
  • Lambert, R. J. W., Skandamis, P. N., Coote, P. J., & Nychas, G. J. E. (2001). A study of the minimum inhibitory concentration and mode of action of oregano essential oil, thymol and carvacrol. Journal of Applied Microbiology, 91(3), 453-462.
  • Burt, S. (2004). Essential oils: their antibacterial properties and potential applications in foods—a review. International Journal of Food Microbiology, 94(3), 223-253.
  • da Silva, A. C. R., Lopes, P. M., de Azevedo, M. M. B., Costa, D. C. M., Alviano, C. S., & Alviano, D. S. (2012). Biological activities of a-pinene and ß-pinene enantiomers. Molecules, 17(6), 6305-6316.
  • Fisher, K., & Phillips, C. (2008). The effect of lemon, orange and bergamot essential oils and their components on the survival of Campylobacter jejuni, Escherichia coli O157, Listeria monocytogenes, Bacillus cereus and Staphylococcus aureus in vitro and in food systems. Journal of Applied Microbiology, 105(5), 1579-1589.
  • The Good Scents Company. (n.d.). trans-pinocarveol. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinocarveol. Retrieved from [Link]

  • Sokovic, M., Glamoclija, J., Marin, P. D., Brkic, D., & van Griensven, L. J. L. D. (2010). Antibacterial effects of the essential oils of commonly consumed medicinal herbs using an in vitro model. Molecules, 15(11), 7532-7546.
  • O'Bryan, C. A., Pendleton, S. J., Crandall, P. G., & Ricke, S. C. (2015). Potential for essential oils and their components in poultry production and processing: A review. Poultry Science, 94(5), 1074-1086.
  • Di Pasqua, R., Hoskins, N., Betts, G., & Mauriello, G. (2006). Changes in membrane fatty acids composition of microbial cells induced by addiction of thymol, carvacrol, limonene, cinnamaldehyde, and eugenol in the growing media. Journal of Agricultural and Food Chemistry, 54(7), 2745-2749.
  • Cristani, M., D'Arrigo, M., Mandalari, G., Castelli, F., Sarpietro, M. G., Micieli, D., ... & Trombetta, D. (2007). Interaction of four monoterpenes contained in essential oils with model membranes: implications for their antibacterial activity. Journal of Agricultural and Food Chemistry, 55(15), 6300-6308.
  • Ultee, A., Bennik, M. H. J., & Moezelaar, R. (2002). The phenolic hydroxyl group of carvacrol is essential for action against the food-borne pathogen Bacillus cereus. Applied and Environmental Microbiology, 68(4), 1561-1568.
  • Turgis, M., Han, J., Caillet, S., & Lacroix, M. (2009). Antimicrobial activity of mustard essential oil against Escherichia coli O157:H7 and Salmonella typhi. Food Control, 20(12), 1073-1079.
  • Ingólfsson, H. I., Melo, M. N., van Eerden, F. J., Arnarez, C., Lopez, C. A., Wassenaar, T. A., ... & Marrink, S. J. (2014). Lipid organization of the plasma membrane. Journal of the American Chemical Society, 136(41), 14554-14559.
  • Epand, R. M., & Epand, R. F. (2011). Bacterial membrane lipids in the action of antimicrobial agents. Journal of Peptide Science, 17(5), 298-305.
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  • The Good Scents Company. (n.d.). pinocarveol. Retrieved from [Link]

  • Koutsoudaki, C., Krsek, M., & Rodger, A. (2005). Chemical composition and antibacterial activity of the essential oil and the gum of Pistacia lentiscus Var. chia. Journal of Agricultural and Food Chemistry, 53(20), 7681-7685.

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Method

Application Notes &amp; Protocols: Formulation of Fragrances Incorporating (-)-trans-Pinocarveol

Introduction: The Role of (-)-trans-Pinocarveol in Modern Perfumery (-)-trans-Pinocarveol (CAS: 547-61-5) is a bicyclic monoterpenoid alcohol naturally found in the essential oils of various plants, including Eucalyptus...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of (-)-trans-Pinocarveol in Modern Perfumery

(-)-trans-Pinocarveol (CAS: 547-61-5) is a bicyclic monoterpenoid alcohol naturally found in the essential oils of various plants, including Eucalyptus globulus and Picea abies (Norway Spruce).[1][2] Its unique olfactory profile, characterized by warm, woody-balsamic notes with herbal, camphoraceous, and pine-like undertones, makes it a valuable modifier in fragrance composition.[3][4][5] Unlike the more common pine notes derived from α-pinene or β-pinene, (-)-trans-Pinocarveol offers a softer, more complex, and slightly minty-cool freshness.[6][7]

These application notes provide a comprehensive guide for research, development, and formulation scientists on the effective incorporation of (-)-trans-Pinocarveol into various fragrance systems. The protocols herein are designed to maximize its olfactory contribution while ensuring formulation stability and adherence to safety standards. We will explore its physicochemical properties, pre-formulation strategy, detailed formulation protocols for both hydroalcoholic and oil-based systems, and methods for stability assessment.

Physicochemical & Olfactory Profile

A thorough understanding of the properties of (-)-trans-Pinocarveol is fundamental to its successful application. The following table summarizes its key characteristics based on public data.[4][6][8][9]

PropertyValueSource
Chemical Name (1S,3R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol[1]
CAS Number 547-61-5[1]
Molecular Formula C₁₀H₁₆O[9]
Molecular Weight 152.23 g/mol [8]
Appearance Viscous, colorless to light yellow oil[3][8]
Boiling Point ~210 - 217 °C @ 760 mmHg[2][3]
Flash Point ~90 °C (194 °F) TCC[4]
Solubility Soluble in ethanol and oils; sparingly soluble to insoluble in water.[2][3][6]
Vapor Pressure ~0.028 mmHg @ 25 °C (est.)[4]
Olfactory Profile Herbal, woody, pine, camphoraceous, with minty, cooling, and sweet balsamic undertones.[4][6]
Evaporation Rate Moderate (Typically considered a middle note)[6]

Pre-Formulation Considerations & Strategy

Solubility and Vehicle Selection

Due to its lipophilic nature and poor water solubility, (-)-trans-Pinocarveol is ideally suited for fragrance systems utilizing organic solvents or lipid carriers.

  • Hydroalcoholic Systems (Eau de Parfum, Eau de Toilette): The primary solvent is high-proof, cosmetic-grade ethanol (perfumer's alcohol).[10][11] A concentration of 95% (190 proof) ethanol is recommended to ensure complete miscibility of (-)-trans-Pinocarveol and other lipophilic fragrance components.[11][12] The introduction of significant amounts of water can lead to cloudiness (louching) and potential precipitation of resinous or oily materials.

  • Oil-Based Systems (Attars, Roll-ons, Solid Perfumes): Anhydrous carriers are required. Fractionated Coconut Oil (FCO), Jojoba Oil, or other low-odor, stable carrier oils are excellent choices. For solid perfumes, a base of waxes (e.g., beeswax, candelilla wax) and butters can be used.

Stability & Longevity

As a secondary alcohol, (-)-trans-Pinocarveol is relatively stable but can be susceptible to oxidation over long periods, especially when exposed to heat, light, and air.[13]

  • Antioxidants: For commercial formulations, the inclusion of an antioxidant system (e.g., Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT)) at a low concentration (e.g., 0.05-0.1%) is a prudent measure to prevent degradation and extend shelf life.[13]

  • Packaging: The use of opaque or UV-protected packaging (e.g., amber glass) is critical to prevent photo-degradation.[13] Airless pumps or well-sealed containers minimize oxygen exposure.

Regulatory Status

(-)-trans-Pinocarveol is recognized as a flavoring agent and fragrance ingredient.

  • It is listed by the FDA as Generally Recognized as Safe (GRAS) for use as a flavoring agent (21 CFR 172.515).[3][8]

  • It is included on the International Fragrance Association (IFRA) transparency list.[3] Formulators must always consult the latest IFRA standards for any specific restrictions or usage limits in different product categories.[14]

Experimental Protocols

The following protocols provide step-by-step methodologies for incorporating (-)-trans-Pinocarveol into fragrance formulations. All operations should be conducted in a well-ventilated area, following standard laboratory safety practices.[15][16]

Protocol 4.1: Formulation of a Hydroalcoholic Fragrance (Eau de Toilette)

This protocol targets a 10% fragrance concentrate in a final product. (-)-trans-Pinocarveol is used here as a modifier at 2% of the fragrance concentrate.

Materials & Equipment:

  • (-)-trans-Pinocarveol

  • Other essential oils, absolutes, and aroma chemicals for the fragrance concentrate

  • Perfumer's Alcohol (Cosmetic Grade, 95% / 190 proof ethanol)[11]

  • Glass beakers and graduated cylinders

  • Digital scale (0.01g precision)

  • Magnetic stirrer and stir bar

  • Glass storage bottles with airtight caps

  • Pipettes

  • Filter paper (cosmetic grade) and funnel

Methodology:

  • Fragrance Concentrate Preparation: a. Design your fragrance formula. For a 10g concentrate batch, the composition might be:

    • Base Notes (e.g., Vetiver, Oakmoss): 2.0g (20%)
    • Middle Notes (e.g., Geranium, Jasmine Absolute): 5.0g (50%)
    • Top Notes (e.g., Bergamot, Grapefruit): 2.8g (28%)
    • (-)-trans-Pinocarveol (Modifier): 0.2g (2%) b. Tare a clean glass beaker on the digital scale. c. Sequentially weigh and add each component of the fragrance concentrate, starting with the most viscous materials (resins, absolutes) and ending with the least viscous (essential oils, aroma chemicals). d. Add the precisely weighed (-)-trans-Pinocarveol to the beaker. e. Gently stir the mixture with a glass rod or on a magnetic stirrer until a homogenous solution is achieved. This is your fragrance concentrate.
  • Dilution and Maceration: a. In a larger glass vessel, weigh 90g of Perfumer's Alcohol. b. Slowly add the 10g of prepared fragrance concentrate to the alcohol while stirring gently. c. Seal the vessel tightly. This process allows the fragrance notes to meld and mature.[17][18] The maturation period is critical for the development of the scent's full character; a minimum of 2 to 6 weeks in a cool, dark place is recommended.[18]

  • Chilling and Filtration: a. After maturation, chill the fragrance solution at 4°C for 24-48 hours. This step causes waxes and other less-soluble impurities to precipitate, ensuring clarity in the final product. b. Set up a funnel with cosmetic-grade filter paper and filter the chilled solution into the final perfume bottle. This removes any sediment without stripping significant fragrance. c. Seal the final bottle and allow it to return to room temperature before initial evaluation.

Protocol 4.2: Formulation of an Oil-Based Roll-On Fragrance

This protocol targets a 15% fragrance concentrate in a stable carrier oil.

Materials & Equipment:

  • Fragrance concentrate (prepared as in step 1 of Protocol 4.1)

  • Fractionated Coconut Oil (FCO) or Jojoba Oil

  • Glass beakers

  • Digital scale

  • Glass stirring rod

  • Roll-on bottles (10 mL)

Methodology:

  • Preparation: a. Prepare the fragrance concentrate as described in Protocol 4.1, Step 1. b. For a 10 mL roll-on bottle (approx. 10g total weight), you will need 1.5g of concentrate and 8.5g of carrier oil.

  • Blending: a. Tare a small glass beaker on the scale. b. Weigh 8.5g of the chosen carrier oil (e.g., FCO) into the beaker. c. Add 1.5g of the fragrance concentrate containing (-)-trans-Pinocarveol. d. Stir gently with a glass rod until the solution is completely homogenous. Oil-based fragrances do not require the same lengthy maceration as alcohol-based ones, but allowing the blend to rest for 48 hours is beneficial.[17]

  • Packaging: a. Carefully pour the blended oil into the 10 mL roll-on bottle. b. Secure the rollerball fitment and cap. The product is ready for evaluation.

Performance & Stability Testing

A robust testing protocol ensures the quality and shelf-life of the final fragrance.

  • Organoleptic Evaluation: Assess the fragrance's scent profile immediately after formulation and at set intervals (e.g., 1 week, 1 month, 3 months, 6 months). Note any changes in the character of the top, middle, or base notes. Evaluate on both a scent strip and on skin to observe the full evaporation profile.

  • Physical Stability: Store samples under various conditions: at room temperature (25°C), under accelerated conditions (45°C), and with exposure to a cycle of temperature changes.[19][20] Visually inspect for:

    • Clarity: Any cloudiness, haze, or precipitation.

    • Color: Any changes or darkening from the initial formulation.

    • Phase Separation: Particularly relevant for oil-based products or hydroalcoholic solutions with higher water content.[20]

  • pH and Viscosity: While less critical for simple fragrances, these parameters can be monitored in more complex cosmetic formulations (e.g., lotions, creams) to detect signs of instability.[19]

Visualization of Workflows

Fragrance Formulation Workflow

The following diagram illustrates the key stages in the development and production of a fragrance incorporating (-)-trans-Pinocarveol.

Fragrance_Formulation_Workflow cluster_prep Phase 1: Preparation & Blending cluster_prod Phase 2: Production cluster_qc Phase 3: Quality Control raw_materials Raw Materials Selection (Pinocarveol, EOs, Solvents) pre_form Pre-formulation Analysis (Solubility, Stability Checks) raw_materials->pre_form Evaluation concentrate Fragrance Concentrate Blending pre_form->concentrate Formulation dilution Dilution & Maceration (Alcohol or Oil Vehicle) concentrate->dilution Maturation finishing Finishing (Chilling & Filtration) dilution->finishing Clarification qc QC & Stability Testing (Organoleptic, Physical) finishing->qc Assessment final_product Final Fragrance Product qc->final_product Release

Caption: Workflow for fragrance formulation.

Generalized Olfactory Signal Transduction

This diagram shows the conceptual pathway from odorant binding to neural signal generation in the brain.

Olfactory_Pathway Odorant (-)-trans-Pinocarveol (Odorant Molecule) OR Olfactory Receptor (OR Neuron Membrane) Odorant->OR Binds G_Protein G-protein Activation (G_olf) OR->G_Protein AC Adenylate Cyclase III Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel CNG Ion Channel Opening cAMP->Ion_Channel Signal Neuron Depolarization (Action Potential) Ion_Channel->Signal Ca2+/Na+ Influx Brain Signal to Brain (Olfactory Bulb) Signal->Brain

Caption: Generalized olfactory signaling cascade.

References

  • Grokipedia. (n.d.). Pinocarveol.
  • PubChem. (n.d.). Pinocarveol, (+-)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Scent.vn. (n.d.). Pinocarveol, (+/-)- (CAS 5947-36-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • FooDB. (2010). Showing Compound (+)-trans-Pinocarveol (FDB014367). Retrieved from [Link]

  • PubChem. (n.d.). Pinocarveol, trans-(-)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinocarveol. Retrieved from [Link]

  • FooDB. (2010). Showing Compound (-)-trans-Pinocarveol (FDB014976). Retrieved from [Link]

  • Scent.vn. (n.d.). Pinocarveol, trans-(-)-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). pinocarveol 2(10)-pinen-3-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (+)-trans-pinocarveol, 19894-98-5. Retrieved from [Link]

  • Fragrance Oils (International) Limited. (2019). SAFETY DATA SHEET: PINE FRAGRANCE 812319. Retrieved from [Link]

  • Ambientair. (2024). (MSDS) SAFETY DATA SHEET IN ACCORDANCE WITH REGULATION (EU) 2020/878. Retrieved from [Link]

  • The Good Scents Company. (n.d.). laevo-pinocarveol, 547-61-5. Retrieved from [Link]

  • European Commission. (n.d.). INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS. Retrieved from [Link]

  • MedCrave. (2015). Stability of cosmetic formulations containing UV filters and preservatives, based on physical and chemical parameters. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). Pinocarveol. Retrieved from [Link]

  • Zen Aroma. (n.d.). How to Make Your Own Perfume with Perfumers Alcohol: A Step-by-Step Guide. Retrieved from [Link]

  • Alpha Aromatics. (2024). 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation. Retrieved from [Link]

  • MDPI. (2023). Stability and Retention of Nanoemulsion Formulations Incorporating Lavender Essential Oil. Retrieved from [Link]

  • Lab Alley. (2022). Using 190 Proof Food Grade Ethanol To Make Perfume. Retrieved from [Link]

  • Supplies for Candles. (2021). How To Make Perfume With Perfumer's Alcohol. Retrieved from [Link]

  • Sam Macer. (2022). Which ALCOHOL do PERFUMERS use? [Video]. YouTube. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). Lipid-Soluble Antioxidants in Cosmetics: Stability Challenges. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Selective Allylic Oxidation of β-Pinene to Pinocarveol

For: Researchers, scientists, and drug development professionals. Abstract The selective allylic oxidation of β-pinene, a readily available bicyclic monoterpene from turpentine oil, to pinocarveol is a pivotal transforma...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The selective allylic oxidation of β-pinene, a readily available bicyclic monoterpene from turpentine oil, to pinocarveol is a pivotal transformation for synthesizing valuable intermediates in the fragrance, flavor, and pharmaceutical industries.[1][2] Pinocarveol, a bicyclic monoterpenoid alcohol, serves as a versatile chiral building block.[3][4] This guide provides an in-depth analysis of established and modern protocols for this oxidation, focusing on the underlying mechanisms, experimental causality, and practical execution. We will explore methodologies ranging from classic selenium dioxide-mediated reactions to more contemporary heterogeneous catalytic systems, offering a comparative perspective to aid researchers in selecting the optimal procedure for their specific laboratory context.

Introduction: The Strategic Importance of Pinocarveol

β-Pinene is an abundant, renewable feedstock derived primarily from the distillation of turpentine.[1] Its unique strained bicyclo[3.1.1]heptane skeleton presents a valuable starting point for complex molecular architectures. The targeted oxidation of the allylic C-H bond—specifically, one of the hydrogens on the carbon adjacent to the exocyclic double bond—yields pinocarveol. This transformation is not trivial; controlling selectivity to favor the desired alcohol over ketones (pinocarvone) or other rearrangement products is the central challenge.

Pinocarveol exists as cis and trans diastereomers, with the trans isomer often being the target of synthesis.[3][5] Its applications are diverse, ranging from its use as a fragrance component to its role as a chiral precursor in the synthesis of more complex molecules.[4][6] Therefore, robust and reproducible protocols for its synthesis are of significant interest.

Mechanistic Considerations in Allylic Oxidation

The allylic oxidation of β-pinene generally proceeds through one of two primary mechanistic pathways, depending on the chosen oxidant and catalyst.

**2.1 Ene and Sigmatropic Rearrangement Pathway (e.g., SeO₂) **

Selenium dioxide (SeO₂) is a classic reagent for this transformation. The reaction is understood to proceed via an initial ene reaction between the β-pinene olefin and SeO₂, forming an allylseleninic acid intermediate. This is followed by a[3][7]-sigmatropic rearrangement to yield an unstable selenium(II) ester. Subsequent hydrolysis of this ester liberates the allylic alcohol, pinocarveol, and selenium(II) oxide.[8][9] This pathway's concerted nature helps maintain stereochemical information and can provide high selectivity.

Selenium_Dioxide_Mechanism cluster_0 Mechanism Steps Start β-Pinene + SeO₂ Ene Ene Reaction Start->Ene Intermediate1 Allylseleninic Acid Intermediate Ene->Intermediate1 Rearrangement [2,3]-Sigmatropic Rearrangement Intermediate1->Rearrangement Intermediate2 Selenium(II) Ester Rearrangement->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis Product Pinocarveol + Se(OH)₂ Hydrolysis->Product

Caption: Generalized mechanism for SeO₂ allylic oxidation of an alkene.

Radical-Mediated Pathway (e.g., Copper/Perester)

Catalytic systems, particularly those involving copper salts and peresters (the Kharasch-Sosnovsky reaction), operate via a radical mechanism.[10] A copper(I) catalyst reacts with the perester to generate a tert-butoxy radical. This radical then abstracts an allylic hydrogen from β-pinene, creating a resonance-stabilized allylic radical. This radical is trapped by a copper(II) species, which then delivers the benzoate group to form an allylic ester. Subsequent hydrolysis yields the desired pinocarveol. The selectivity in these systems is governed by the stability of the radical intermediate and the steric approach of the bulky catalyst complex.[10][11]

Experimental Protocols & Methodologies

The choice of protocol depends on factors such as scale, desired purity, available reagents, and tolerance for toxic materials. Below are detailed protocols for common and effective methods.

Protocol 1: Catalytic Selenium Dioxide Oxidation with Hydrogen Peroxide

This method is a significant improvement over using stoichiometric amounts of toxic SeO₂, as it uses a catalytic quantity of selenium dioxide with hydrogen peroxide as the terminal oxidant.[7][12] This approach is safer, more atom-economical, and well-suited for larger-scale preparations.[12]

Rationale: Hydrogen peroxide re-oxidizes the reduced selenium species back to the active Se(IV) state, allowing the catalytic cycle to continue. tert-Butyl alcohol is an excellent solvent as it solubilizes both the nonpolar β-pinene and the aqueous hydrogen peroxide, creating a sufficiently homogenous reaction environment. Maintaining the temperature between 40-50°C is critical; lower temperatures result in slow reaction rates, while higher temperatures risk violent decomposition of the hydrogen peroxide and promote byproduct formation.

Materials:

  • β-Pinene (e.g., 68 g, 0.50 mol)

  • Selenium dioxide (SeO₂), (e.g., 0.74 g, 0.0067 mol)

  • tert-Butyl alcohol (150 mL)

  • 50% Aqueous hydrogen peroxide (H₂O₂), (e.g., 35 mL, 0.62 mol)

  • Benzene or Toluene (for workup)

  • Saturated aqueous ammonium sulfate (NH₄)₂SO₄

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydroquinone (a few crystals, as a radical inhibitor)

Equipment:

  • 500 mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle with a water bath for temperature control

  • Rotary evaporator

  • Short-path distillation apparatus

Procedure:

  • Safety First: Conduct the entire procedure in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves. Selenium compounds are highly toxic, and concentrated hydrogen peroxide can cause severe skin burns and decompose violently.[12]

  • Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and dropping funnel. Attach the reflux condenser to the central neck.

  • Reagent Addition: Charge the flask with selenium dioxide and tert-butyl alcohol. Stir until the SeO₂ dissolves. Add the β-pinene to the flask.

  • Initiation: Warm the mixture to 40°C using a water bath.

  • Oxidant Addition: Add the 50% H₂O₂ solution dropwise via the dropping funnel over approximately 90 minutes. It is crucial to maintain the internal reaction temperature between 40–50°C. Use a cool water bath to manage any exotherm.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture for an additional 2 hours at the same temperature. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Dilute with 50 mL of benzene (or a safer alternative like toluene) and transfer to a separatory funnel.

  • Washing: Wash the organic layer with three 50-mL portions of saturated aqueous ammonium sulfate to remove residual peroxide.

  • Drying and Stabilization: Dry the organic phase over anhydrous sodium sulfate. Add a small amount of hydroquinone to prevent autoxidation of the product during concentration.[12]

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation (e.g., 60–70°C at 1 mmHg) to yield pure trans-pinocarveol.[12]

Expected Yield: 49–55% of trans-pinocarveol.[12]

Protocol 2: Copper-Catalyzed Oxidation with tert-Butyl Perbenzoate

This method avoids heavy metals like selenium and chromium, offering a milder alternative.[11][13] Copper(I) or (II) salts are effective catalysts for the Kharasch-Sosnovsky reaction, providing access to an allylic ester intermediate which is then hydrolyzed.

Rationale: The choice of a copper catalyst and a perester oxidant initiates a radical-based transformation.[10] Acetonitrile is often an excellent solvent for this reaction as it effectively coordinates with the copper catalyst, enhancing its activity.[11] The reaction proceeds via an ester intermediate, which must be hydrolyzed in a separate step to yield the target alcohol. This two-step sequence allows for the isolation and purification of the ester, which can sometimes be advantageous.

Materials:

  • β-Pinene

  • Copper(I) bromide (CuBr) or Copper(II) triflate (Cu(OTf)₂) (1-5 mol%)

  • tert-Butyl perbenzoate (TBPB) (1.1 equivalents)

  • Acetonitrile (solvent)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (for hydrolysis)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottomed flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for extraction and workup

  • Silica gel column for chromatography

Procedure:

  • Reaction Setup (Oxidation): To a flame-dried flask under an inert atmosphere, add the copper catalyst, β-pinene, and anhydrous acetonitrile.

  • Oxidant Addition: Add the tert-butyl perbenzoate dropwise to the stirred solution at room temperature.

  • Reaction: Gently heat the mixture to reflux (approx. 80-85°C) and stir for 4-12 hours, monitoring by TLC for the formation of the pinocarveol benzoate ester.

  • Workup (Oxidation): Cool the reaction to room temperature. Dilute with diethyl ether and wash with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification (Ester): The crude ester can be purified at this stage by silica gel chromatography if desired.

  • Hydrolysis: Dissolve the crude (or purified) ester in methanol or ethanol. Add a 1M aqueous solution of NaOH or KOH and stir at room temperature or with gentle heating until the ester is consumed (monitor by TLC).

  • Workup (Hydrolysis): Neutralize the mixture with 1M HCl. Remove the bulk of the alcohol solvent on a rotary evaporator. Extract the aqueous residue with diethyl ether.

  • Final Purification: Combine the organic extracts, wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude pinocarveol by silica gel chromatography or vacuum distillation.

Experimental_Workflow cluster_main General Laboratory Workflow Setup Reaction Setup (Flask, Stirrer, Condenser) Reagents Add β-Pinene, Catalyst, & Solvent Setup->Reagents Oxidant Add Oxidant (e.g., H₂O₂ or Perester) Reagents->Oxidant Reaction Heat & Stir (Monitor by TLC/GC) Oxidant->Reaction Workup Quench & Extract Reaction->Workup Purify Purification (Distillation or Chromatography) Workup->Purify Analyze Characterization (NMR, GC-MS, IR) Purify->Analyze

Caption: A typical experimental workflow for the synthesis of pinocarveol.

Comparative Analysis of Protocols

The optimal choice of methodology involves a trade-off between yield, safety, cost, and operational complexity. Modern approaches focus on developing heterogeneous catalysts to simplify purification and improve sustainability.

Method Catalyst/Reagent Oxidant Typical Yield (%) Key Advantages Key Disadvantages
Catalytic Riley SeO₂ (catalytic)H₂O₂49-55%[12]Good yield, one-step, scalable[12]Highly toxic SeO₂, energetic oxidant (H₂O₂)
Kharasch-Sosnovsky Cu(I) or Cu(II) saltsPeresters (e.g., TBPB)Moderate to GoodMilder conditions, avoids Se/CrTwo steps (oxidation + hydrolysis), radical side reactions
Heterogeneous Pd Pd/HPA/SBA-15H₂O₂up to 65%[14]Recyclable catalyst, high selectivity[14][15]Catalyst preparation required, potential for metal leaching
Chromium-based CrO₃, PCCN/AVariableHistorically significantHighly toxic and carcinogenic, stoichiometric waste

HPA = Heteropolyacid; SBA-15 = Mesoporous silica; PCC = Pyridinium chlorochromate

Recent research has focused on developing heterogeneous catalysts, such as palladium supported on heteropolyacids, which can provide high yields (up to 65%) of trans-pinocarveol with hydrogen peroxide as a green oxidant.[14][15] These systems offer the significant advantage of easy catalyst removal and recycling, aligning with the principles of green chemistry.[14]

Conclusion and Future Outlook

The synthesis of pinocarveol from β-pinene remains a field of active research. While classic methods like the catalytic SeO₂ oxidation provide a reliable and scalable route, their reliance on toxic reagents is a significant drawback. Copper-catalyzed systems offer a milder alternative, and the future of this transformation lies in the development of robust, selective, and recyclable heterogeneous catalysts.[1][14] The use of enzymatic or biocatalytic cascades also presents a promising, albeit currently less mature, avenue for the sustainable production of this valuable monoterpenoid.[16] Researchers are encouraged to select a protocol based on a careful evaluation of the safety, scalability, and sustainability requirements of their specific project.

References

  • Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. (2018). MDPI. [Link]

  • Pinocarveol. Wikipedia. [Link]

  • Mitchell, L. C. (1969). Novel chemical compounds and process.
  • Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. Organic Syntheses Procedure. [Link]

  • García-Cabeza, A. L., Marín-Barrios, R., Moreno-Dorado, F. J., Ortega, M. J., Massanet, G. M., & Guerra, F. M. (2014). Allylic Oxidation of Alkenes Catalyzed by a Copper-Aluminum Mixed Oxide. Organic Letters, 16(6), 1598–1601. [Link]

  • Correia, G., Franco, C. H. J., Kirillova, M. V., Gallou, F., & Kirillov, A. M. (2024). Copper pyridinedicarboxylates: assembly, structures, and catalytic oxidation of terpenes. Inorganic Chemistry Frontiers. [Link]

  • Sánchez-Velandia, J. E., Valdivieso, L. M., Martínez O., F., Mejía, S. M., Villa, A. L., Wärnå, J., & Murzin, D. Y. (2023). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Pontificia Universidad Javeriana. [Link]

  • Allylic Oxidation of α-Pinene over Supported SeO2-Based Catalysts. ResearchGate. [Link]

  • Scheme for the White's allylic oxidation of β-pinene. ResearchGate. [Link]

  • Correia, G., Franco, C. H. J., Kirillova, M., Gallou, F., & Kirillov, A. (2024). Adding value to terpenes: Copper-catalyzed oxidation of α-pinene in water under micellar conditions. ResearchGate. [Link]

  • Semisyntheses of TPC: (a) Historic route via allylic oxidation of β‐pinene. ResearchGate. [Link]

  • Trachtenberg, E. N., Nelson, C. H., & Carver, J. R. (1970). Mechanism of Selenium Dioxide Oxidation of Olefins. The Journal of Organic Chemistry, 35(5), 1653–1664. [Link]

  • Copper-Catalyzed Allylic Oxidation with Peresters. ResearchGate. [Link]

  • Sánchez-Velandia, J. E., Valdivieso, L. M., Martínez O., F., Mejía, S. M., Villa, A. L., Wärnå, J., & Murzin, D. Y. (2023). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Åbo Akademi University Research Portal. [Link]

  • Riley oxidation. Wikipedia. [Link]

  • Allylic Oxidation of Myrcene. DergiPark. [Link]

  • Gîrborescu, M., Funar-Timofei, S., Borota, A., & Ostafe, V. (2021). Cascade Biocatalysis Designed for the Allylic Oxidation of α-Pinene. MDPI. [Link]

  • From α-pinene feedstock to value-added products: scalable and recyclable copper(ii) catalysts for allylic oxidation. RSC Publishing. [Link]

  • Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. Organic Syntheses Procedure. [Link]

  • Selenium Dioxide (SeO2) Oxidation Mechanism. YouTube. [Link]

  • Mechanism of α-Pinene in catalytical oxidation showing two competitive pathways: (1) epoxidation of the double bond and (2) allylic oxidation. ResearchGate. [Link]

  • Green Chemistry. RSC Publishing. [Link]

  • Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Pontificia Universidad Javeriana. [Link]

  • The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content. NIH. [Link]

  • The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Publishing. [Link]

  • (-)-trans-Pinocarveol. PubChem. [Link]

  • pinocarveol 2(10)-pinen-3-ol. The Good Scents Company. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Large-Scale Synthesis of (-)-trans-Pinocarveol

Welcome to the technical support center for the synthesis of (-)-trans-Pinocarveol (TPC). This guide is designed for researchers, chemists, and process development professionals engaged in the large-scale production of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (-)-trans-Pinocarveol (TPC). This guide is designed for researchers, chemists, and process development professionals engaged in the large-scale production of this versatile chiral building block. As a key intermediate in the synthesis of complex molecules and a valuable component in the fragrance industry, mastering the efficient synthesis of TPC is of significant commercial and scientific importance.[1][2]

The most common and sustainable pathway to TPC begins with α-pinene, an abundant resource derived from turpentine.[1] The process involves the epoxidation of α-pinene to α-pinene oxide (APO), followed by a critical isomerization step. This guide focuses primarily on the challenges encountered during this isomerization, offering troubleshooting advice and answers to frequently asked questions to help you optimize your large-scale synthesis.

Core Synthesis & Troubleshooting Workflow

The following diagram outlines the general synthetic workflow and highlights key stages where challenges, addressed in this guide, may arise.

cluster_0 Upstream Processing cluster_1 Core Challenge: Isomerization cluster_2 Downstream & Analysis cluster_3 Troubleshooting Points start α-Pinene (Starting Material) epoxidation Epoxidation start->epoxidation e.g., H₂O₂ apo α-Pinene Oxide (APO) epoxidation->apo isomerization Catalytic Isomerization apo->isomerization Catalyst (e.g., Pyridinium Bromide) crude Crude Product Mixture isomerization->crude ts1 Low Yield/ Stalling isomerization->ts1 ts2 Poor Selectivity/ Byproducts isomerization->ts2 purification Purification crude->purification e.g., Vacuum Distillation analysis QC/Analysis purification->analysis GC-MS, NMR ts3 Purification Difficulty purification->ts3 final (-)-trans-Pinocarveol (TPC) analysis->final

Caption: General workflow for TPC synthesis highlighting key troubleshooting stages.

Troubleshooting Guide

This section addresses specific, common problems encountered during the isomerization of α-pinene oxide to (-)-trans-Pinocarveol in a question-and-answer format.

Q1: My reaction yield is consistently low (<80%) despite using established protocols. What are the likely causes and solutions?

Low yield is a frequent issue, often attributable to reaction stalling or suboptimal catalyst performance.[1]

  • Possible Cause 1: Reaction Stalling.

    • Why it happens: Even with effective catalysts, reactions can plateau before reaching full conversion, a phenomenon observed in time-course studies.[1] This can be due to catalyst inhibition by products or trace impurities, or a shift in equilibrium.

    • Troubleshooting Steps:

      • Perform a Time-Course Study: Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and analyze them by GC-MS. This will help you pinpoint when the reaction stalls and determine the optimal reaction time to maximize yield without forming degradation products.

      • Incremental Catalyst Addition: If stalling is confirmed, consider a strategy where a portion of the catalyst is added at the start, and a second portion is added once the reaction rate slows.

      • Investigate Catalyst Deactivation: Ensure the catalyst is not being poisoned by impurities in the starting material or solvent. Using freshly distilled α-pinene oxide and anhydrous-grade solvents can mitigate this.

  • Possible Cause 2: Sub-optimal Catalyst Activity.

    • Why it happens: The choice and handling of the catalyst are paramount. Many traditional methods give complex product mixtures.[3] For example, methods requiring strong bases like lithium diethylamide are extremely sensitive to moisture and stoichiometry.

    • Troubleshooting Steps:

      • Verify Catalyst Quality: If preparing the catalyst in-house (e.g., pyridinium halides), verify its purity and dryness. For commercial catalysts, use a fresh bottle from a reputable supplier.

      • Switch to a More Robust Catalyst: If you are using older methods (e.g., activated alumina), switching to a milder and more selective system like pyridinium bromide in toluene is highly recommended. This system has been shown to produce high yields on a decagram scale.[1]

      • Ensure Appropriate Reaction Conditions: Confirm that the temperature and solvent are optimal for your chosen catalyst. For pyridinium bromide, temperatures around 60-80°C are effective.[1]

Q2: I'm observing significant byproduct formation, especially campholenic aldehyde. How can I improve selectivity for (-)-trans-Pinocarveol?

Poor selectivity is the single greatest challenge in this synthesis, arising from competing rearrangement pathways of the epoxide.[1]

  • Why it happens: The isomerization of α-pinene oxide proceeds through a carbocation intermediate. This intermediate can undergo the desired deprotonation to form TPC or an undesired 1,2-alkyl shift (a Wagner-Meerwein rearrangement) to form campholenic aldehyde (CA) and other monocyclic products.[1][4] The catalyst choice dictates which pathway is favored. Stronger Lewis or Brønsted acids tend to promote the formation of CA.

APO α-Pinene Oxide (APO) Carbocation Carbocation Intermediate APO->Carbocation Catalyst TPC (-)-trans-Pinocarveol (Desired Product) Carbocation->TPC Deprotonation (Favored by mild catalysts e.g., Pyridinium Halides) CA Campholenic Aldehyde (Major Byproduct) Carbocation->CA 1,2-Alkyl Shift (Favored by strong acids)

Caption: Competing pathways in the isomerization of α-pinene oxide.

  • Troubleshooting Steps:

    • Change Your Catalyst System: This is the most effective solution. Move away from non-selective catalysts. The use of pyridinium halides, which act as mild, amphoteric catalysts, has been demonstrated to provide excellent selectivity for TPC.[1]

    • Optimize Reaction Temperature: While higher temperatures increase the reaction rate, they can sometimes decrease selectivity. Experiment with running the reaction at the lower end of the recommended temperature range (e.g., 60°C instead of 80°C) to see if it improves the TPC:CA ratio.

    • Solvent Effects: The choice of solvent can influence reaction pathways. Toluene is a well-vetted solvent for this transformation.[1] If using other solvents, screen them on a small scale to assess their impact on selectivity.

Q3: On a larger scale, separating my homogeneous catalyst from the product mixture is inefficient and costly. What are my options?

This is a classic scale-up problem. Homogeneous catalysts, while effective, lead to significant downstream challenges, including difficult separation, toxic waste generation, and potential equipment corrosion.[4]

  • Solution 1: Heterogenize the Catalyst.

    • Why it works: A heterogeneous catalyst exists in a different phase from the reaction mixture, allowing for simple separation by filtration. This enables catalyst recycling, reduces waste, and simplifies the workup procedure.

    • Recommended Approach: An operationally simple and effective strategy is to use HBr-treated 4-polyvinylpyridine (PVP). This solid-supported catalyst mimics the action of pyridinium bromide but can be easily recovered and reused multiple times with minimal loss in activity, making it ideal for large-scale production.[1]

  • Solution 2: Explore Alternative Recyclable Systems.

    • Task-Specific Ionic Liquids (TSILs): These compounds can function as both the catalyst and the solvent. After the reaction, the product can often be extracted with a non-polar solvent, leaving the TSIL behind to be reused. This approach offers high atom economy and a low E-factor (environmental factor).[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable and scalable starting material for TPC synthesis?

    • The most direct and sustainable route starts with α-pinene, which is readily available and inexpensive as a major component of turpentine.[1] The first step is the epoxidation of α-pinene to form α-pinene oxide (APO), the direct precursor for the key isomerization reaction.

  • Q2: Which catalyst system offers the best balance of selectivity, cost, and scalability?

    • For large-scale applications, pyridinium halides, particularly pyridinium bromide, offer an excellent balance. They are inexpensive, operationally simple, and provide high selectivity for TPC over campholenic aldehyde.[1] For true industrial scale, the polymer-supported version, HBr-treated 4-polyvinylpyridine, is superior due to its straightforward recovery and recyclability.[1]

  • Q3: How critical are anhydrous ("dry") conditions for the isomerization step?

    • The criticality depends entirely on the chosen method. For older protocols using highly reactive organometallic bases like lithium diethylamide, strictly anhydrous conditions are essential to prevent quenching of the reagent.[3] For the more modern pyridinium halide-catalyzed isomerization in toluene, the system is less sensitive to trace amounts of water. However, excess water should be avoided as it can promote the hydrolysis of the α-pinene oxide starting material to form 1,2-pinanediol as a byproduct.[6]

  • Q4: What analytical methods are essential for monitoring reaction progress and purity?

    • Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): This is the workhorse technique. It is essential for determining the conversion of α-pinene oxide and the selectivity of the reaction by quantifying the relative amounts of TPC, residual starting material, and major byproducts like campholenic aldehyde.[1]

    • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Useful for confirming the structure of the final product after purification and can also be used to determine yield and purity with an internal standard.[1]

Data Summary & Experimental Protocol

Catalyst System Comparison for APO Isomerization

The following table summarizes the performance of various pyridinium halide catalysts, demonstrating the high selectivity achievable with these systems.

Catalyst (20 mol%)SolventTemp (°C)Time (h)Yield of TPC (%)[1]Selectivity (TPC:CA)
Pyridinium chlorideToluene602.5<5~80:trace
Pyridinium bromide Toluene 60 2.5 >96 >95:5
Pyridinium iodideToluene602.522~56:44
Diethylamine·HBrToluene602.583>95:5
Triethylamine·HBrToluene602.577~94:6

Data adapted from a 2023 study on the isomerization of α-pinene oxide.[1] Yields were determined by GC using an internal standard.

Protocol: Decagram-Scale Synthesis of (-)-trans-Pinocarveol

This protocol is adapted from the highly efficient method using pyridinium bromide.[1]

Materials:

  • (-)-α-Pinene oxide (APO) (e.g., 10.0 g, 65.7 mmol)

  • Pyridinium bromide (e.g., 0.53 g, 3.29 mmol, 5 mol%)

  • Anhydrous Toluene (approx. 330 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reactions under an inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (-)-α-pinene oxide (10.0 g) and pyridinium bromide (0.53 g).

  • Add Solvent: Add anhydrous toluene to the flask to achieve a concentration of 0.2 M (approx. 328 mL).

  • Inert Atmosphere: Flush the flask with nitrogen or argon gas to create an inert atmosphere.

  • Heating and Reaction: Heat the reaction mixture to 60°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing by GC-MS. The reaction is typically complete within 1.5 - 2.5 hours.

  • Workup - Quenching: Once the reaction is complete (as determined by the consumption of APO), cool the mixture to room temperature.

  • Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield (-)-trans-Pinocarveol as a colorless oil.[3]

References

  • Goundry, A. J., & Lee, J. M. (2007). Rearrangement of α-pinene oxide using a surface catalysed spinning disc reactor (SDR). Green Chemistry.

  • Smith, et al. (2023). Isomerization of α‐Pinene Oxide to Trans‐Pinocarveol. ResearchGate.

  • Verma, R., & Kumar, A. (2019). Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies. Green Chemistry.

  • Barakov, R., et al. (2022). Hierarchical Beta Zeolites As Catalysts in α-Pinene Oxide Isomerization. ACS Sustainable Chemistry & Engineering.

  • Organic Syntheses Procedure. (-)-trans-Pinocarveol Synthesis. Organic Syntheses.

  • Sikorski, Z., et al. (2021). The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content. National Institutes of Health (NIH).

  • Wikipedia. Pinocarveol.

  • Benchchem. cis-Pinocarveol | High-Purity Terpenoid Standard.

  • Grokipedia. Pinocarveol.

  • Adam, F., et al. (2021). Development of rapid and selective epoxidation of α-pinene using single-step addition of H₂O₂ in an organic solvent-free process. RSC Publishing.

  • PubChem. Pinocarveol, (+-)-. National Institutes of Health (NIH).

  • FooDB. Showing Compound (+)-trans-Pinocarveol (FDB014367).

  • Application of combinatorial optimization strategies in synthetic biology. National Institutes of Health (NIH).

  • Purification of post-transcriptionally modified tRNAs for enhanced cell-free translation systems. PubMed.

  • Gas-phase purification enables accurate, large-scale, multiplexed proteome quantification with isobaric tagging. National Institutes of Health (NIH).

  • In Silico Design of Engineering Optimization via OptHandle for Effective Synthesis of Adipic Acid Precursor, α-Aminoadipate. MDPI.

  • Two new capture options for improved purification of large mRNA. ResearchGate.

  • Optimization of peptide synthesis on polyethylene rods. PubMed.

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Optimization

Technical Support Center: Separation of Cis and Trans Isomers of Pinocarveol

Welcome to the technical support center for the resolution of pinocarveol isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in separating the geom...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of pinocarveol isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in separating the geometric isomers of pinocarveol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis- and trans-pinocarveol?

The most common and effective methods for separating pinocarveol isomers are chromatographic techniques, leveraging subtle differences in their physicochemical properties. The choice of method depends on the required scale (analytical vs. preparative) and the available equipment.

  • Gas Chromatography (GC): Ideal for analytical quantification and small-scale preparative work due to the volatility of pinocarveol. Separation is typically achieved based on differences in boiling points and interactions with the stationary phase.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A versatile method applicable to both analytical and preparative scales. Separation is based on polarity differences.[3][4] Normal-Phase (NP-HPLC) is often more effective than Reversed-Phase (RP-HPLC) for geometric isomers with minor polarity differences.

  • Fractional Crystallization: A classical method suitable for large-scale preparative separation. It relies on potential differences in the crystal lattice energies and solubilities of the isomers in a specific solvent system.[5][6][7] This method can be challenging and often requires extensive optimization.[6]

Q2: Why is the separation of cis- and trans-pinocarveol isomers so challenging?

The difficulty stems from their structural similarity. Cis- and trans-pinocarveol have the same molecular formula and connectivity, differing only in the spatial arrangement of the hydroxyl group relative to the bicyclic ring structure.[8] This results in very similar properties:

  • Polarity: The polarity difference between the two isomers is subtle, making separation by standard chromatography difficult.

  • Boiling Point: Their boiling points are very close, which challenges separation by simple distillation.[9]

  • Molecular Shape: While their shapes differ, the distinction is minor, requiring highly selective chromatographic phases or conditions to resolve.[10][11]

Q3: Which separation method should I choose? For analytical purity checks versus preparative isolation?

Your choice should be guided by your experimental goals. The following diagram outlines a general decision-making workflow.

G start Goal: Separate Pinocarveol Isomers scale_q What is the required scale? start->scale_q analytical Analytical Scale (Purity check, quantification) scale_q->analytical Analytical preparative Preparative Scale (Isolate material) scale_q->preparative Preparative gc_hplc GC or HPLC are ideal analytical->gc_hplc hplc_cryst HPLC or Fractional Crystallization preparative->hplc_cryst gc_choice Is sample volatile & thermally stable? gc_hplc->gc_choice large_scale_q Need >1g of pure isomer? hplc_cryst->large_scale_q gc Gas Chromatography (GC) High resolution, MS compatible gc_choice->gc Yes hplc High-Performance Liquid Chromatography (HPLC) gc_choice->hplc No cryst Fractional Crystallization Cost-effective for large scale large_scale_q->cryst Yes prep_hplc Preparative HPLC High purity, lower throughput large_scale_q->prep_hplc No

Caption: Decision workflow for selecting a separation method.

Troubleshooting Guide: Gas Chromatography (GC)

GC is a powerful tool for analyzing volatile isomers. However, achieving baseline separation requires careful method optimization.

Problem 1: Poor or no separation of cis/trans peaks (co-elution).
  • Probable Cause 1: Inappropriate Stationary Phase. Standard non-polar phases (e.g., DB-1, HP-5ms) separate primarily by boiling point, which is often insufficient for geometric isomers.

    • Solution: Employ a stationary phase with higher selectivity.

      • Mid-to-High Polarity Phases: Use a cyanopropylphenyl (e.g., DB-1701) or polyethylene glycol (PEG, e.g., DB-WAX) column. These phases introduce dipole-dipole interactions that can differentiate the subtle polarity differences between the isomers.

      • Liquid Crystal Phases: For extremely difficult separations, consider a liquid crystalline stationary phase. These phases provide exceptional shape selectivity, retaining the more linear trans isomer longer than the bulkier cis isomer.[10][11]

  • Probable Cause 2: Suboptimal Temperature Program. A fast temperature ramp can cause the isomers to move through the column too quickly, preventing proper partitioning with the stationary phase.

    • Solution: Optimize the oven temperature program.

      • Lower Initial Temperature: Start at a lower initial temperature to increase retention at the head of the column.

      • Slower Ramp Rate: Decrease the ramp rate (e.g., from 10°C/min to 2-3°C/min) during the elution window of the isomers.

      • Isothermal Hold: Introduce an isothermal hold for several minutes at a temperature just below the elution temperature of the isomer pair to maximize interaction time with the stationary phase.

  • Probable Cause 3: High Carrier Gas Flow Rate. A high flow rate reduces the time available for the isomers to interact with the stationary phase, thus decreasing resolution.

    • Solution: Reduce the carrier gas (He, H₂, N₂) flow rate to a value closer to its optimal linear velocity for your column dimensions. This increases efficiency, although it will also increase analysis time.

GC Troubleshooting Flowchart

G start Problem: Poor GC Resolution of Pinocarveol Isomers q1 Is the column appropriate? (e.g., using a non-polar phase) start->q1 a1 Switch to a more polar column (e.g., WAX or Cyanopropyl) or a shape-selective phase (Liquid Crystal) q1->a1 Yes q2 Is the temperature ramp too fast? q1->q2 No a1->q2 a2 1. Lower the initial temperature. 2. Decrease ramp rate (2-3°C/min). 3. Add an isothermal hold. q2->a2 Yes q3 Is the carrier gas flow rate too high? q2->q3 No a2->q3 a3 Optimize flow rate to be near the van Deemter optimum for the carrier gas. q3->a3 Yes end Resolution Improved q3->end No a3->end

Caption: Troubleshooting flowchart for poor GC resolution.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC offers great flexibility for both analytical and preparative work. The key is selecting the right mode (Normal vs. Reversed-Phase) and optimizing the mobile phase.[3]

Problem 1: Co-elution of isomers in Reversed-Phase (RP-HPLC).
  • Probable Cause: Insufficient polarity difference for separation on C18 or C8 columns. In RP-HPLC, the more linear and generally less polar trans isomer is expected to have a longer retention time, but the difference can be minimal.[3]

    • Solution 1: Switch to Normal-Phase (NP-HPLC). This is often the most effective solution. In NP-HPLC, using a silica (SiO₂) or diol column, the more polar cis isomer will interact more strongly with the stationary phase and have a longer retention time.[3] This mode typically provides greater selectivity for geometric isomers.

    • Solution 2: Use a Phenyl-Hexyl or Embedded Polar Group (EPG) Column. If you must remain in a reversed-phase mode, these columns offer alternative selectivities. Phenyl phases can provide π-π interactions, while EPG columns can alter the interaction with the hydroxyl group, potentially improving resolution.[12]

    • Solution 3: Modify the Mobile Phase. Try switching the organic modifier from acetonitrile to methanol, or vice-versa. Methanol is a proton donor and can engage in different hydrogen bonding interactions with the isomers compared to acetonitrile, sometimes enhancing separation.

Problem 2: Poor peak shape (tailing) in Normal-Phase (NP-HPLC).
  • Probable Cause: Presence of residual water in the non-polar mobile phase or on the silica column, leading to inconsistent interactions. The hydroxyl group of pinocarveol can also interact strongly with active sites on the silica surface.

    • Solution: Add a small amount of a polar modifier to the mobile phase (e.g., 0.1% isopropanol or ethanol in your hexane/ethyl acetate mixture). This modifier will occupy the highly active sites on the silica, resulting in more symmetrical peaks. Be cautious, as too much modifier will drastically reduce retention and resolution.

Experimental Protocols

Protocol 1: Analytical GC-MS Method for Isomer Quantification

This protocol provides a starting point for separating cis- and trans-pinocarveol. Further optimization may be required.

ParameterRecommended SettingRationale
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)MS provides definitive peak identification.[13]
Column DB-WAX or equivalent PEG phase (30 m x 0.25 mm ID, 0.25 µm film)A polar stationary phase to enhance separation based on polarity differences.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A standard flow rate providing a good balance of speed and resolution.
Inlet Temp. 250 °CEnsures complete vaporization of the sample.
Injection Vol. 1.0 µL (with appropriate split ratio, e.g., 50:1)Prevents column overloading.
Oven Program 60°C (hold 2 min), then ramp 3°C/min to 220°C (hold 5 min)A slow ramp rate is crucial for resolving closely eluting isomers.
MS Transfer 250 °CPrevents condensation of analytes.
MS Source 230 °CStandard temperature for electron ionization.
Scan Range 40 - 350 m/zCovers the molecular ion and key fragments of pinocarveol.
Protocol 2: Preparative Normal-Phase HPLC

This method is designed for the isolation of gram-scale quantities of each isomer.

ParameterRecommended SettingRationale
Instrument Preparative HPLC with UV DetectorFor isolating and collecting fractions.
Column Silica (SiO₂), 250 x 21.2 mm, 5 µm particle sizeA standard polar stationary phase for NP separation.[1]
Mobile Phase 98:2 (v/v) n-Hexane / Isopropanol (IPA)A non-polar mobile phase with a polar modifier to control retention and peak shape.
Flow Rate 18 mL/minAppropriate for the column diameter. Adjust based on backpressure.
Detection UV at 210 nmPinocarveol lacks a strong chromophore, so detection at a low wavelength is necessary.
Sample Prep Dissolve isomer mixture in the mobile phase at ~20-50 mg/mL. Filter before injection.Ensures sample is soluble and free of particulates.
Injection Vol. 1-5 mL per injection (load study recommended)Maximize throughput without compromising resolution.
Fraction Collection Collect peaks based on UV signal. Analyze fractions by analytical GC to confirm purity.Ensures pure fractions of each isomer are obtained.

References

  • Vrbková, E., et al. (2019). Isomerization of α‐Pinene Oxide to Trans‐Pinocarveol. ResearchGate. Available at: [Link]

  • Rebek, J., et al. (2011). Kinetic resolution of constitutional isomers controlled by selective protection inside a supramolecular nanocapsule. PubMed Central. Available at: [Link]

  • Mehmood, T. & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences. Available at: [Link]

  • Wikipedia Contributors. (2023). Kinetic resolution. Wikipedia. Available at: [Link]

  • Unknown Author. (n.d.). Guide for crystallization. [Source not formally published, content available on various academic/research sites].
  • Unknown Author. (n.d.). 3.3. CRYSTALLIZATION.
  • Gawad, E.A. (2024). What methods can you recommend for separating trans and cis isomers? ResearchGate. Available at: [Link]

  • Bloch, H.S. (1958). Separation of cis and trans isomers. Google Patents.
  • Mesaros, C., et al. (2009). GC-MS Characterization of the Compounds in Some Essential Oils. Bulletin UASVM Agriculture. Available at: [Link]

  • Lee, Y.W. & Lin, C.H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society. Available at: [Link]

  • Ali, B. et al. (2015). GC/MS analysis of oil extractives from wood and bark of Pinus sylvestris, Abies alba, Picea abies, and Larix decidua. BioResources. Available at: [Link]

  • Biocompare Editorial Team. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. Available at: [Link]

  • Krupčík, J. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers. Available at: [Link]

  • Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich. Available at: [Link]

  • Adachi, S., et al. (2015). Dynamic kinetic resolution of biaryl atropisomers by chiral dialkylaminopyridine catalysts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Srivastava, S., et al. (2011). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central. Available at: [Link]

  • Vedantu. (n.d.). How can cis and trans isomers be separated. Vedantu. Available at: [Link]

  • Shuai, X., et al. (2021). Separations of isomer mixtures. ResearchGate. Available at: [Link]

  • Andrew, A. (2014). Separation of cis/trans isomers. Chromatography Forum. Available at: [Link]

  • Shao, X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Jin, Y., et al. (2015). High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Gholap, A.R., et al. (2020). Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids. ResearchGate. Available at: [Link]

  • Uwe, H. (2009). separation of two isomers. Chromatography Forum. Available at: [Link]

  • Wüthrich, D., et al. (2019). Verification of Chromatographic Profile of Primary Essential Oil of Pinus sylvestris L. Combined with Chemometric Analysis. PubMed Central. Available at: [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Rotachrom Technologies. Available at: [Link]

  • Krishna, R., & van Baten, J. M. (2017). Adsorptive process design for the separation of hexane isomers using zeolites. Physical Chemistry Chemical Physics. Available at: [Link]

  • Tisserand Institute. (n.d.). The Highs and Lows of GC-MS in Essential Oil Analysis. Tisserand Institute. Available at: [Link]

  • de Vasconcellos, A., et al. (2010). Gas Chromatography-Mass Spectrometry (GC-MS) and evaluation of antioxidant and antimicrobial activities of essential oil of Camp. SciELO. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Selenium Dioxide Oxidation of Pinenes

Welcome to the technical support center for the selenium dioxide (SeO₂) oxidation of pinenes. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this classic ye...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selenium dioxide (SeO₂) oxidation of pinenes. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this classic yet nuanced allylic oxidation reaction. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the selective formation of desired products such as myrtenal, myrtenol, and pinocarveol.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the selenium dioxide oxidation of pinenes?

A1: The selenium dioxide oxidation of alkenes like α-pinene and β-pinene is a well-established method for introducing functionality at the allylic position.[1][2][3] The reaction proceeds through a concerted ene reaction, followed by a[1][2]-sigmatropic rearrangement.[4][5]

Here's a step-by-step breakdown of the mechanism:

  • Ene Reaction: The reaction initiates with an Alder-ene type cycloaddition of selenium dioxide to the alkene.[1][2] In this step, the alkene's double bond attacks the electrophilic selenium atom of SeO₂.

  • [1][2]-Sigmatropic Rearrangement: The intermediate allylic seleninic acid then undergoes a rapid[1][2]-sigmatropic rearrangement.[1][2] This rearrangement is crucial as it typically regenerates the double bond in its original position.

  • Decomposition: The resulting unstable selenium(II) ester decomposes to yield the allylic alcohol and selenium(II) compounds.[1][2]

This two-step process explains the selective oxidation observed in these reactions.[6]

Q2: What are the primary products of SeO₂ oxidation for α-pinene and β-pinene?

A2: The product distribution is highly dependent on the starting pinene isomer and the reaction conditions.

  • α-Pinene: The major products from the allylic oxidation of α-pinene are typically myrtenol and myrtenal.[7][8][9] The reaction favors oxidation at the methyl group of the double bond.

  • β-Pinene: The primary product from the oxidation of β-pinene is trans-pinocarveol.[10][11][12]

Q3: How can I control the selectivity between the allylic alcohol and the α,β-unsaturated carbonyl compound?

A3: Controlling the oxidation state of the product is a common challenge. Here are key factors:

  • Solvent Choice: Using acetic acid as a solvent can help to stop the reaction at the allylic alcohol stage by forming the corresponding acetate ester, which is less susceptible to further oxidation.[1][2]

  • Stoichiometry of SeO₂: Using a stoichiometric amount of SeO₂ can sometimes lead to over-oxidation to the aldehyde or ketone.

  • Catalytic SeO₂ with a Co-oxidant: A widely adopted strategy is to use a catalytic amount of SeO₂ in conjunction with a stoichiometric amount of a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) or hydrogen peroxide (H₂O₂).[1][2][10] The co-oxidant reoxidizes the reduced selenium species back to Se(IV), allowing the catalytic cycle to continue while minimizing over-oxidation.[1][2]

Q4: What are the safety precautions I need to take when working with selenium dioxide?

A4: Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1][2][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Inhalation and Skin Contact: Avoid inhaling SeO₂ dust or vapors.[13] The vapor has a pungent, horseradish-like odor.[13] Direct contact with the skin should be avoided; if contact occurs, wash the affected area immediately with copious amounts of water.[10]

  • Waste Disposal: Dispose of selenium-containing waste according to your institution's hazardous waste guidelines.

II. Troubleshooting Guide

Problem 1: Low or No Conversion of the Starting Pinene
Potential Cause Troubleshooting Steps
Inactive Selenium Dioxide Commercial SeO₂ can absorb moisture over time, forming selenous acid (H₂SeO₃). While selenous acid can be an active oxidant, purification of SeO₂ by sublimation before use is recommended to ensure reactivity.[1][2]
Insufficient Reaction Temperature The reaction rate is temperature-dependent. If the reaction is sluggish, consider cautiously increasing the temperature. However, be aware that higher temperatures can also lead to side reactions and decreased selectivity.
Poor Solubility of SeO₂ Selenium dioxide has limited solubility in many organic solvents. Ensure adequate stirring to maintain a good suspension. The use of co-solvents like dioxane or ethanol can improve solubility.
Deactivated Catalyst (in catalytic systems) If using a supported SeO₂ catalyst, the active sites may become poisoned or fouled. Consider catalyst regeneration or using a fresh batch.
Problem 2: Poor Selectivity and Formation of Multiple Byproducts
Potential Cause Troubleshooting Steps
Over-oxidation As mentioned in the FAQs, the initial allylic alcohol product can be further oxidized to the corresponding aldehyde or ketone. To minimize this, use a catalytic amount of SeO₂ with a co-oxidant like t-BuOOH.[1][2]
Skeletal Rearrangements Pinenes are susceptible to acid-catalyzed rearrangements. The formation of selenous acid (H₂SeO₃) in the presence of water can create an acidic environment.[1][2] Consider adding a mild, non-nucleophilic base like pyridine to buffer the reaction mixture.[14]
Reaction Time Prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress by TLC or GC to determine the optimal reaction time for maximizing the desired product.
Solvent Effects The choice of solvent can significantly influence the product distribution. Experiment with different solvents (e.g., ethanol, dioxane, acetic acid) to find the optimal conditions for your desired transformation.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Removal of Selenium Byproducts The reaction produces elemental selenium (a red or black solid) and other selenium-containing byproducts that can be difficult to remove. The final workup typically involves precipitating and filtering off these selenium compounds.[1][2]
Product Volatility The pinene-derived products can be volatile. Use caution during solvent removal (e.g., use a rotary evaporator at reduced pressure and moderate temperature).
Co-elution during Chromatography The polarity of the desired product and byproducts may be similar, making chromatographic separation challenging. Experiment with different solvent systems and stationary phases for column chromatography.

III. Experimental Protocols

Protocol 1: Catalytic Oxidation of β-Pinene to trans-Pinocarveol

This protocol is adapted from a procedure described in Organic Syntheses.[10]

Materials:

  • β-Pinene

  • Selenium dioxide (SeO₂)

  • tert-Butyl alcohol

  • 50% Aqueous hydrogen peroxide (H₂O₂)

  • Benzene

  • Saturated aqueous ammonium sulfate

  • Anhydrous sodium sulfate

  • Hydroquinone

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, dissolve a catalytic amount of selenium dioxide (e.g., 0.013 equivalents) in tert-butyl alcohol.[10]

  • Addition of β-Pinene: Add β-pinene (1.0 equivalent) to the flask.[10]

  • Temperature Control: Warm the mixture to 40°C using a water bath.[10]

  • Addition of Hydrogen Peroxide: Add 50% aqueous hydrogen peroxide (1.24 equivalents) dropwise over 90 minutes, maintaining the reaction temperature between 40-50°C by occasional cooling with a cold water bath.[10]

  • Reaction Monitoring: After the addition is complete, continue stirring for an additional 2 hours.[10] Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Dilute the reaction mixture with benzene.[10]

    • Wash the organic layer with saturated aqueous ammonium sulfate (3 x).[10]

    • Dry the organic layer over anhydrous sodium sulfate.[10]

  • Purification:

    • Add a small amount of hydroquinone as a stabilizer.[10]

    • Remove the solvents using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain trans-pinocarveol.[10]

Protocol 2: Oxidation of α-Pinene to Myrtenal

This protocol is based on studies investigating the optimization of myrtenal synthesis.[7][15][16]

Materials:

  • α-Pinene

  • Selenium dioxide (SeO₂)

  • Ethanol

  • Oxygen (optional, for pressurized reactions)

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask for reflux or a pressure reactor), dissolve α-pinene in ethanol.

  • Addition of SeO₂: Add selenium dioxide to the solution.

  • Reaction Conditions:

    • Atmospheric Pressure (Reflux): Heat the mixture to reflux and monitor the reaction. This method tends to favor the formation of myrtenol initially, which is then oxidized to myrtenal.[9]

    • Pressurized System: For higher selectivity to myrtenal, the reaction can be carried out under an oxygen atmosphere (e.g., 6 atm) at an elevated temperature (e.g., 134°C).[8][9][16] This has been shown to significantly increase the yield of myrtenal compared to reflux conditions.[7][8][16]

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter to remove selenium byproducts, and purify the product by distillation or column chromatography.

IV. Visualizing the Reaction and Troubleshooting

Reaction Mechanism Workflow

SeleniumDioxideOxidation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Pinene α- or β-Pinene Ene_Reaction Ene Reaction Pinene->Ene_Reaction SeO2 Selenium Dioxide (SeO₂) SeO2->Ene_Reaction Sigmatropic_Rearrangement [2,3]-Sigmatropic Rearrangement Ene_Reaction->Sigmatropic_Rearrangement Allylic Seleninic Acid Intermediate Decomposition Decomposition Sigmatropic_Rearrangement->Decomposition Unstable Selenium(II) Ester Allylic_Alcohol Allylic Alcohol (e.g., Myrtenol, Pinocarveol) Decomposition->Allylic_Alcohol Carbonyl_Compound α,β-Unsaturated Carbonyl (e.g., Myrtenal) Allylic_Alcohol->Carbonyl_Compound Further Oxidation

Caption: Key steps in the selenium dioxide oxidation of pinenes.

Troubleshooting Flowchart

TroubleshootingFlowchart cluster_conversion Low Conversion Solutions cluster_selectivity Poor Selectivity Solutions cluster_isolation Isolation Solutions Start Experiment Start Problem Identify Issue Start->Problem Low_Conversion Low/No Conversion Problem->Low_Conversion Conversion? Poor_Selectivity Poor Selectivity Problem->Poor_Selectivity Selectivity? Isolation_Issues Isolation Difficulty Problem->Isolation_Issues Isolation? Sol_C1 Check SeO₂ Activity (Sublime if necessary) Low_Conversion->Sol_C1 Sol_C2 Increase Temperature Cautiously Low_Conversion->Sol_C2 Sol_C3 Improve SeO₂ Solubility (Co-solvents, Stirring) Low_Conversion->Sol_C3 Sol_S1 Use Catalytic SeO₂ with Co-oxidant Poor_Selectivity->Sol_S1 Sol_S2 Add Mild Base (e.g., Pyridine) Poor_Selectivity->Sol_S2 Sol_S3 Optimize Reaction Time Poor_Selectivity->Sol_S3 Sol_I1 Effective Filtration of Selenium Byproducts Isolation_Issues->Sol_I1 Sol_I2 Careful Solvent Removal Isolation_Issues->Sol_I2 Sol_I3 Optimize Chromatography Isolation_Issues->Sol_I3

Caption: A logical guide to troubleshooting common experimental issues.

V. References

  • Allylic oxidation in terpenoids: Synthesis of (+_)-E-iinalool-l-oic acid, (+). 14

  • Selenium dioxide (SeO 2 ) - Riley oxidation - AdiChemistry. 1

  • Selenium-Dioxide. 2

  • Selenium Dioxide Oxidation - ChemicalBook. 3

  • Isotope Effects and the Mechanism of Allylic Hydroxylation of Alkenes with Selenium Dioxide. 4

  • ALLYLIC OXIDATION OF ?-PINENE OVER SUPPORTED SeO2-BASED CATALYSTS. 15

  • [ - Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α) - Organic Syntheses Procedure. 10

  • Selenium dioxide - Wikipedia. 13

  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC - NIH. 6

  • ALLYLIC OXIDATION OF ?-PINENE OVER SUPPORTED SeO2-BASED CATALYSTS. 16

  • Allylic oxidation of α-pinene over SeO2 through conventional test... - ResearchGate. 7

  • Riley oxidation - Wikipedia. 17

  • Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts - ResearchGate. 11

  • Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts - Pontificia Universidad Javeriana. 12

  • Synthesis of Myrtenal through Allylic Oxidation of α-Pinene over a Pd/SeO 2 /SiO 2 Catalyst. 8

  • ALLYLIC OXIDATION OF α-PINENE OVER SUPPORTED SeO2- BASED CATALYSTS - Latin American Applied Research. 9HQv12hpQrBA3zn_lF9LIheA==)

Sources

Optimization

identifying and minimizing byproducts in pinocarveol synthesis

Technical Support Center: Synthesis of Pinocarveol Welcome to the technical support center for the synthesis of pinocarveol. This resource is designed for researchers, scientists, and professionals in drug development to...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pinocarveol

Welcome to the technical support center for the synthesis of pinocarveol. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing this versatile bicyclic monoterpenoid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts, ensuring the highest possible purity of your target molecule.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to pinocarveol and what are their primary drawbacks?

Several methods exist for the synthesis of pinocarveol, each with its own set of advantages and challenges. The most common routes include:

  • Oxidation of β-pinene: This is a widely used method, often employing reagents like selenium dioxide with hydrogen peroxide, lead tetraacetate, or through photosensitized oxidation with singlet oxygen.[1][2] A primary drawback of these methods is the potential for over-oxidation to form pinocarvone and the formation of other isomeric alcohols.

  • Isomerization of α-pinene oxide: This route can yield pinocarveol, but often results in a mixture of products, including trans-carveol and campholenic aldehyde, depending on the catalyst and reaction conditions.[2][3]

  • Autoxidation of α-pinene: While feasible, this method is often less selective and can produce a complex mixture of oxygenated products.[2]

  • Biocatalytic transformations: The use of enzymes, such as cytochrome P450, can produce various oxygenated pinene derivatives, including pinocarveol. However, controlling the regioselectivity and stereoselectivity can be challenging.[4]

The choice of synthetic route will largely depend on the desired stereochemistry of the pinocarveol (cis- or trans-), the required purity, and the available starting materials and reagents.

What are the major byproducts I should expect in the synthesis of pinocarveol from β-pinene?

When synthesizing pinocarveol from β-pinene, particularly through oxidation reactions, you can anticipate the formation of several byproducts. The specific distribution of these byproducts is highly dependent on the reaction conditions. Key byproducts include:

  • Pinocarvone: The ketone analog of pinocarveol, resulting from the over-oxidation of the desired alcohol.

  • Nopinone: Formed through ozonolysis or other oxidative cleavage pathways of the exocyclic double bond in β-pinene.[5][6]

  • Myrtenol: An isomeric allylic alcohol.

  • trans-Verbenol: Another isomeric alcohol that can be formed, especially in reactions involving α-pinene as an impurity or through rearrangement pathways.

  • Pinene oxides (α- and β-): Unreacted intermediates or byproducts from epoxidation reactions.

The OH-initiated oxidation of β-pinene, for instance, is known to produce a few major products alongside a large number of minor ones.[7][8]

How can I identify and quantify pinocarveol and its byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of pinocarveol and its byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for separating the volatile components of your reaction mixture and identifying them based on their mass spectra and retention times.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the unambiguous identification of the major products and byproducts. It is also a primary method for characterizing the final, purified product.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative purposes, especially for less volatile derivatives or for monitoring reaction progress.[9][10] Chiral HPLC is particularly useful for determining the enantiomeric purity of the synthesized pinocarveol.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in the product mixture, such as hydroxyl (-OH) and carbonyl (C=O) groups, which can indicate the presence of pinocarveol and pinocarvone, respectively.

Troubleshooting Guides

Issue 1: Low Yield of Pinocarveol and High Formation of Pinocarvone

Causality: The formation of pinocarvone is a classic case of over-oxidation. The secondary alcohol group of pinocarveol is susceptible to further oxidation to the corresponding ketone, especially under harsh oxidative conditions or with an excess of the oxidizing agent.

Troubleshooting Steps:

  • Control the Stoichiometry of the Oxidizing Agent: Carefully control the molar ratio of the oxidizing agent to β-pinene. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-oxidation.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often slow down the rate of the secondary oxidation reaction more than the primary oxidation of β-pinene, thus improving the selectivity for pinocarveol.

  • Monitor Reaction Progress: Use GC-MS or TLC to monitor the reaction progress. Quench the reaction as soon as the consumption of the starting material is complete and before significant amounts of pinocarvone are formed.

  • Choice of Reducing Agent (for reduction of pinocarvone to pinocarveol): If pinocarvone is the starting material, the choice of reducing agent is critical. The Meerwein-Ponndorf-Verley (MPV) reduction is highly selective for reducing the ketone without affecting the double bond.[9] Lithium aluminium hydride (LiAlH₄) can also be used, but may lead to different stereoisomeric ratios.[9]

Issue 2: Presence of Multiple Isomeric Alcohols in the Product Mixture

Causality: The formation of isomeric alcohols like myrtenol and trans-verbenol often arises from the non-selective nature of the oxidation or rearrangement reactions of the pinene skeleton. For instance, singlet oxygen, a common reagent in photosensitized oxidations, can react with both α- and β-pinene, which may be present in the starting material, to form different allylic hydroperoxides that are then reduced to the corresponding alcohols.[11]

Troubleshooting Steps:

  • Purity of Starting Material: Ensure the high purity of your starting β-pinene. The presence of α-pinene can lead to the formation of undesired isomeric byproducts.

  • Choice of Catalyst/Sensitizer: In photosensitized oxidations, the choice of sensitizer can influence the product distribution. Experiment with different sensitizers (e.g., Rose Bengal, Methylene Blue) to optimize the selectivity for pinocarveol.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Conduct small-scale experiments to screen different solvents and their effect on the product distribution.

  • Purification Strategy: If the formation of isomers is unavoidable, a robust purification strategy is necessary. Fractional distillation under reduced pressure can be effective for separating isomers with different boiling points. Column chromatography on silica gel or alumina can also be used to separate the desired pinocarveol isomer.[10]

Data Summary: Byproduct Profile in Pinocarveol Synthesis
ByproductTypical Reason for FormationRecommended Minimization Strategy
PinocarvoneOver-oxidation of pinocarveolControl stoichiometry of oxidant, lower reaction temperature, monitor reaction progress.
NopinoneOxidative cleavage of the exocyclic double bondUse selective oxidation methods that preserve the double bond, such as photosensitized oxidation.
MyrtenolIsomerization or reaction with α-pinene impurityUse high-purity β-pinene, optimize catalyst and solvent.
trans-VerbenolIsomerization or reaction with α-pinene impurityUse high-purity β-pinene, optimize catalyst and solvent.

Experimental Protocols

Protocol 1: Identification and Quantification of Byproducts by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST, Wiley). Quantify the relative amounts of each component by integrating the peak areas.

Protocol 2: Purification of Pinocarveol by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel or alumina in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Start with a non-polar eluent (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient will allow for the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing pure pinocarveol.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pinocarveol.

Visualizing Reaction Pathways

Diagram 1: Simplified Reaction Scheme for Pinocarveol Synthesis and Byproduct Formation from β-Pinene

reaction_pathway beta_pinene β-Pinene oxidation Oxidation (e.g., ¹O₂) beta_pinene->oxidation oxidative_cleavage Oxidative Cleavage (e.g., O₃) beta_pinene->oxidative_cleavage pinocarveol_hydroperoxide Pinocarveol Hydroperoxide oxidation->pinocarveol_hydroperoxide reduction Reduction pinocarveol_hydroperoxide->reduction pinocarveol Pinocarveol (Desired Product) reduction->pinocarveol over_oxidation Over-oxidation pinocarveol->over_oxidation pinocarvone Pinocarvone (Byproduct) over_oxidation->pinocarvone nopinone Nopinone (Byproduct) oxidative_cleavage->nopinone

Caption: Key pathways in pinocarveol synthesis from β-pinene.

References

  • Pinocarveol - Wikipedia. [Link]

  • (-)-Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. Organic Syntheses Procedure. [Link]

  • Analytical Methods. [Link]

  • A theoretical study of the OH-initiated gas-phase oxidation mechanism of β-pinene (C 10H 16): First generation products - ResearchGate. [Link]

  • Researchers convert β-Pinene into renewable feedstock for sustainable paracetamol and ibuprofen - News-Medical.Net. [Link]

  • Probing the Reactivity of Singlet Oxygen with Cyclic Monoterpenes | ACS Omega. [Link]

  • The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - NIH. [Link]

  • pinocarveol 2(10)-pinen-3-ol - The Good Scents Company. [Link]

  • Pinocarveol, (+-)- | C10H16O | CID 102667 - PubChem. [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - Semantic Scholar. [Link]

  • The Reaction of Singlet Oxygen with α- and β-Pinenes | Request PDF - ResearchGate. [Link]

  • Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - MDPI. [Link]

  • Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies - Green Chemistry (RSC Publishing). [Link]

  • Synthesis of nopol via Prins condensation of β-pinene and paraformaldehyde catalyzed by sulfated zirconia | Request PDF - ResearchGate. [Link]

  • A theoretical study of the OH-initiated gas-phase oxidation mechanism of β-pinene (C10H16): first generation products - PubMed. [Link]

Sources

Troubleshooting

Technical Support Guide: Purification of High-Purity (-)-trans-Pinocarveol

An in-depth technical guide from the Applications Support Center for researchers, scientists, and drug development professionals. Welcome to the technical support center for terpenoid purification.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the Applications Support Center for researchers, scientists, and drug development professionals.

Welcome to the technical support center for terpenoid purification. As Senior Application Scientists, we understand that achieving high purity for chiral molecules like (-)-trans-Pinocarveol is critical for reproducible research and development. This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification process, grounded in established scientific principles.

(-)-trans-Pinocarveol is a bicyclic monoterpenoid alcohol with significant applications as a chiral building block and in the fragrance industry.[1][2] Its purification is often complicated by the presence of stereoisomers and structurally similar byproducts from its synthesis, typically via the oxidation of β-pinene or the isomerization of α-pinene oxide.[3][4][5] This guide will help you navigate these complexities.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final yield of (-)-trans-Pinocarveol is consistently low after column chromatography. What are the likely causes and how can I improve it?

A1: Low recovery is a frequent issue stemming from several factors, ranging from compound instability to suboptimal chromatographic conditions.

Root Cause Analysis:

  • Compound Instability on Silica Gel: (-)-trans-Pinocarveol, an allylic alcohol, can be susceptible to degradation on acidic stationary phases like standard silica gel. This can lead to isomerization or the formation of degradation products that are lost during purification. You can test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have appeared.[6]

  • Irreversible Adsorption: Highly polar impurities or the product itself might bind too strongly to the silica gel, failing to elute with the chosen solvent system.

  • Inappropriate Column Loading: Overloading the column is a primary cause of poor separation and apparent yield loss due to highly mixed fractions that are difficult to recover the pure product from.

  • Suboptimal Elution Gradient: A poorly chosen solvent gradient can lead to excessive band broadening, where the compound elutes over a very large volume of solvent. This makes detection and concentration difficult, leading to mechanical losses.

Step-by-Step Troubleshooting Protocol:

  • Assess Silica Gel Stability:

    • Perform the 2D TLC test mentioned above.

    • If instability is observed, consider deactivating the silica gel. This can be done by preparing a slurry of silica gel in your non-polar solvent (e.g., hexanes) and adding 1% triethylamine (v/v). Let it stir for 15-20 minutes before packing the column. This neutralizes the acidic sites.

    • Alternatively, switch to a less acidic stationary phase like alumina (neutral or basic) or Florisil.[6]

  • Optimize Column Loading and Dimensions:

    • Rule of Thumb: Aim to load no more than 1-2% of the mass of the stationary phase (e.g., for 100 g of silica, load 1-2 g of crude material).

    • Column Dimensions: Maintain a length-to-diameter ratio of at least 10:1 for effective separation.

  • Refine Your Solvent System:

    • TLC Analysis: The ideal solvent system should give your target compound an Rf value between 0.25 and 0.35 on the TLC plate. This provides the best balance between retention and elution on the column.

    • Gradient Elution: If using a gradient, ensure it is shallow. A steep increase in polarity can cause compounds to elute too quickly and merge. A common starting point for pinocarveol is a gradient of ethyl acetate in hexanes.

  • Ensure Complete Elution: After your product has eluted, flush the column with a highly polar solvent (e.g., 50-100% ethyl acetate) to check for any strongly retained material. This "column stripping" can help you understand if a significant portion of your material was irreversibly adsorbed.

Q2: My GC-MS analysis shows a persistent impurity peak with a similar mass spectrum to my product. I suspect it's the cis-isomer. How can I resolve these stereoisomers?

A2: Separating diastereomers like cis- and trans-pinocarveol is a classic challenge in chromatography because their physical properties are very similar.[7] High-resolution techniques are required.

Causality of Poor Separation: The structural difference between cis- and trans-pinocarveol is the orientation of the hydroxyl group relative to the molecule's methylene bridge.[7] This subtle difference results in very similar polarities and boiling points, making them difficult to separate with standard methods.

High-Resolution Purification Strategies:

  • Optimized Flash Chromatography:

    • Stationary Phase: Use a high-performance silica gel with a smaller particle size (e.g., 25-40 µm) to increase the number of theoretical plates and improve resolution.

    • Solvent System: Employ a solvent system with low viscosity and a non-polar primary component to maximize selectivity. Isocratic elution with a carefully optimized, low-polarity mobile phase (e.g., 5-10% diethyl ether in hexanes) often provides better resolution for difficult separations than a gradient.

    • Temperature: Running the column at a reduced temperature (e.g., in a cold room) can sometimes enhance selectivity by amplifying the subtle differences in intermolecular interactions.

  • Preparative Gas Chromatography (Prep-GC): For the highest purity standards, Prep-GC is an excellent, albeit lower-throughput, option. Separation is based on volatility and interaction with the column's stationary phase.

    • Column Selection: A column with a liquid crystalline stationary phase can offer exceptional selectivity based on molecular shape, which is ideal for separating isomers.[8][9] Alternatively, a polar column (e.g., Wax or Carbowax-based) can differentiate based on the accessibility of the hydroxyl group.

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, thus eliminating issues of irreversible adsorption and degradation.[10] Separation is based on the differential partitioning of the isomers between two immiscible liquid phases. This can be highly effective for isomer separations.[10]

Workflow for Isomer Separation

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Purity Verification crude Crude Pinocarveol Mixture gcms Analytical GC-MS (Confirm Isomer Presence) crude->gcms Analyze sample hplc Optimized Flash Chromatography (High-Res Silica, Isocratic Elution) gcms->hplc Choose Method prep_gc Preparative GC (Highest Purity) gcms->prep_gc cpc Centrifugal Partition Chromatography (No Silica, Good for Scale-up) gcms->cpc final_gc Final Analytical GC-MS (>99% Purity Check) hplc->final_gc Verify Purity prep_gc->final_gc cpc->final_gc nmr NMR Spectroscopy (Structural Confirmation) final_gc->nmr

Caption: Decision workflow for separating pinocarveol isomers.

Q3: I am attempting vacuum distillation, but my product appears to be degrading or rearranging. How can I prevent this?

A3: (-)-trans-Pinocarveol has a high boiling point (~210-218 °C at atmospheric pressure), making vacuum distillation essential.[11][12] However, thermal stress, even under vacuum, can cause degradation.

Key Parameters for Successful Vacuum Distillation:

ParameterRecommended Value/ConditionRationale
Vacuum Level < 10 mmHgLowers the boiling point significantly, minimizing thermal stress. For example, at 8 mm Hg, the boiling point is reduced to 92-93 °C.[4]
Heating Mantle Temp. Set only 10-20 °C above the vapor temperaturePrevents localized overheating and "bumping." Use a magnetic stirrer or boiling chips for smooth boiling.
Fractionating Column Use a short-path distillation headMinimizes the surface area and residence time in the heated zone, reducing the chance of degradation on the column packing.[4][13]
Condenser Temp. Use chilled water (<15 °C)Ensures efficient condensation of the vapor, preventing loss of product through the vacuum line.
Collection Flask Use a multi-arm flask (cow)Allows for the collection of different fractions (forerun, main fraction, tail) without breaking the vacuum.

Protocol for Safe Vacuum Distillation:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

  • Charge the Flask: Fill the boiling flask no more than two-thirds full with the crude pinocarveol. Add a magnetic stir bar.

  • Evacuate: Slowly apply the vacuum before you begin heating. This prevents violent bumping of the liquid.

  • Heating: Once the target vacuum is reached and stable, begin heating the pot gently.

  • Collect Fractions:

    • Forerun: Collect the first few drops that distill over at a lower temperature. This fraction will contain residual solvents and more volatile impurities.

    • Main Fraction: Collect the product as the temperature stabilizes at the expected boiling point for your vacuum level.

    • Tails: As the distillation nears completion, the temperature may rise or fluctuate. Stop collecting the main fraction at this point.

  • Shutdown: Turn off the heat and allow the system to cool completely before venting the vacuum to avoid flashing the hot oil.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying (-)-trans-Pinocarveol to >99% purity?

A1: A multi-step approach is typically required. No single method is universally "best," as the optimal strategy depends on the specific impurity profile of your crude material. However, a robust and widely applicable sequence is:

  • Initial Cleanup with Vacuum Distillation: This is highly effective at removing non-volatile impurities (e.g., catalyst residues) and highly volatile impurities (e.g., unreacted pinenes).[1][14]

  • High-Resolution Flash Chromatography: Following distillation, column chromatography is used to separate structurally similar impurities, particularly the cis-isomer and oxidation byproducts like pinocarvone.[1][4] Using high-performance silica and an optimized isocratic mobile phase is key to achieving >99% purity.

Q2: How can I accurately determine the purity and isomeric ratio of my sample?

A2: Gas Chromatography (GC) is the gold standard for this analysis.

  • Purity Assessment: A GC system equipped with a Flame Ionization Detector (GC-FID) provides excellent quantitative data.[15] The purity is determined by the area percent of the (-)-trans-Pinocarveol peak relative to all other peaks in the chromatogram.

  • Isomer Ratio & Identification: A GC coupled with a Mass Spectrometer (GC-MS) is used for definitive identification of impurities by comparing their fragmentation patterns to library spectra.[16][17]

  • Enantiomeric Purity: To confirm the enantiomeric excess of the (-)-enantiomer, a specialized chiral GC column is required.[1]

Typical GC Parameters for Pinocarveol Analysis:

ParameterExample Condition
Column DB-5ms (or similar mid-polarity), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, constant flow ~1 mL/min
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp at 5 °C/min to 240 °C (hold 5 min)
Detector (MS) Scan range 40-300 m/z
Q3: What are the recommended storage conditions for high-purity (-)-trans-Pinocarveol?

A3: High-purity (-)-trans-Pinocarveol can be susceptible to oxidation and isomerization over time.

  • Temperature: Store at 2-8 °C (refrigerated).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed amber glass vial or bottle to protect from light and air.[2]

  • Purity Check: For long-term storage, it is advisable to re-analyze the purity by GC before use in a critical application.

Q4: Are there any specific safety precautions for handling (-)-trans-Pinocarveol?

A4: Yes. According to its Safety Data Sheet (SDS) information, (-)-trans-Pinocarveol presents specific hazards.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[3]

  • Hazards: The compound is known to cause skin irritation and serious eye damage.[18] Avoid contact with skin and eyes.

  • Handling: Work in a well-ventilated area or a chemical fume hood.

  • Environmental: It is classified as WGK 3, indicating a severe hazard to water.[3] Do not dispose of it down the drain. Follow your institution's chemical waste disposal procedures.

Troubleshooting Logic Diagram

G start Purification Issue Encountered q1 What is the primary issue? start->q1 low_yield Low Yield q1->low_yield Low Yield impurities Persistent Impurities q1->impurities Impurities in GC degradation Product Degradation q1->degradation Degradation during process check_stability Check Stability on Silica (TLC)? low_yield->check_stability degrades Degrades check_stability->degrades degrades_yes Use Deactivated Silica/Alumina or Switch to CPC degrades->degrades_yes Yes degrades_no Optimize Column Loading & Solvent System (Rf 0.25-0.35) degrades->degrades_no No end_node Achieve High Purity Product degrades_yes->end_node degrades_no->end_node q_impurity_type Are impurities isomers? impurities->q_impurity_type isomers_yes Use High-Res Flash Chrom., Prep-GC, or CPC q_impurity_type->isomers_yes Yes isomers_no Impurity is structurally different q_impurity_type->isomers_no No isomers_yes->end_node add_distill Add a Vacuum Distillation Step to remove different boiling point impurities isomers_no->add_distill add_distill->end_node q_degradation_step When does it occur? degradation->q_degradation_step deg_distill During Distillation q_degradation_step->deg_distill Distillation deg_chrom During Chromatography q_degradation_step->deg_chrom Chromatography fix_distill Reduce Pressure (<10mmHg) Use Short-Path Head Lower Mantle Temp deg_distill->fix_distill fix_distill->end_node fix_chrom Use Deactivated Silica/Alumina deg_chrom->fix_chrom fix_chrom->end_node

Caption: A logical decision tree for troubleshooting common pinocarveol purification issues.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1201530, Pinocarveol, trans-(-)-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102667, Pinocarveol, (+-)-. [Link]

  • Foreverest Resources Ltd. Pinocarveol product page. [Link]

  • The Good Scents Company. (+)-trans-pinocarveol product information. [Link]

  • Wikipedia. Pinocarveol. [Link]

  • The Good Scents Company. pinocarveol 2(10)-pinen-3-ol information. [Link]

  • Organic Syntheses. Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. [Link]

  • Grokipedia. Pinocarveol. [Link]

  • Science.gov. oil distillation fractions: Topics. [Link]

  • FooDB. Showing Compound (+)-trans-Pinocarveol (FDB014367). [Link]

  • AKJournals. GC-MS Analysis and Comparison of Volatile Compounds of Salvia aucheri Boiss. var. mesatlantica Maire. [Link]

  • ResearchGate. (PDF) Isomerization of α‐Pinene Oxide to Trans‐Pinocarveol. [Link]

  • Chinese Chemical Society, Taipei. Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. [Link]

  • Chemical Papers. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]

  • Croatian Journal of Food Science and Technology. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • Agilent Technologies. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • FooDB. Showing Compound Pinocarveol (FDB014473). [Link]

  • Chromatography Forum. separation of two isomers. [Link]

  • Green Chemistry (RSC Publishing). Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies. [Link]

  • National Center for Biotechnology Information. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

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  • NIIR Project Consultancy Services. Fractional Distillation Of Essential Oil & Medicinal Plant Extract. [Link]

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  • The Pherobase. Synthesis - trans-pinocarveol. [Link]

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Optimization

stability studies of (-)-trans-Pinocarveol under various storage conditions

Welcome to the technical support center for (-)-trans-Pinocarveol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for sta...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (-)-trans-Pinocarveol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of (-)-trans-Pinocarveol under various storage conditions. As a bicyclic monoterpenoid, (-)-trans-Pinocarveol's stability is a critical parameter for ensuring its quality, efficacy, and safety in various applications, from fragrance and flavoring to pharmaceutical intermediates.[1][2][3] This document provides a comprehensive resource for designing, executing, and troubleshooting your stability-indicating studies.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that may arise during the stability testing of (-)-trans-Pinocarveol.

Q1: What are the primary degradation pathways I should be aware of for (-)-trans-Pinocarveol?

A1: Based on the chemical structure of (-)-trans-Pinocarveol, a secondary alcohol with a bicyclic pinane skeleton, the primary expected degradation pathways are oxidation and thermal rearrangement.[4]

  • Oxidation: The secondary alcohol group is susceptible to oxidation to form the corresponding ketone, Pinocarvone.[4] This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or through interaction with oxidative excipients.

  • Thermal Degradation: At elevated temperatures, rearrangements of the pinane skeleton can occur. While specific thermal degradation pathways for (-)-trans-Pinocarveol are not extensively documented in publicly available literature, related terpenes undergo complex rearrangements and fragmentation upon heating.[5]

  • Acid/Base Catalyzed Reactions: Although pinane monoterpenoids are generally stable, extreme pH conditions could potentially catalyze dehydration or rearrangement reactions. The stability of similar natural compounds can be significantly influenced by pH.[6][7]

Q2: I am observing a rapid loss of (-)-trans-Pinocarveol in my formulation, even at room temperature. What could be the cause?

A2: Several factors could contribute to the rapid degradation of (-)-trans-Pinocarveol:

  • Presence of Oxidizing Agents: Check your formulation for any components that could act as oxidizing agents. This includes peroxides, metal ions (e.g., iron, copper), or certain polymers.

  • Exposure to Light: (-)-trans-Pinocarveol, like many terpenes, may be susceptible to photodegradation. Ensure your samples are stored in light-protected containers (e.g., amber vials).

  • Incompatible Excipients: Certain excipients may react with the hydroxyl group or the double bond of the pinocarveol molecule. A thorough compatibility study with all formulation components is recommended.

  • Headspace Oxygen: The presence of oxygen in the storage container can accelerate oxidative degradation. Consider purging the headspace with an inert gas like nitrogen or argon.

Q3: My GC-MS analysis shows several new peaks in my stressed samples of (-)-trans-Pinocarveol. How can I identify them?

A3: Identifying degradation products is a critical part of a stability study. Here’s a systematic approach:

  • Mass Spectral Library Search: Compare the mass spectra of the unknown peaks with commercial mass spectral libraries (e.g., NIST, Wiley). Pinocarvone is a likely primary degradation product.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the degradation products, allowing you to determine their elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns from MS/MS experiments can provide structural information about the unknown compounds.

  • Synthesis of Potential Degradants: If you hypothesize a particular degradation product (e.g., Pinocarvone), synthesizing a reference standard will allow for definitive identification by comparing retention times and mass spectra.

  • Forced Degradation Studies: Analyzing samples from specific stress conditions (e.g., oxidation, thermal) can help in assigning structures to the observed degradants. For instance, a peak appearing prominently under oxidative stress is likely an oxidation product.[8][9][10]

Q4: I am having trouble developing a stability-indicating HPLC-UV method for (-)-trans-Pinocarveol. What are the key considerations?

A4: Developing a stability-indicating HPLC-UV method for a compound with low UV absorptivity like (-)-trans-Pinocarveol can be challenging. Here are some tips:

  • Wavelength Selection: Pinocarveol lacks a strong chromophore, so you will need to detect at a low UV wavelength, typically around 200-220 nm.[11] Be aware that this can lead to interference from solvents and other excipients.

  • Derivatization: To enhance UV detection, consider derivatizing the hydroxyl group with a UV-active agent. This can significantly improve sensitivity and selectivity.[3]

  • Column Selection: A C18 column is a good starting point for reversed-phase chromatography.[11][12][13] Experiment with different column chemistries and manufacturers to optimize selectivity between the parent compound and its degradation products.

  • Mobile Phase Optimization: A gradient elution with acetonitrile or methanol and water/buffer is typically used.[14] Adjusting the pH of the mobile phase can sometimes improve peak shape and resolution, especially if any degradation products are acidic or basic.

  • Forced Degradation Samples: Use samples from forced degradation studies to challenge the method's specificity. A truly stability-indicating method will be able to resolve the (-)-trans-Pinocarveol peak from all degradation product peaks.[15]

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Active sites in the GC inlet or column; improper injection technique.Use a deactivated inlet liner; check for column contamination; optimize injection speed and volume.
Non-reproducible retention times Fluctuations in oven temperature or carrier gas flow rate.Verify oven temperature calibration; check for leaks in the gas lines; ensure consistent carrier gas pressure.
Ghost peaks Contamination in the syringe, inlet, or column.Bake out the column; clean or replace the inlet liner and septum; run solvent blanks to identify the source of contamination.
Thermal degradation in the injector Injector temperature is too high.Lower the injector temperature in increments of 10°C to find the optimal temperature that allows for efficient volatilization without degradation.
HPLC-UV Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Baseline noise or drift Contaminated mobile phase; detector lamp aging; air bubbles in the system.Filter and degas mobile phases; replace the detector lamp if near the end of its lifespan; purge the pump and detector to remove air bubbles.
Split peaks Column void or contamination; partially blocked frit.Reverse flush the column (if permitted by the manufacturer); if the problem persists, replace the column.
Inconsistent peak areas Leaks in the system; injector malfunction; sample precipitation.Check for leaks at all fittings; perform an injector precision test; ensure the sample is fully dissolved in the mobile phase.
Poor resolution between parent and degradant peaks Suboptimal mobile phase composition or gradient; incorrect column chemistry.Adjust the mobile phase organic-to-aqueous ratio; modify the gradient slope; screen different column stationary phases (e.g., C18, phenyl-hexyl).

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on (-)-trans-Pinocarveol. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[16]

1. Sample Preparation:

  • Prepare a stock solution of (-)-trans-Pinocarveol in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Transfer the solid (-)-trans-Pinocarveol to a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photodegradation:

    • Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

    • Analyze a control sample stored in the dark at the same temperature.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating analytical method (GC-MS or HPLC-UV).

Stability-Indicating GC-MS Method
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar non-polar column).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Presentation

Table 1: Summary of Forced Degradation Results for (-)-trans-Pinocarveol

Stress Condition% Degradation of (-)-trans-PinocarveolMajor Degradation Product(s)
0.1 M HCl, 60°C, 24h[Insert experimental data][Insert experimental data]
0.1 M NaOH, 60°C, 24h[Insert experimental data][Insert experimental data]
3% H₂O₂, RT, 24h[Insert experimental data]Pinocarvone
80°C, 48h[Insert experimental data][Insert experimental data]
Photodegradation (ICH Q1B)[Insert experimental data][Insert experimental data]

Note: The data in this table is illustrative. Actual results will depend on experimental conditions.

Visualizations

Diagram 1: Potential Degradation Pathway of (-)-trans-Pinocarveol

G Pinocarveol (-)-trans-Pinocarveol Oxidation Oxidation (e.g., H₂O₂, light, heat) Pinocarveol->Oxidation Thermal Thermal Stress Pinocarveol->Thermal pH_stress Extreme pH Pinocarveol->pH_stress Pinocarvone Pinocarvone Oxidation->Pinocarvone Rearrangement Rearrangement Products Thermal->Rearrangement Dehydration Dehydration/Rearrangement Products pH_stress->Dehydration G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Long-Term Stability A Develop Stability-Indicating Analytical Method (HPLC/GC-MS) B Validate Method (ICH Q2) A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify Major Degradation Products C->D E Set up Long-Term and Accelerated Stability Studies (ICH Q1A) D->E F Analyze Samples at Specified Time Points E->F G Data Analysis and Shelf-Life Determination F->G

Caption: Workflow for a comprehensive stability study.

References

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Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Isomerization of α-Pinene Oxide

Welcome to the technical support center for the isomerization of α-pinene oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable reacti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the isomerization of α-pinene oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your yields and achieve desired product selectivity.

Frequently Asked Questions (FAQs)

Q1: My conversion of α-pinene oxide is high, but the yield of my target product (campholenic aldehyde or trans-carveol) is low. What are the likely causes?

Low yield despite high conversion is a classic sign of competing side reactions or subsequent conversion of your desired product. The isomerization of α-pinene oxide is a complex process with multiple potential pathways.[1][2] The primary desired products are typically campholenic aldehyde and trans-carveol, but other isomers and byproducts can also form.[3]

Common Byproducts Include:

  • p-cymene and sobreol: The presence of water in your reaction system can lead to the formation of sobreol.[3]

  • Isopinocamphone, pinocarveol, and fencholenic aldehyde: These are other common isomers that can arise depending on the catalyst and reaction conditions.[1]

  • Polymerization products: At prolonged reaction times and higher temperatures, polymerization of the starting material or products can occur, leading to a complex mixture and reduced yield of the desired monomeric product.[2]

To diagnose the issue, it is crucial to analyze your crude reaction mixture thoroughly using techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify all the components.[4]

Q2: How does my choice of catalyst influence product selectivity between campholenic aldehyde and trans-carveol?

The catalyst's acidic properties are a primary determinant of product selectivity. The reaction proceeds through a carbocation intermediate, and the nature of the acid sites (Lewis vs. Brønsted) plays a critical role in directing the reaction pathway.[5]

  • Lewis acids tend to favor the formation of campholenic aldehyde .[5][6] Catalysts like Ti-MWW, particularly Ti-MCM-22, have shown exceptionally high selectivity (up to 96%) for campholenic aldehyde due to the presence of isolated tetrahedral Ti species acting as Lewis acid centers.[7] Iron-modified mesoporous materials such as Fe-MCM-41 have also demonstrated good selectivity for campholenic aldehyde.[8][9]

  • Brønsted acids generally promote the formation of trans-carveol .[5] Hierarchical beta zeolites with a higher ratio of Brønsted to Lewis acid sites have been shown to favor trans-carveol production.[10] Task-specific ionic liquids have also been successfully employed to achieve high selectivity (up to 74%) for trans-carveol.[11]

The interplay between the catalyst's structure and its acidic properties is key. For instance, the MWW zeolite architecture has been shown to be beneficial for campholenic aldehyde formation.[12][13]

Q3: My reaction is sluggish, and the conversion of α-pinene oxide is low. What factors should I investigate?

Low conversion can stem from several factors, ranging from catalyst activity to reaction conditions. Here's a systematic troubleshooting approach:

  • Catalyst Activity:

    • Preparation and Activation: Ensure your catalyst was prepared and activated correctly. For example, many heterogeneous catalysts require calcination at a specific temperature to achieve the desired active sites.[3] The calcination temperature can significantly impact the conversion of α-pinene oxide.[3]

    • Catalyst Loading: The amount of catalyst used can influence the reaction rate. Insufficient catalyst loading may lead to slow conversion.

    • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting material or solvent. Consider purifying your α-pinene oxide and using anhydrous solvents.

  • Reaction Temperature:

    • The reaction temperature has a significant impact on the reaction rate. Increasing the temperature generally increases the conversion rate. However, excessively high temperatures can lead to undesired side reactions and decreased selectivity.[14]

  • Solvent Choice:

    • The solvent can influence the reaction rate. In some cases, basic solvents can partially block the acid sites on the catalyst, leading to lower conversion.[3]

Q4: I am observing a significant amount of byproduct formation. How can I improve the selectivity of my reaction?

Improving selectivity requires a multi-faceted approach that considers the catalyst, solvent, and reaction temperature.

  • Catalyst Selection: As discussed in Q2, choosing a catalyst with the appropriate type and strength of acidity is paramount. For campholenic aldehyde, Lewis acidic catalysts are preferred, while Brønsted acidic catalysts favor trans-carveol.[5]

  • Solvent Effects: The polarity and basicity of the solvent have a profound impact on selectivity.[1][3][15]

    • Non-polar solvents , such as toluene, generally favor the formation of campholenic aldehyde .[1][8][15]

    • Basic solvents , like N,N-dimethylacetamide, tend to promote the formation of trans-carveol .[1][15] The use of polar aprotic solvents can also positively influence the reaction course.[3]

  • Temperature Control: Optimizing the reaction temperature is crucial. While higher temperatures can increase conversion, they may also promote the formation of byproducts. It is essential to find a balance that maximizes the yield of the desired product.

Troubleshooting Workflows

Workflow 1: Diagnosing Low Yield with High Conversion

This workflow guides you through identifying the cause of low yield when your starting material is being consumed.

Caption: Troubleshooting low yield with high conversion.

Workflow 2: Addressing Low Conversion

This workflow provides a step-by-step approach to improving a sluggish reaction.

Caption: Troubleshooting low conversion of α-pinene oxide.

Experimental Protocols

General Procedure for α-Pinene Oxide Isomerization

This protocol provides a general framework. Specific parameters should be optimized based on the chosen catalyst and desired product.

  • Catalyst Preparation: Prepare the chosen catalyst according to established literature procedures. For example, wet impregnation is a common method for modifying zeolites.[3]

  • Catalyst Activation: Activate the catalyst prior to use. This typically involves calcination in air at a specific temperature (e.g., 300°C for 4 hours) to remove adsorbed water and generate active sites.[3]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the desired solvent.

    • Add α-pinene oxide to the solvent.

    • Heat the mixture to the desired reaction temperature (e.g., 70°C).[3]

  • Reaction Initiation:

    • Once the reaction mixture has reached the target temperature, add the activated catalyst.

    • Stir the reaction mixture vigorously.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Work-up:

    • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

    • Separate the catalyst from the reaction mixture by filtration or centrifugation.

    • Analyze the product mixture by GC and GC-MS to determine the conversion and selectivity.

Data Presentation

Table 1: Influence of Solvent on Product Selectivity
Solvent TypePolarityBasicityPredominant ProductReference
TolueneNon-polarNon-basicCampholenic Aldehyde[1][8]
N,N-dimethylacetamidePolar AproticBasictrans-Carveol[1][4]
CyclohexaneNon-polarNon-basicCampholenic Aldehyde[1]
DichlorobenzenePolar AproticLowCampholenic Aldehyde[3]
DimethylsulfoxidePolar AproticHightrans-Carveol[3]

This table summarizes the general trends observed for solvent effects on the isomerization of α-pinene oxide. The actual selectivity will also depend on the catalyst and other reaction conditions.

Mechanistic Insights

Simplified Reaction Mechanism

The isomerization of α-pinene oxide is initiated by the interaction of the epoxide oxygen with an acid site on the catalyst, leading to the formation of a carbocation intermediate. The rearrangement of this carbocation determines the final product distribution.

G cluster_0 Reaction Pathway alpha-Pinene Oxide alpha-Pinene Oxide Carbocation Intermediate Carbocation Intermediate alpha-Pinene Oxide->Carbocation Intermediate Catalyst (Acid Site) Campholenic Aldehyde Campholenic Aldehyde Carbocation Intermediate->Campholenic Aldehyde Rearrangement (Favored by Lewis Acids) trans-Carveol trans-Carveol Carbocation Intermediate->trans-Carveol Rearrangement (Favored by Brønsted Acids)

Sources

Optimization

methods to improve the stereoselectivity of pinocarveol synthesis

Welcome to the technical support resource for researchers engaged in the stereoselective synthesis of pinocarveol. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the l...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in the stereoselective synthesis of pinocarveol. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. We will move beyond simple procedural lists to explore the underlying principles that govern stereoselectivity, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Pinocarveol, a bicyclic monoterpenoid, exists as cis and trans diastereomers, each with its own enantiomers.[1] Achieving high stereoselectivity is paramount for its application as a chiral building block.[2] This guide addresses specific issues you may face in controlling these stereochemical outcomes.

Troubleshooting Guide: Common Experimental Issues

This section is formatted to rapidly diagnose and solve specific problems encountered during your synthesis.

Issue 1: Low Enantiomeric Excess (ee) in My Asymmetric Reaction

You've designed an enantioselective synthesis, but the product shows poor enantiomeric purity. This is a common issue stemming from several potential sources.

Core Problem Analysis: Low enantioselectivity indicates that the energy difference between the transition states leading to the two enantiomers is small.[3] This can be caused by catalyst inefficiency, suboptimal reaction conditions, or the presence of impurities.[4][5]

Troubleshooting Workflow:

G start Low Enantiomeric Excess (ee) Detected analytics Step 1: Validate Analytical Method Is the chiral HPLC/GC method baseline-separating a true racemic sample? start->analytics catalyst Step 2: Scrutinize the Catalyst - Purity & Activity - Correct Loading - Proper Handling & Storage analytics->catalyst  Yes resolve_analytics Action: Optimize chiral column, mobile phase, or temperature until 50:50 peaks are resolved. analytics->resolve_analytics  No conditions Step 3: Optimize Reaction Conditions - Temperature Screening - Solvent Screening - Anhydrous Conditions catalyst->conditions  Yes resolve_catalyst Action: Verify catalyst purity (e.g., recrystallize). Run a small screen of catalyst loadings. Use fresh catalyst from inert storage. catalyst->resolve_catalyst  No reagents Step 4: Verify Reagent Quality - Substrate Purity - Anhydrous Solvents conditions->reagents  Yes resolve_conditions Action: Run parallel reactions at lower temperatures (-20°C, -40°C, -78°C). Screen solvents of varying polarity. Use freshly distilled solvents and add molecular sieves. conditions->resolve_conditions  No resolve_reagents Action: Purify substrate (e.g., column chromatography). Use freshly distilled, anhydrous solvents. reagents->resolve_reagents  No end Problem Resolved: High ee Achieved reagents->end  Yes resolve_analytics->analytics resolve_catalyst->catalyst resolve_conditions->conditions resolve_reagents->reagents

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Protocol: Temperature Screening for Improved Enantioselectivity

Lowering the reaction temperature is a powerful method to enhance enantioselectivity by amplifying small differences in activation energies between the diastereomeric transition states.

  • Preparation: In an inert atmosphere glovebox or using a Schlenk line, prepare four identical oven-dried reaction vials equipped with stir bars.

  • Reagents: Add activated 4Å molecular sieves to each vial. Prepare a stock solution of your substrate and chiral catalyst in a validated anhydrous solvent to ensure consistent concentrations.

  • Setup: Place each vial in a cooling bath set to a different, precisely controlled temperature (e.g., 0 °C, -20 °C, -40 °C, and -78 °C). Allow the vials to equilibrate for 15-20 minutes.

  • Initiation: Add the reagents to each vial in a consistent order.

  • Monitoring: Stir the reactions and monitor progress by TLC or GC, taking aliquots at set time intervals.

  • Workup & Analysis: Once the reactions reach a comparable level of conversion (or after a fixed time), quench them appropriately. Purify the product and determine the enantiomeric excess for each temperature point using a validated chiral HPLC or GC method.[4][5]

  • Evaluation: Plot the observed enantiomeric excess against temperature to identify the optimal condition that balances reaction rate and selectivity.

Issue 2: Poor Diastereoselectivity (Uncontrolled Mixture of cis- and trans-Pinocarveol)

Your reaction produces a mixture of cis- and trans-pinocarveol, and you need to favor one over the other.

Core Problem Analysis: The diastereomeric outcome is fundamentally controlled by the reaction mechanism and the starting material. The two most common precursors, α-pinene oxide and β-pinene, lead to pinocarveol through distinct pathways, offering different points of stereocontrol.

Pathway 1: Isomerization of α-Pinene Oxide

The acid-catalyzed rearrangement of α-pinene oxide is a key route. The reaction can proceed through multiple pathways, yielding not only pinocarveol isomers but also byproducts like campholenic aldehyde.[2][6] The choice of catalyst is critical for selectivity.

G sub α-Pinene Oxide node1 Pathway A (Desired Rearrangement) sub->node1 node2 Pathway B (1,2-Alkyl Shift) sub->node2 node3 Pathway C (Alternative Rearrangement) sub->node3 prod1 trans-Pinocarveol node1->prod1 Favored by Pyridinium Halides Zirconium Phosphate prod2 Campholenic Aldehyde (Common Byproduct) node2->prod2 Favored by certain Lewis Acids prod3 cis-Pinocarveol node3->prod3 Often a minor product in this pathway

Caption: Competing reaction pathways in the isomerization of α-pinene oxide.

Pathway 2: Allylic Oxidation of β-Pinene

This method avoids the α-pinene oxide intermediate and can directly yield trans-pinocarveol. The selectivity is highly dependent on the catalytic system used.

Data Summary: Catalyst Systems for Diastereoselective Synthesis

Starting MaterialCatalytic SystemPredominant ProductReported Yield/SelectivityReference
α-Pinene OxidePyridinium Bromide (5 mol%) in Toluenetrans-PinocarveolHigh selectivity[2]
α-Pinene OxideZirconium Phosphate (ZrP3)trans-Pinocarveol76% selectivity[7]
β-PinenePd/Heteropolyacid on SBA-15 with H₂O₂trans-PinocarveolUp to 65% yield[8][9]
PinocarvoneAluminum Isopropoxide (MPV Reduction)cis-PinocarveolHigh selectivity for cis isomer[10]
PinocarvoneLithium Aluminum Hydride (LiAlH₄)MixtureProduces trans as well[10]

Recommendation:

  • For trans-Pinocarveol: The isomerization of α-pinene oxide using pyridinium halides offers an operationally simple and highly selective method.[2] Alternatively, the allylic oxidation of β-pinene with a Pd/HPA-SBA-15 catalyst is a robust heterogeneous option.[8]

  • For cis-Pinocarveol: The most reliable route is the Meerwein-Ponndorf-Verley (MPV) reduction of pinocarvone, which selectively produces the cis isomer.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for stereoselective pinocarveol synthesis?

The most prevalent and cost-effective starting materials are the monoterpenes α-pinene and β-pinene, which are the main constituents of turpentine.[2][10]

  • α-Pinene: It is typically first converted to α-pinene oxide via epoxidation (e.g., using m-CPBA).[11][12][13] This epoxide is a versatile intermediate that is then isomerized to pinocarveol.

  • β-Pinene: It is primarily used in allylic oxidation reactions to directly form pinocarveol, bypassing the epoxide intermediate.[8]

Q2: How do I choose the right chiral catalyst or method for my desired pinocarveol isomer?

The choice depends entirely on your target stereoisomer and available starting material. The following decision tree can guide your selection.

G start What is your target? sub1 Enantiopure Pinocarveol start->sub1 sub2 Specific Diastereomer (cis or trans) start->sub2 method1 Use an Enzymatic Method (Biotransformation) sub1->method1 High specificity & mild conditions method2 Use a Chiral Catalyst (e.g., Asymmetric Epoxidation followed by isomerization) sub1->method2 Requires development of enantioselective catalyst system target_trans Target: trans-Pinocarveol sub2->target_trans target_cis Target: cis-Pinocarveol sub2->target_cis route_trans1 Start with α-Pinene Oxide Use Pyridinium Halide or Zirconium Phosphate catalyst target_trans->route_trans1 route_trans2 Start with β-Pinene Use Allylic Oxidation (e.g., Pd/HPA-SBA-15) target_trans->route_trans2 route_cis Start with Pinocarvone Use MPV Reduction (Al(OiPr)₃) target_cis->route_cis

Caption: Decision tree for selecting a synthetic method.

Q3: What analytical techniques are best for determining the stereochemical purity of my product?

A combination of techniques is often required for unambiguous stereochemical analysis.

  • Chiral Chromatography (HPLC or GC): This is the workhorse method for quantifying stereoisomers. By using a chiral stationary phase, enantiomers and diastereomers can be separated and their ratios determined, giving you the enantiomeric excess (ee) and diastereomeric excess (de).[14][15] This is the most common and reliable technique for purity assessment in both research and quality control.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR can distinguish diastereomers, it cannot differentiate enantiomers. To analyze enantiomeric purity via NMR, you must use a chiral auxiliary:

    • Chiral Solvating Agents or Shift Reagents: These create a diastereomeric environment in the NMR tube, causing the signals of the two enantiomers to split, allowing for quantification.

    • Derivatization with a Chiral Reagent: Reacting your pinocarveol with an enantiopure reagent, such as Mosher's acid chloride, creates a mixture of diastereomers that can be distinguished and quantified by NMR.[14][16][17] This method can also help in assigning the absolute configuration.

  • X-ray Crystallography: This is the definitive method for determining the absolute configuration of a molecule, provided you can grow a suitable single crystal.[14] It provides an unambiguous 3D structure of the molecule.

References

  • Studer, E., et al. (2025). Isomerization of α‐Pinene Oxide to Trans‐Pinocarveol. Helvetica Chimica Acta. [Link]

  • Wikipedia. Pinocarveol. [Link]

  • Forgó, P., et al. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

  • Koval’skaya, S. S., et al. (2023). Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. Molecules. [Link]

  • Sánchez-Velandia, J. E., et al. (2023). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Molecular Catalysis. [Link]

  • ResearchGate. Selective isomerization of α-pinene oxide to trans -carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies. [Link]

  • Rickborn, B. & Crandall, J. K. (1973). Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. Organic Syntheses. [Link]

  • ResearchGate. Reaction schemes of α-pinene oxide isomerization to trans-carveol.... [Link]

  • ResearchGate. Isomerization of α-pinene oxide over cerium and tin catalysts: Selective synthesis of trans-carveol and trans-sobrerol. [Link]

  • ResearchGate. The sum of selectivities to isopinocamphone and pinocarveol as a function of the reaction temperature. [Link]

  • Sharma, A., et al. (2023). Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies. Green Chemistry. [Link]

  • Åbo Akademi University Research Portal. Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. [Link]

  • ResearchGate. Chemoselective isomerization of α-Pinene oxide to trans-Carveol by robust and mild Brønsted acidic zirconium phosphate catalyst. [Link]

  • Wikipedia. Stereoselectivity. [Link]

  • Ni, Y., et al. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Advances. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Diva-Portal.org. PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. [Link]

  • SciELO. Easy Epoxidation of Monoterpenes from Common Starting Materials. [Link]

  • ResearchGate. Modern Methods for the Determination of Optical Purity. [Link]

  • Semantic Scholar. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

Sources

Troubleshooting

Technical Support Center: Oxidation of (-)-trans-Pinocarveol to Pinocarvone

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of pinocarvone from (-)-trans-pinocarveol. As a delicate allylic alcohol with a strained bicycl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of pinocarvone from (-)-trans-pinocarveol. As a delicate allylic alcohol with a strained bicyclic system, this oxidation requires careful selection of reagents and precise control of reaction conditions to prevent side reactions and maximize yield. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and reproducible synthesis.

Introduction: The Challenge of Selectivity

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. However, when the substrate is (-)-trans-pinocarveol, an allylic alcohol, the reaction is nuanced. The primary challenge lies in achieving high selectivity for the desired ketone, pinocarvone, without triggering unwanted side reactions such as isomerization of the double bond, rearrangements of the pinane skeleton, or polymerization of the product. Pinocarvone itself is susceptible to polymerization under heat or light, adding another layer of complexity to its synthesis and purification.[1]

This guide focuses on two of the most reliable and mild oxidation methods for this transformation: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their high chemoselectivity and tolerance of sensitive functional groups, making them well-suited for a delicate substrate like (-)-trans-pinocarveol.[2][3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the oxidation of (-)-trans-pinocarveol.

Problem 1: Low or No Conversion of Starting Material

  • Question: I've run my Swern/DMP oxidation, but TLC analysis shows a significant amount of unreacted (-)-trans-pinocarveol. What could be the issue?

  • Answer: Low or no conversion is a common issue that can often be traced back to reagent quality or reaction setup.

    • For Swern Oxidation:

      • Reagent Purity: Ensure that the dimethyl sulfoxide (DMSO) and oxalyl chloride are of high purity and anhydrous. DMSO is hygroscopic and absorbed water can quench the reactive species. Oxalyl chloride can decompose over time. It is best to use freshly opened bottles or recently purchased reagents.

      • Activation of DMSO: The initial reaction between DMSO and oxalyl chloride to form the active electrophile is critical. This step must be performed at very low temperatures (typically -78 °C) to prevent decomposition.[4] If the temperature rises prematurely, the active reagent will not form efficiently.

      • Order of Addition: The alcohol must be added to the pre-formed activated DMSO complex. Adding the reagents in the wrong order will result in a failed reaction.

    • For Dess-Martin Oxidation:

      • DMP Quality: Dess-Martin periodinane is sensitive to moisture and can decompose upon prolonged exposure to air. Store it in a desiccator and handle it quickly. The rate of oxidation can be increased by the addition of a catalytic amount of water, but an excess will deactivate the reagent.[2]

      • Solvent Purity: The reaction is typically run in anhydrous dichloromethane (DCM). Traces of nucleophilic impurities in the solvent can consume the DMP.

    • General Considerations:

      • Steric Hindrance: While (-)-trans-pinocarveol is generally reactive, significant steric bulk from protecting groups elsewhere in the molecule could hinder the approach of the oxidizing agent.

      • Reaction Time: While both reactions are typically fast, extending the reaction time (while carefully monitoring by TLC) may be necessary for complete conversion, especially on larger scales.

Problem 2: Formation of Multiple Unidentified Byproducts

  • Question: My reaction mixture shows several spots on the TLC plate in addition to the product and starting material. What are these byproducts and how can I avoid them?

  • Answer: The formation of multiple byproducts often points to side reactions involving the sensitive pinane skeleton or the allylic functionality.

    • Potential Side Reactions:

      • Epimerization: In the Swern oxidation, the use of triethylamine as a base can sometimes lead to epimerization at the carbon alpha to the newly formed carbonyl group.[5] Using a bulkier base, such as diisopropylethylamine (DIPEA), can often mitigate this.

      • Rearrangement: Acidic conditions can promote rearrangement of the pinane skeleton. The Dess-Martin oxidation produces two equivalents of acetic acid, which can be sufficient to cause rearrangement in sensitive substrates.[2] Buffering the reaction with pyridine or sodium bicarbonate is highly recommended to neutralize the acid as it forms.[2]

      • Over-oxidation: While less common for secondary alcohols, highly reactive oxidizing conditions could potentially lead to cleavage of the bicyclic system. This is why mild reagents like Swern and DMP are preferred over stronger oxidants like chromium-based reagents.

Problem 3: Product Isolation is Difficult; I'm getting an oily or polymeric residue.

  • Question: After the workup of my reaction, I am left with a thick oil that is difficult to purify. I suspect my product, pinocarvone, has polymerized. How can I prevent this?

  • Answer: Pinocarvone is known to polymerize, especially when exposed to heat or light.[1] Careful handling during the workup and purification is crucial.

    • Prevention Strategies:

      • Low Temperature Workup: Perform the entire workup and extraction at low temperatures (e.g., in an ice bath). Avoid heating the reaction mixture at any stage.

      • Avoid Strong Acids/Bases: As mentioned, the pinane skeleton can be sensitive. Use mild aqueous solutions for washing (e.g., saturated sodium bicarbonate, brine).

      • Rapid Purification: Do not let the crude product sit for extended periods. Proceed to purification as soon as possible.

      • Column Chromatography Conditions: Use a neutral stationary phase like silica gel. Deactivated silica (by adding a small percentage of triethylamine to the eluent) can be beneficial if acid-sensitivity is a concern. Run the column at room temperature and avoid direct sunlight.

      • Solvent Removal: When removing the solvent after purification, use a rotary evaporator with a low bath temperature. Do not evaporate to complete dryness, as this can promote polymerization. It is often better to leave a small amount of solvent and remove the final traces under high vacuum at room temperature.

      • Storage: Store the purified pinocarvone in a freezer, under an inert atmosphere (nitrogen or argon), and protected from light.

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is better for (-)-trans-pinocarveol: Swern or Dess-Martin?

A1: Both methods are excellent choices for this transformation. The "better" method often depends on the specific experimental constraints and the scale of the reaction.

FeatureSwern OxidationDess-Martin Oxidation
Conditions Requires very low temperatures (-78 °C).Can be run at room temperature.[2]
Reagents Uses readily available and inexpensive reagents (DMSO, oxalyl chloride, triethylamine).DMP is a specialized and more expensive reagent.
Byproducts Produces volatile and malodorous dimethyl sulfide, as well as toxic carbon monoxide.[4] Requires a well-ventilated fume hood.Produces non-volatile and easily removable iodine-containing byproducts.
Workup Generally straightforward aqueous workup.Can sometimes be complicated by the precipitation of iodine byproducts, but these are typically easy to filter off.
Scale Can be scaled up with appropriate cooling capacity.More convenient for small to medium scale reactions due to the cost and handling of the solid reagent.

Q2: Can I use other oxidizing agents like PCC or Jones reagent?

A2: While pyridinium chlorochromate (PCC) is a mild oxidant, it is a chromium-based reagent, which is toxic and presents waste disposal challenges. Jones reagent (chromic acid) is a strong, acidic oxidant and is likely to cause significant side reactions, including rearrangement of the pinane skeleton and potential over-oxidation. For a sensitive substrate like (-)-trans-pinocarveol, the Swern and Dess-Martin oxidations offer superior selectivity and milder conditions.[4]

Q3: How do I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between the starting material, (-)-trans-pinocarveol (more polar), and the product, pinocarvone (less polar). The reaction is complete when the spot corresponding to the starting material has disappeared.

Q4: What are the expected spectroscopic data for pinocarvone?

A4: You can confirm the identity and purity of your product using NMR spectroscopy and mass spectrometry.

  • ¹H NMR: Expect to see the disappearance of the proton on the carbon bearing the hydroxyl group in (-)-trans-pinocarveol and the appearance of characteristic signals for the protons adjacent to the newly formed ketone.

  • ¹³C NMR: The most significant change will be the shift of the carbon that was attached to the hydroxyl group from the alcohol region (~70 ppm) to the ketone region (~200 ppm).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of pinocarvone (150.22 g/mol ).[1]

Experimental Protocols

Protocol 1: Swern Oxidation of (-)-trans-Pinocarveol

This protocol is adapted from standard Swern oxidation procedures and should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide and the stench of dimethyl sulfide.[4][6]

  • Diagram of the Experimental Workflow:

    Swern_Oxidation_Workflow cluster_prep Reagent Preparation (-78 °C) cluster_reaction Reaction Steps (-78 °C) cluster_workup Workup & Purification DMSO DMSO in DCM Activation Activation (Formation of Electrophile) DMSO->Activation Oxalyl Oxalyl Chloride in DCM Oxalyl->Activation Alcohol_Add Addition of (-)-trans-Pinocarveol Activation->Alcohol_Add 1. Add Alcohol Base_Add Addition of Triethylamine Alcohol_Add->Base_Add 2. Add Base Quench Quench with H₂O Base_Add->Quench Extract Extraction with DCM Quench->Extract Wash Aqueous Washes Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

    Caption: Workflow for the Swern Oxidation of (-)-trans-Pinocarveol.

  • Reagents and Equipment:

Reagent/EquipmentQuantity/Specification
(-)-trans-Pinocarveol1.0 g (6.57 mmol)
Anhydrous Dichloromethane (DCM)50 mL
Anhydrous Dimethyl Sulfoxide (DMSO)1.1 mL (15.8 mmol, 2.4 equiv)
Oxalyl Chloride0.8 mL (9.2 mmol, 1.4 equiv)
Triethylamine (TEA)4.6 mL (32.9 mmol, 5.0 equiv)
Round-bottom flask (100 mL)Three-necked
Magnetic stirrer and stir bar
Syringes and needles
Low-temperature thermometer
Dry ice/acetone bath
Separatory funnel
  • Step-by-Step Procedure:

    • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous DCM (20 mL) and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (0.8 mL) to the cooled DCM.

    • In a separate vial, dissolve anhydrous DMSO (1.1 mL) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask over 10 minutes, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes at -78 °C.

    • Dissolve (-)-trans-pinocarveol (1.0 g) in anhydrous DCM (10 mL) and add this solution dropwise to the reaction mixture over 10 minutes. Stir for 30 minutes at -78 °C.

    • Add triethylamine (4.6 mL) dropwise to the reaction mixture, again maintaining the temperature below -60 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

    • Quench the reaction by slowly adding water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford pure pinocarvone.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of (-)-trans-Pinocarveol

This protocol is adapted from standard DMP oxidation procedures.[7][8][9]

  • Diagram of the Experimental Workflow:

    DMP_Oxidation_Workflow cluster_reaction Reaction (Room Temp) cluster_workup Workup & Purification Start (-)-trans-Pinocarveol in DCM DMP_Add Addition of DMP Start->DMP_Add Stir Stir until completion (monitor by TLC) DMP_Add->Stir Quench Quench with Na₂S₂O₃/NaHCO₃ Stir->Quench Filter Filter off solids Quench->Filter Extract Extraction with DCM Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

    Caption: Workflow for the Dess-Martin Oxidation of (-)-trans-Pinocarveol.

  • Reagents and Equipment:

Reagent/EquipmentQuantity/Specification
(-)-trans-Pinocarveol1.0 g (6.57 mmol)
Dess-Martin Periodinane (DMP)3.3 g (7.88 mmol, 1.2 equiv)
Anhydrous Dichloromethane (DCM)50 mL
Saturated aqueous NaHCO₃ solution
10% aqueous Na₂S₂O₃ solution
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Buchner funnel and filter paper
  • Step-by-Step Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (-)-trans-pinocarveol (1.0 g) and anhydrous DCM (40 mL).

    • Add Dess-Martin periodinane (3.3 g) to the solution in one portion at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, dilute the reaction mixture with DCM (20 mL) and pour it into a vigorously stirred mixture of saturated aqueous sodium bicarbonate solution (50 mL) and 10% aqueous sodium thiosulfate solution (50 mL).

    • Stir until the organic layer is clear.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield pure pinocarvone.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Chemistry LibreTexts. Swern oxidation. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • PubChem. Pinocarveol, trans-(-)-. [Link]

  • PubChem. Pinocarvone. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Wikipedia. Pinocarvone. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for the Efficient Synthesis of (-)-trans-Pinocarveol

Welcome to the technical support center for the synthesis of (-)-trans-Pinocarveol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selectio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (-)-trans-Pinocarveol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this valuable chiral intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our aim is to equip you with the expertise and field-proven insights necessary to achieve efficient and selective synthesis.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of (-)-trans-Pinocarveol, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield of trans-Pinocarveol in Heterogeneous Catalytic Oxidation of β-Pinene

Q: We are using a supported palladium catalyst for the allylic oxidation of β-pinene, but the yield of trans-pinocarveol is consistently low. What are the potential causes and how can we improve it?

A: Low yields in the heterogeneous catalytic oxidation of β-pinene are a common challenge and can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

Root Cause Analysis & Solutions:

  • Catalyst Deactivation:

    • Explanation: The active sites on your palladium catalyst can be poisoned by impurities in the β-pinene starting material or by strongly adsorbing intermediates or byproducts. Leaching of the active metal into the reaction medium can also occur, reducing the catalyst's efficacy over time.[1][2]

    • Troubleshooting Steps:

      • Substrate Purity: Ensure the β-pinene is of high purity. Consider passing it through a short column of activated alumina to remove peroxides and other polar impurities.

      • Catalyst Characterization: Before the reaction, characterize your catalyst using techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) to confirm the dispersion and particle size of the palladium nanoparticles.[3][4][5] After the reaction, re-characterize the catalyst to check for changes in morphology or particle agglomeration.

      • Reaction Conditions: Operate at the lowest effective temperature to minimize side reactions and catalyst degradation. A study on Pd/HPA-300/SBA-15 showed that calcination temperature of the support affects conversion and metal dispersion.[1][6]

  • Suboptimal Reaction Conditions:

    • Explanation: The choice of solvent, oxidant, and temperature plays a critical role in the reaction's efficiency. For instance, using hydrogen peroxide as the oxidant requires careful control to prevent decomposition and unwanted side reactions.[6]

    • Troubleshooting Steps:

      • Solvent Screening: While acetonitrile is commonly used, consider screening other polar aprotic solvents.[1]

      • Oxidant Concentration: The molar ratio of β-pinene to the oxidant is crucial. A large excess of oxidant can lead to over-oxidation. Systematically vary the oxidant concentration to find the optimal balance.

      • Temperature and Time: Optimize the reaction temperature and time. Lower temperatures may require longer reaction times but can improve selectivity towards the desired product.

  • Mass Transfer Limitations:

    • Explanation: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface. Inefficient stirring can lead to poor contact between the reactants and the catalyst.

    • Troubleshooting Steps:

      • Stirring Rate: Ensure vigorous stirring to maintain a uniform suspension of the catalyst.

      • Catalyst Loading: While increasing catalyst loading can increase the reaction rate, an excessively high concentration can lead to agglomeration and hinder mass transfer. Optimize the catalyst loading for your specific reactor setup.

Issue 2: Poor Enantioselectivity in Chiral Catalyst-Mediated Synthesis

Q: We are attempting an enantioselective synthesis of (-)-trans-pinocarveol using a Cinchona alkaloid-derived catalyst, but the enantiomeric excess (ee) is low. How can we improve the stereocontrol?

A: Achieving high enantioselectivity with Cinchona alkaloid catalysts depends on a delicate balance of factors that influence the transition state of the reaction.

Root Cause Analysis & Solutions:

  • Catalyst Structure and Purity:

    • Explanation: The structure of the Cinchona alkaloid derivative is paramount. The presence of pseudoenantiomers or impurities can significantly erode the enantioselectivity.[7][8]

    • Troubleshooting Steps:

      • Catalyst Purity: Ensure the chiral catalyst is of high purity. If synthesized in-house, rigorous purification by chromatography or recrystallization is essential.

      • Catalyst Choice: The choice between quinine and quinidine derivatives (pseudoenantiomers) can have a profound impact on the stereochemical outcome.[8] If one provides low ee, it is worthwhile to screen its pseudoenantiomer. Modifications to the Cinchona alkaloid scaffold can also dramatically influence selectivity.[9][10][11][12]

  • Reaction Conditions:

    • Explanation: Temperature, solvent, and the presence of additives can all affect the conformational flexibility of the catalyst-substrate complex in the transition state, thereby influencing enantioselectivity.

    • Troubleshooting Steps:

      • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by reducing the thermal energy available for non-selective pathways.

      • Solvent Effects: The polarity and coordinating ability of the solvent can impact the catalyst's conformation and its interaction with the substrate. Screen a range of solvents, from nonpolar (e.g., toluene) to more polar aprotic solvents (e.g., dichloromethane, THF).

      • Additives: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity by modifying the catalyst's active site or the nature of the reactive species.

  • Substrate-Catalyst Mismatch:

    • Explanation: Not all substrates are well-suited to a particular chiral catalyst. Steric and electronic factors of the substrate must be compatible with the chiral environment created by the catalyst.

    • Troubleshooting Steps:

      • Substrate Modification: If possible, minor modifications to the substrate that do not affect the final product structure could improve the interaction with the catalyst.

      • Alternative Catalysts: If optimizing conditions with a particular Cinchona alkaloid fails, exploring other classes of chiral catalysts may be necessary.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of (-)-trans-Pinocarveol.

Q1: What are the main synthetic routes to (-)-trans-pinocarveol?

A1: The primary synthetic strategies include:

  • Allylic Oxidation of β-Pinene: This is a common approach utilizing various oxidizing agents and catalysts. Heterogeneous catalysts like palladium supported on materials such as SBA-15 offer advantages in terms of catalyst separation and recycling.[1][6] Selenium dioxide is another classic reagent for this transformation.[3][13][14]

  • Isomerization of α-Pinene Oxide: This route involves the epoxidation of α-pinene followed by a base-catalyzed rearrangement to yield pinocarveol.[4]

  • Enzymatic Hydroxylation: Biocatalytic methods using cytochrome P450 monooxygenases can hydroxylate β-pinene to form trans-pinocarveol.[15][16][17] This approach offers the potential for high stereoselectivity under mild conditions.

Q2: What are the common side products in the oxidation of β-pinene, and how can they be minimized?

A2: Besides trans-pinocarveol, the oxidation of β-pinene can yield several side products, including:

  • cis-Pinocarveol: The diastereomer of the desired product.

  • Pinocamphone and Myrtenol: Further oxidation or rearrangement products.[1]

  • Nopinone and Formaldehyde: Products resulting from cleavage of the pinane ring system, especially under more aggressive oxidation conditions.[6][18]

Minimizing these byproducts can be achieved by:

  • Optimizing Reaction Conditions: Careful control of temperature, reaction time, and the stoichiometry of the oxidizing agent is crucial.

  • Catalyst Selection: The choice of catalyst can significantly influence the product distribution. For example, the use of a Pd/HPA-300/SBA-15 catalyst has been shown to favor the formation of trans-pinocarveol.[1][6]

  • Mild Oxidants: Employing milder oxidizing agents can reduce the likelihood of over-oxidation and skeletal rearrangements.

Q3: How can I purify (-)-trans-pinocarveol from the reaction mixture?

A3: Purification is typically achieved through a combination of techniques:

  • Extraction: After quenching the reaction, an initial workup involving liquid-liquid extraction is used to separate the organic products from the aqueous phase and any water-soluble reagents.

  • Chromatography: Column chromatography on silica gel is a highly effective method for separating trans-pinocarveol from its isomers and other byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Distillation: For larger scale purifications, vacuum distillation can be employed to separate products based on their boiling points.[13]

Q4: Are there any safety concerns I should be aware of when using selenium dioxide?

A4: Yes, selenium dioxide is a toxic compound and should be handled with care.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions. A greener alternative is to use a catalytic amount of selenium dioxide in conjunction with a co-oxidant like tert-butyl hydroperoxide, which minimizes the amount of toxic selenium waste.[3]

Q5: What are the key challenges in using cytochrome P450 enzymes for this synthesis?

A5: While promising, enzymatic synthesis with cytochrome P450s presents its own set of challenges:

  • Enzyme Stability and Activity: These enzymes can be sensitive to reaction conditions such as temperature, pH, and the presence of organic solvents. Their activity can also be limited by low catalytic efficiency.[7][10][19][20][21]

  • Cofactor Regeneration: Cytochrome P450 enzymes require a source of electrons, typically from NADPH, which is expensive. An efficient in situ cofactor regeneration system is often necessary for preparative-scale synthesis.

  • Substrate and Product Inhibition: The enzyme's activity can be inhibited by high concentrations of the substrate (β-pinene) or the product (trans-pinocarveol).

Section 3: Data and Protocols

Table 1: Comparison of Catalytic Systems for the Synthesis of trans-Pinocarveol
Catalyst SystemStarting MaterialOxidantSolventTemp (°C)Yield (%)Selectivity (%)Reference
Pd/HPA-300/SBA-15β-PineneH₂O₂Acetonitrile60up to 65High for trans-pinocarveol[1][6]
Selenium Dioxideβ-PineneH₂O₂tert-Butyl alcohol40-5049-55-[13]
TS-1α-PineneO₂None85-29 (α-pinene oxide), 15 (verbenol), 12 (verbenone)[22][23]

Note: Yields and selectivities are highly dependent on the specific reaction conditions and should be considered as representative examples.

Experimental Protocol: Selenium Dioxide Catalyzed Oxidation of β-Pinene

This protocol is adapted from Organic Syntheses.[13]

Safety Precaution: Selenium compounds are highly toxic. Hydrogen peroxide is a strong oxidizer and can cause skin burns. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • β-Pinene (high purity)

  • Selenium dioxide (SeO₂)

  • tert-Butyl alcohol

  • 50% aqueous hydrogen peroxide (H₂O₂)

  • Benzene (or a less toxic alternative like toluene)

  • Saturated aqueous ammonium sulfate

  • Anhydrous sodium sulfate

  • Hydroquinone

Procedure:

  • Set up a three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.

  • In the flask, dissolve 0.74 g (0.0067 mol) of selenium dioxide in 150 mL of tert-butyl alcohol.

  • Add 68 g (0.50 mol) of β-pinene to the flask.

  • Warm the mixture to 40°C using a water bath.

  • Slowly add 35 mL (0.62 mol) of 50% aqueous hydrogen peroxide dropwise over 90 minutes, maintaining the temperature between 40-50°C by using a cold water bath as needed.

  • After the addition is complete, continue stirring for an additional 2 hours.

  • Dilute the reaction mixture with 50 mL of benzene (or toluene).

  • Wash the organic layer with three 50-mL portions of saturated aqueous ammonium sulfate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Add a small amount of hydroquinone to inhibit peroxide formation during distillation.

  • Remove the solvents using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain trans-pinocarveol.

Diagrams

reaction_pathway beta_pinene β-Pinene intermediate Allylic Intermediate beta_pinene->intermediate Catalyst (e.g., Pd/SBA-15, SeO2) trans_pinocarveol (-)-trans-Pinocarveol intermediate->trans_pinocarveol Selective Pathway side_products Side Products (cis-Pinocarveol, Pinocamphone, etc.) intermediate->side_products Non-selective Pathways

Caption: General reaction pathway for the catalytic oxidation of β-pinene.

troubleshooting_workflow start Low Yield or Selectivity check_catalyst Analyze Catalyst (Purity, Activity, Loading) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Solvent, Oxidant) start->check_conditions check_substrate Verify Substrate Purity start->check_substrate optimize_catalyst Optimize Catalyst System (Preparation, Pre-treatment) check_catalyst->optimize_catalyst optimize_conditions Systematically Optimize Reaction Parameters check_conditions->optimize_conditions purify_substrate Purify Starting Material check_substrate->purify_substrate end Improved Synthesis optimize_catalyst->end optimize_conditions->end purify_substrate->end

Caption: A logical workflow for troubleshooting low yield and selectivity.

References

  • Biddle, M. M., Lin, M., & Scheidt, K. A. (2007). Catalytic enantioselective synthesis of flavanones and chromanones. Journal of the American Chemical Society, 129(13), 3830–3831. [Link]

  • Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). Allylic Oxidation with Hydrogen Peroxide-Selenium Dioxide: trans-Pinocarveol. Organic Syntheses, 56, 25. [Link]

  • Deng, S., et al. (2023). Recent Advances in the Engineering of Cytochrome P450 Enzymes. Preprints.org. [Link]

  • Deng, T., & Li, D. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting. [Link]

  • Gricman, Ł., et al. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. International Journal of Molecular Sciences, 24(6), 5150. [Link]

  • Joshel, L. M., & Palkin, S. (1942). The Oxidation of β-Pinene with Selenium Dioxide. Journal of the American Chemical Society, 64(4), 1008-1009. [Link]

  • Li, H., et al. (2019). On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions. Angewandte Chemie International Edition, 58(3), 870-874. [Link]

  • Musso, F., et al. (2023). ALLYLIC OXIDATION OF α-PINENE OVER SUPPORTED SeO2-BASED CATALYSTS. Latin American Applied Research, 53(4), 287-293. [Link]

  • Nakamura, S., et al. (2012). Enantioselective synthesis of AG-041R by using N-heteroarenesulfonyl cinchona alkaloid amides as organocatalysts. Chemistry, 18(30), 9276-80. [Link]

  • Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 110(2), 932–948. [Link]

  • Portolani, C., et al. (2023). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Molecules, 28(1), 1. [Link]

  • Rickborn, B. (1962). [ - Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)]. Organic Syntheses. [Link]

  • Shaya, J., et al. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. International Journal of Molecular Sciences, 24(6), 5150. [Link]

  • Thierry, B., et al. (2002). A Panoply of Polymer-Anchored Cinchona Alkaloids for Asymmetric Phase-Transfer Catalysis. Arkivoc, 2003(3), 156-166. [Link]

  • Van den Bergh, V., et al. (2002). HPLC-MS determination of the oxidation products of the reaction between alpha- and beta-pinene and OH radicals. Analytical and Bioanalytical Chemistry, 372(5-6), 630-8. [Link]

  • Wang, Y., et al. (2013). Cinchona alkaloid catalyzed enantioselective amination of α,β-unsaturated ketones: an asymmetric approach to Δ2-pyrazolines. Beilstein Journal of Organic Chemistry, 9, 2432–2437. [Link]

  • Wuts, P. G. M. (2015). Selenium Dioxide (SeO2). Chem-Station Int. Ed.[Link]

  • Sánchez-Velandia, J. E., et al. (2023). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Catalysis Today, 418, 114138. [Link]

  • Zhang, Y., et al. (2012). Highly efficient and expeditious PdO/SBA-15 catalysts for allylic oxidation of cyclohexene to cyclohexenone. Catalysis Science & Technology, 2(12), 2535-2541. [Link]

  • Wróblewska, A., et al. (2021). The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content. Catalysts, 11(12), 1509. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • U.S. Patent No. 3,880,925. (1975). Separation and purification of cis and trans isomers.
  • Mistry, B. (2022). Catalytic Chemical Recycling of Post-Consumer Polyethylene. Request PDF. [Link]

  • Acta Tecnologia. (n.d.). CATALYST PROCESSING AND RECYCLING. [Link]

  • The Good Scents Company. (n.d.). trans-pinocarveol (1alpha,3alpha,5alpha)-6,6-dimethyl-2-methylene bicyclo(3.1.1)heptan-3-ol. [Link]

  • PubChem. (n.d.). Pinocarveol, trans-(-)-. [Link]

  • Sánchez-Velandia, J. E., et al. (2023). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. ResearchGate. [Link]

  • Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 110(2), 932–948. [Link]

  • Wang, Y., et al. (2013). Synthesis of Pd/SBA-15 catalyst employing surface-bonded vinyl as a reductant and its application in the hydrogenation of nitroarenes. RSC Advances, 3(44), 21549-21555. [Link]

  • Kováčik, M., & Slávik, R. (2021). CATALYST PROCESSING AND RECYCLING. Acta Tecnologia, 1, 29-33. [Link]

  • Zhang, Y., et al. (2012). Preparation and characterization of SBA-15 supported Pd catalyst for CO oxidation. Catalysis Today, 186(1), 30-37. [Link]

  • Jalil, A. A., et al. (2023). Characterization and Catalytic Performance of Al-SBA-15 Catalyst Fabricated Using Ionic Liquids with High Aluminum Content. Materials, 16(15), 5396. [Link]

  • Zeynolabedini, M., et al. (2020). Preparation and characterization of new inorganic–organic hybrid catalyst H3PMo12O40/Hyd-SBA-15 and its application in the domino multi-component reaction. Applied Organometallic Chemistry, 34(11), e5921. [Link]

  • Miyake, G. M., et al. (2025). Catalytic closed-loop recycling of polyethylene-like materials produced by acceptorless dehydrogenative polymerization of bio-derived diols. Nature Chemistry. [Link]

  • Martinez-Liko, B., et al. (2020). Pt/Ga-SBA-15 composites synthesis and characterization. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of (-)-trans-Pinocarveol and (-)-cis-Pinocarveol for Researchers and Drug Development Professionals

In the realm of natural product chemistry and pharmacology, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle of stereoisomerism is of paramount importance...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of natural product chemistry and pharmacology, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle of stereoisomerism is of paramount importance in drug discovery and development, where subtle changes in a molecule's three-dimensional structure can lead to significant differences in efficacy, safety, and mechanism of action. This guide provides a detailed comparison of the known biological activities of two stereoisomers of pinocarveol: (-)-trans-Pinocarveol and (-)-cis-Pinocarveol. While direct comparative studies are limited, this document synthesizes the available evidence to offer researchers a clear perspective on their individual properties and potential therapeutic applications.

Introduction to Pinocarveol Isomers

(-)-trans-Pinocarveol and (-)-cis-Pinocarveol are bicyclic monoterpenoid alcohols.[1] They are naturally occurring compounds found in the essential oils of various plants, including Eucalyptus globulus and Picea abies.[1] The key structural difference between these two isomers lies in the stereochemical orientation of the hydroxyl group relative to the methylene bridge, as depicted below. This seemingly minor variation can significantly influence how each molecule interacts with biological targets such as receptors and enzymes.

Key Biological Activities: A Comparative Overview

While research on pinocarveol isomers is ongoing, several biological activities have been investigated, with a notable focus on the trans-isomer. The following sections compare the known effects of (-)-trans-Pinocarveol and (-)-cis-Pinocarveol in key therapeutic areas.

Table 1: Summary of Known Biological Activities
Biological Activity(-)-trans-Pinocarveol(-)-cis-PinocarveolDirect Comparison
GABA Receptor Modulation Positive Allosteric ModulatorData Not AvailableNot Available
Anti-inflammatory Activity Implied, but not quantifiedData Not AvailableNot Available
Antimicrobial Activity Present in antimicrobial essential oilsData Not AvailableNot Available
Antinociceptive Activity Implied, but not quantifiedData Not AvailableNot Available
Insecticidal Activity Present in insecticidal essential oilsData Not AvailableNot Available

Neuromodulatory Effects: GABAA Receptor Modulation

One of the most significant reported biological activities of pinocarveol is its ability to modulate the function of γ-aminobutyric acid type A (GABAa) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.

(-)-trans-Pinocarveol has been identified as a potent positive allosteric modulator of GABAA receptors.[2][3] In a study investigating terpenoids from Sideritis extracts, trans-pinocarveol was among the most effective compounds at enhancing the function of GABAA receptors.[2][4] This modulation is allosteric, meaning it enhances the effect of GABA without directly activating the receptor itself.[2] The proposed mechanism is independent of the γ2 subunit, suggesting a mode of action similar to that of alcohols and anesthetics.[2][4] This activity points to a potential therapeutic role for (-)-trans-pinocarveol in conditions related to GABAergic dysfunction, such as anxiety and sleep disorders.

In contrast, there is a notable lack of published data on the effects of (-)-cis-Pinocarveol on GABAA receptors. Given the established importance of stereochemistry in drug-receptor interactions, it is plausible that the cis-isomer exhibits a different modulatory profile, which could range from reduced potency to a complete lack of activity or even an opposing effect. This data gap represents a significant area for future investigation.

Figure 1: GABAA Receptor Modulation by Pinocarveol Isomers.

Anti-inflammatory Potential

The anti-inflammatory properties of essential oils containing pinocarveol have been suggested in the literature. However, specific data on the isolated isomers is limited.

Essential oils from various Pinus species, which can contain pinocarveol, have demonstrated anti-inflammatory effects.[5] For instance, an extract of Myrtus communis L., containing trans-pinocarveol, showed good anti-inflammatory effects in an in vivo model of carrageenan-induced paw edema.[6] However, without studies on the isolated compounds, it is difficult to attribute this activity solely to pinocarveol.

To date, there are no published studies providing quantitative data, such as IC50 values for the inhibition of key inflammatory mediators like nitric oxide (NO), cyclooxygenases (COX), or pro-inflammatory cytokines, for either (-)-trans-Pinocarveol or (-)-cis-Pinocarveol . This represents a critical knowledge gap in understanding their potential as anti-inflammatory agents.

Antimicrobial and Insecticidal Activities

The presence of pinocarveol, particularly the trans-isomer, has been noted in essential oils with demonstrated antimicrobial and insecticidal properties.

Several essential oils containing (-)-trans-Pinocarveol have been reported to possess antimicrobial activity against a range of bacteria and fungi.[3] Similarly, essential oils with this compound have shown insecticidal effects against various pests.[7] However, the biological activity of essential oils is the result of the synergistic or antagonistic interactions of their many components, making it challenging to isolate the specific contribution of trans-pinocarveol without further studies on the pure compound.

As with other biological activities, there is a significant lack of data regarding the antimicrobial and insecticidal properties of isolated (-)-cis-Pinocarveol .

Antinociceptive Effects

The potential for pinocarveol isomers to act as analgesics is an area of interest, particularly given the known antinociceptive effects of other monoterpenes.[8][9] However, direct evidence for the pinocarveol isomers is currently lacking. While some studies have explored the antinociceptive properties of essential oils that may contain pinocarveol, dedicated studies on the isolated isomers are needed to confirm and quantify any analgesic effects.

Experimental Protocols

To facilitate further research into the comparative biological activities of (-)-trans-Pinocarveol and (-)-cis-Pinocarveol, the following are detailed, standard experimental protocols for key assays.

Protocol 1: In Vitro GABAA Receptor Modulation Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This protocol is based on established methods for studying GABAA receptor modulation.[4]

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2). Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl to voltage-clamp the oocyte at a holding potential of -70 mV.

    • Establish a baseline current.

  • Compound Application:

    • Apply a low concentration of GABA (EC5-EC10) to elicit a small baseline current.

    • Co-apply the GABA solution with varying concentrations of either (-)-trans-Pinocarveol or (-)-cis-Pinocarveol.

    • Record the potentiation or inhibition of the GABA-induced current.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the test compound.

    • Calculate the percentage modulation for each concentration.

    • Generate a dose-response curve and determine the EC50 (for potentiation) or IC50 (for inhibition).

Figure 2: Workflow for GABAA Receptor Modulation Assay.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol is a standard method for screening compounds for anti-inflammatory activity.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of (-)-trans-Pinocarveol or (-)-cis-Pinocarveol for 1 hour.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate in the dark at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in each sample.

    • Determine the percentage inhibition of NO production for each compound concentration.

    • Calculate the IC50 value from a dose-response curve.

Future Directions and Conclusion

The current body of scientific literature indicates that (-)-trans-Pinocarveol is a promising bioactive compound, particularly as a positive allosteric modulator of GABAA receptors. However, a significant knowledge gap exists regarding the biological activities of its stereoisomer, (-)-cis-Pinocarveol. The principle of stereoselectivity in pharmacology strongly suggests that these two isomers are unlikely to have identical biological profiles.

Future research should prioritize direct, head-to-head comparative studies of (-)-trans-Pinocarveol and (-)-cis-Pinocarveol across a range of biological assays, including:

  • GABAA Receptor Modulation: To determine if (-)-cis-pinocarveol also modulates GABAA receptors and to quantify any differences in potency and efficacy compared to the trans-isomer.

  • Anti-inflammatory Assays: To obtain quantitative data (IC50 values) for both isomers in assays for the inhibition of key inflammatory mediators.

  • Antimicrobial and Insecticidal Assays: To determine the Minimum Inhibitory Concentration (MIC) and Lethal Concentration (LC50) of the isolated isomers against a panel of relevant microorganisms and insect pests.

  • Antinociceptive Models: To evaluate the analgesic potential of each isomer in established in vivo models of pain.

A comprehensive understanding of the distinct biological activities of these isomers will be crucial for unlocking their full therapeutic potential and for guiding the development of novel, stereochemically pure drugs.

References

  • Kessler, A., et al. (2014). GABA(A) receptor modulation by terpenoids from Sideritis extracts. Molecular Nutrition & Food Research, 58(4), 851-862. Available from: [Link]

  • Kessler, A., et al. (2014). GABA(A) receptor modulation by terpenoids from Sideritis extracts. PubMed Central. Available from: [Link]

  • The Good Scents Company. (+)-trans-pinocarveol. Available from: [Link]

  • Conti, B., et al. (2023). Acaricidal and insecticidal activity of essential oils obtained from the aerial parts of three Mexican Bursera species. ResearchGate. Available from: [Link]

  • Boughendjioua, H., et al. (2022). Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. National Institutes of Health. Available from: [Link]

  • Wikipedia. (2023). Pinocarveol. Available from: [Link]

  • Wikipedia. Pinocarveol. Available from: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). Antinociceptive Activity of Chemical Components of Essential Oils That Involves Docking Studies: A Review. Frontiers in Pharmacology. Available from: [Link]

  • de Araújo, D. P., et al. (2015). Antinociceptive Effect of Essential Oils and Their Constituents: an Update Review. SciELO. Available from: [Link]

  • Costa, A. O. C., et al. (2023). Evaluation of the antinociceptive effect generated by citronellal monoterpene isomers. Research, Society and Development, 12(5), e19312541179. Available from: [Link]

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Comparative

A Comparative Guide to the Efficacy of Monoterpene-Based Insect Repellents: Evaluating (-)-trans-Pinocarveol

Introduction: The Imperative for Effective and Safe Insect Repellents The escalating global threat of vector-borne diseases, transmitted by arthropods such as mosquitoes and ticks, underscores the critical need for effec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Effective and Safe Insect Repellents

The escalating global threat of vector-borne diseases, transmitted by arthropods such as mosquitoes and ticks, underscores the critical need for effective and safe insect repellents. While synthetic repellents like N,N-diethyl-meta-toluamide (DEET) and Picaridin have long been the gold standard, concerns over their potential environmental impact and adverse effects in some individuals have fueled the search for naturally derived alternatives. Monoterpenes, a class of volatile organic compounds abundant in essential oils of many plants, have emerged as promising candidates. This guide provides a comprehensive comparison of the insect repellent efficacy of various monoterpenes, with a special focus on (-)-trans-Pinocarveol, a bicyclic monoterpenoid found in plants like Eucalyptus globulus and Picea abies.[1] This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and formulation of novel repellent solutions.

Comparative Efficacy of Monoterpenes as Insect Repellents

The repellent activity of monoterpenes is attributed to their ability to interact with the olfactory receptors of insects, either masking host cues or acting as direct irritants. The efficacy, however, varies significantly among different monoterpenes, the target insect species, and the formulation.

Established Monoterpene Repellents: A Quantitative Overview

Several monoterpenes have been extensively studied for their repellent properties. The following table summarizes key experimental data on their efficacy, primarily against the yellow fever mosquito, Aedes aegypti, a common model organism in repellent testing.

MonoterpeneConcentration & FormulationInsect SpeciesComplete Protection Time (CPT) / Repellency RateReference
Geraniol Diffuser (100%)Mosquitoes (unspecified)97% repellency (indoors)[2][3]
Candle (5%)Mosquitoes (unspecified)50% repellency (indoors)[2][3]
Linalool Diffuser (100%)Mosquitoes (unspecified)93% repellency (indoors)[2][3]
Citronella Diffuser (100%)Mosquitoes (unspecified)68% repellency (indoors)[2][3]
Candle (5%)Mosquitoes (unspecified)14% repellency (indoors)[2][3]
1,8-Cineole (Eucalyptol) Not specifiedAedes aegyptiModerate feeding repellent, high ovipositional repellent
α-Terpinene 0.05% topicalCulex pipiens pallens97% protection rate[4]

Key Insights from Comparative Data:

  • Geraniol consistently demonstrates superior repellency compared to linalool and citronella in both indoor and outdoor settings.[2][3]

  • The delivery method significantly impacts efficacy, with continuous release diffusers providing substantially higher protection than candles.[2][3]

  • While many essential oils exhibit repellent properties, their efficacy is often short-lived due to high volatility.

(-)-trans-Pinocarveol: An Unexplored Potential

(-)-trans-Pinocarveol is a known constituent of essential oils from plants with recognized insect repellent properties, such as Pine oil (Pinus longifolia) and Eucalyptus globulus.[1][5] For instance, pine oil has demonstrated strong repellent action against Anopheles culicifacies and Culex quinquefasciatus.[5] Similarly, essential oil from Eucalyptus globulus, which contains pinocarveol, has shown insecticidal and repellent activities.[6][7][8][9]

However, a significant gap exists in the scientific literature regarding the specific insect repellent efficacy of isolated (-)-trans-Pinocarveol. To date, no published studies provide quantitative data on its complete protection time or biting deterrence against common disease vectors like Aedes aegypti or Anopheles gambiae. This lack of direct evidence makes a definitive comparison with other monoterpenes challenging and highlights a critical area for future research. The repellent activity observed in essential oils containing pinocarveol could be due to the synergistic effects of multiple components, and the individual contribution of (-)-trans-Pinocarveol remains to be elucidated.

Methodologies for Evaluating Insect Repellent Efficacy

To ensure the validity and comparability of repellent efficacy data, standardized testing protocols are essential. The "arm-in-cage" test is a widely accepted laboratory method for evaluating topical repellents.

The Arm-in-Cage Experimental Protocol

This method directly assesses the ability of a repellent formulation to prevent insect bites on human skin in a controlled environment.

Step-by-Step Methodology:

  • Subject Recruitment and Preparation: Human volunteers are recruited for the study. A defined area of the forearm is marked for repellent application. The rest of the arm and hand are covered to prevent bites outside the treatment area.

  • Repellent Application: A precise amount of the test repellent is applied evenly to the marked area of one forearm. The other forearm may serve as an untreated control or be treated with a standard repellent like DEET for comparison.

  • Exposure to Mosquitoes: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (typically Aedes aegypti).

  • Observation and Data Collection: The time from application to the first confirmed mosquito bite is recorded. This is known as the Complete Protection Time (CPT) . A confirmed bite is often defined as a bite followed by a second bite within a specified time. The number of landings and probing attempts may also be recorded.

  • Re-exposure (for duration studies): The arm is typically exposed to the mosquitoes for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes) until the repellent fails.

Causality Behind Experimental Choices:

  • Use of Human Subjects: Provides the most relevant data for repellents intended for human use, as skin chemistry and emitted volatiles can influence efficacy.

  • Standardized Mosquito Population: Using a consistent species, age, and hunger level of mosquitoes ensures reproducibility of results.

  • Controlled Environment: Maintaining constant temperature, humidity, and light conditions minimizes variability in mosquito behavior.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure & Observation cluster_analysis Data Analysis P1 Subject Recruitment & Consent P2 Forearm Area Demarcation P1->P2 P3 Repellent Application (Test & Control) P2->P3 E1 Insert Arm into Mosquito Cage P3->E1 E2 Observe for Landings & Bites E1->E2 E3 Record Time to First Confirmed Bite (CPT) E2->E3 A1 Calculate Mean CPT E3->A1 A2 Statistical Comparison (vs. Control/Standard) A1->A2

Caption: Generalized workflow for the arm-in-cage insect repellent efficacy test.

Mechanisms of Action: How Monoterpenes Repel Insects

The precise mechanisms by which monoterpenes exert their repellent effects are complex and not fully understood. However, research suggests that they primarily act on the insect's olfactory system.

Insects detect volatile chemical cues from their hosts, such as carbon dioxide and compounds in sweat, using specialized olfactory receptor neurons (ORNs) located in their antennae and maxillary palps. These ORNs express odorant receptors (ORs) that bind to specific molecules, triggering a neural signal that guides the insect towards the host.

Monoterpenes are thought to interfere with this process in several ways:

  • Masking of Host Cues: Some monoterpenes, like citronellal, are believed to mask the scents that attract insects, making it more difficult for them to locate a host.

  • Direct Activation of Repellent Pathways: Other monoterpenes may directly activate ORNs that are tuned to detect noxious or aversive stimuli, triggering an avoidance response in the insect.

  • Modulation of Odorant Receptor Function: Repellents can act as agonists or antagonists of specific odorant receptors. They can either activate receptors that lead to a repellent behavior or inhibit the activation of receptors that are essential for host attraction.

Signaling_Pathway cluster_host Host cluster_insect Insect Olfactory System Host Human Host Attractants Volatile Attractants (e.g., CO2, Lactic Acid) Host->Attractants OR Odorant Receptor (OR) Attractants->OR Binds Antenna Mosquito Antennae / Maxillary Palp ORN Olfactory Receptor Neuron (ORN) Brain Host-Seeking Behavior ORN->Brain Signal to Brain OR->ORN Activates Monoterpene Monoterpene Repellent (e.g., (-)-trans-Pinocarveol) Monoterpene->OR Blocks Binding (Antagonist) or Activates Repellent OR (Agonist) Monoterpene->Brain Avoidance Behavior

Caption: Simplified proposed mechanism of monoterpene insect repellents.

Conclusion and Future Directions

While monoterpenes like geraniol and linalool have demonstrated significant potential as natural insect repellents, the efficacy of (-)-trans-Pinocarveol remains a largely unexplored area. Its presence in essential oils with known repellent activity suggests that it may possess valuable properties. Future research should focus on isolating (-)-trans-Pinocarveol and conducting rigorous efficacy testing using standardized methodologies such as the arm-in-cage assay. Such studies are crucial for validating its potential as a standalone repellent or as a component in synergistic repellent formulations. A deeper understanding of its mechanism of action at the molecular level will further aid in the rational design of new and improved natural insect repellents.

References

  • Chemical Composition, Insecticidal and Oviposition Deterrent Activities of the Essential Oil of Eucalyptus globulus against Bemi - Stechnolock. (URL: [Link])

  • (PDF) Chemical composition, insecticidal and repellent activities of Eucalyptus globulus and Cymbopogon citratus essential oils against Podagrica uniforma. - ResearchGate. (URL: [Link])

  • CHEMICAL COMPOSITION, INSECTICIDAL AND REPELLENT ACTIVITIES OF Eucalyptus globulus AND Cymbopogun citratus ESSENTIAL OILS AGAINS - Horticultural Society of Nigeria. (URL: [Link])

  • Compositional analysis and insecticidal activity of Eucalyptus globulus (family: Myrtaceae) essential oil against housefly (Musca domestica) - PubMed. (URL: [Link])

  • Repellent activities of essential oils and monoterpenes against Culex pipiens pallens. (URL: [Link])

  • Chemical Composition and Biological Activities of Eucalyptus globulus Essential Oil - MDPI. (URL: [Link])

  • Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents - CONICET. (URL: [Link])

  • Repellent activities of essential oils and monoterpenes against Culex pipiens pallens Coquillett | Request PDF - ResearchGate. (URL: [Link])

  • Larvicidal and mosquito repellent activities of Pine (Pinus longifolia, Family: Pinaceae) oil - CORE. (URL: [Link])

  • Synergistic Effect of Bioactive Monoterpenes against the Mosquito, Culex pipiens (Diptera: Culicidae) - MDPI. (URL: [Link])

  • Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents - PubMed. (URL: [Link])

  • (PDF) Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents - ResearchGate. (URL: [Link])

  • Repellent and insecticidal activities of Pinus halepensis and Cupressus sempervirens extracts against the West Nile virus vector Culex pipiens - ResearchGate. (URL: [Link])

  • Behavioral Response of Aedes aegypti Mosquito towards Essential Oils Using Olfactometer. (URL: [Link])

  • Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes. (URL: [Link])

  • Efficacy of the Botanical Repellents Geraniol, Linalool, and Citronella Against Mosquitoes. (URL: [Link])

  • Repellent activity of essential oils: a review - PubMed. (URL: [Link])

  • Pinocarveol - Wikipedia. (URL: [Link])

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Validation

A Comparative Analysis of the Antimicrobial Spectrum of Pinocarveol Isomers and Commercial Antibiotics

For Researchers, Scientists, and Drug Development Professionals In the ever-pressing search for novel antimicrobial agents to combat the rise of antibiotic resistance, natural compounds have emerged as a promising fronti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-pressing search for novel antimicrobial agents to combat the rise of antibiotic resistance, natural compounds have emerged as a promising frontier. Among these, monoterpenoids, a class of organic compounds found in the essential oils of many plants, have garnered significant attention for their diverse biological activities. This guide provides a detailed comparative analysis of the antimicrobial spectrum of pinocarveol isomers, bicyclic monoterpenoids found in various essential oils, against established commercial antibiotics. While comprehensive data on isolated pinocarveol isomers remains an area of active research, this document synthesizes the available information and presents a framework for evaluating their potential as future antimicrobial agents.

Introduction to Pinocarveol and its Isomers

Pinocarveol is a bicyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₆O.[1][2] It exists as different stereoisomers, primarily cis- and trans-pinocarveol, which are found in the essential oils of various plants, including Eucalyptus species.[2] The structural nuances of these isomers may play a significant role in their biological activity, a phenomenon commonly observed with other isomeric compounds like carvacrol and thymol.[3][4] While pinocarveol is recognized for its fragrance and flavoring properties, its antimicrobial potential is less characterized compared to other monoterpenoids.[1]

The Concept of Antimicrobial Spectrum

The antimicrobial spectrum refers to the range of microorganisms that an antimicrobial agent can inhibit or kill.[1] Antibiotics are broadly categorized as:

  • Broad-spectrum: Active against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria.

  • Narrow-spectrum: Effective against a limited range of bacteria.

  • Extended-spectrum: Having an intermediate range of activity.

Understanding the antimicrobial spectrum is crucial for selecting the appropriate treatment for a bacterial infection and for minimizing the development of antibiotic resistance.

Comparative Antimicrobial Spectrum: Pinocarveol Isomers vs. Commercial Antibiotics

Direct comparative studies on the antimicrobial spectrum of isolated pinocarveol isomers against commercial antibiotics are limited in the current scientific literature. However, we can infer their potential by examining the activity of essential oils where pinocarveol is a constituent and by drawing parallels with structurally similar monoterpenoids.

Pinocarveol Isomers: A Potential Narrow to Extended Spectrum?

Studies on essential oils containing pinocarveol have demonstrated antimicrobial activity against a variety of microorganisms. For instance, essential oils from some Pinus species, which contain pinocarveol, have shown activity against both Gram-positive and Gram-negative bacteria. However, without data on the isolated isomers, it is challenging to definitively assign a specific spectrum. Based on the general activity of monoterpenoid alcohols, it is hypothesized that pinocarveol isomers may exhibit a narrow to extended spectrum of activity, potentially with greater efficacy against Gram-positive bacteria. The lipophilic nature of monoterpenoids is thought to facilitate their interaction with and disruption of bacterial cell membranes, a mechanism that may be more effective against the less complex cell wall of Gram-positive organisms.

Commercial Antibiotics: Established Broad and Narrow Spectrum Agents

To provide a clear benchmark for comparison, we will examine the well-documented antimicrobial spectra of two widely used commercial antibiotics: ciprofloxacin (a broad-spectrum fluoroquinolone) and amoxicillin (an extended-spectrum penicillin).

Table 1: Antimicrobial Spectrum of Ciprofloxacin

Bacterial SpeciesGram StainTypical MIC Range (µg/mL)
Staphylococcus aureusGram-positive0.12 - 2
Streptococcus pneumoniaeGram-positive0.5 - 4
Enterococcus faecalisGram-positive0.25 - 4
Escherichia coliGram-negative0.004 - 128
Pseudomonas aeruginosaGram-negative0.03 - 1024
Haemophilus influenzaeGram-negative0.004 - 0.5
Klebsiella pneumoniaeGram-negative0.015 - 128

Table 2: Antimicrobial Spectrum of Amoxicillin

Bacterial SpeciesGram StainTypical MIC Range (µg/mL)
Staphylococcus aureus (β-lactamase negative)Gram-positive0.12 - 2
Streptococcus pneumoniaeGram-positive≤0.06 - 8
Enterococcus faecalisGram-positive0.5 - 4
Escherichia coliGram-negative2 - >256
Haemophilus influenzae (β-lactamase negative)Gram-negative0.06 - 4
Helicobacter pyloriGram-negative≤0.015 - 0.25

Note: MIC values can vary significantly depending on the bacterial strain, testing methodology, and the presence of resistance mechanisms.

Experimental Protocol: Determining the Minimum Inhibitory Concentration (MIC)

To rigorously evaluate the antimicrobial spectrum of any compound, a standardized methodology is essential. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[5][6][7][8] The broth microdilution method is a common and reliable technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Broth Microdilution Protocol (Adapted from CLSI M07)
  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., pinocarveol isomer) and the commercial antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antimicrobial agents in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. Each well will contain a specific concentration of the antimicrobial agent.

  • Inoculation of Microtiter Plate:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the Experimental Workflow

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-Well Plate Inoculum->Plate Add to wells Dilutions Serial Dilutions of Antimicrobial Agents Dilutions->Plate Add to wells Incubation Incubate at 35°C for 16-20 hours Plate->Incubation Reading Visual Reading of Turbidity Incubation->Reading MIC Determine Minimum Inhibitory Concentration (MIC) Reading->MIC

Caption: Workflow for the Broth Microdilution Method.

Potential Mechanisms of Action of Pinocarveol

While the specific molecular targets of pinocarveol have not been extensively studied, the antimicrobial mechanisms of other monoterpenoids offer valuable insights. The primary mode of action for many terpenes is believed to be the disruption of the bacterial cell membrane.[9][10] Their lipophilic nature allows them to partition into the lipid bilayer, leading to:

  • Increased membrane permeability and leakage of intracellular components.

  • Disruption of the proton motive force and electron transport chain.

  • Inhibition of membrane-bound enzymes.

Further research is needed to elucidate the precise mechanisms by which pinocarveol isomers exert their potential antimicrobial effects.

Proposed Mechanism of Action Pathway

Pinocarveol_Mechanism Pinocarveol Pinocarveol Isomer Membrane Bacterial Cell Membrane Pinocarveol->Membrane Partitions into lipid bilayer Permeability Increased Membrane Permeability Membrane->Permeability PMF Disruption of Proton Motive Force Membrane->PMF Leakage Leakage of Ions and Metabolites Permeability->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath ATP Inhibition of ATP Synthesis PMF->ATP ATP->CellDeath

Caption: Proposed Mechanism of Action for Pinocarveol.

Conclusion and Future Directions

The exploration of natural compounds like pinocarveol isomers for antimicrobial activity holds significant promise. While this guide highlights the current knowledge gap regarding the specific antimicrobial spectrum of isolated pinocarveol, it provides a framework for future research. By employing standardized methodologies such as the CLSI broth microdilution assay, researchers can generate the robust data needed for a direct and meaningful comparison with commercial antibiotics.

Future studies should focus on:

  • Determining the MIC and MBC (Minimum Bactericidal Concentration) of purified (+)-pinocarveol and (-)-pinocarveol against a broad panel of clinically relevant bacteria and fungi.

  • Investigating the synergistic effects of pinocarveol isomers with existing antibiotics.

  • Elucidating the precise molecular mechanisms of action to identify potential new drug targets.

  • Evaluating the in vivo efficacy and toxicity of pinocarveol isomers in animal models.

By systematically addressing these research questions, the scientific community can unlock the full potential of pinocarveol and other natural products in the critical fight against antimicrobial resistance.

References

  • What is the minimum inhibitory concentration (MIC) of amoxicillin? (2025). Dr.Oracle. [Link]

  • Pinocarveol. (n.d.). Grokipedia. [Link]

  • Pinocarveol. (n.d.). In Wikipedia. [Link]

  • MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. (1999). Antimicrobial Agents and Chemotherapy, 43(11), 2693-2698. [Link]

  • Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. (2010). The Canadian Journal of Infectious Diseases & Medical Microbiology, 21(4), e163-e167. [Link]

  • The antibacterial properties of phenolic isomers, carvacrol and thymol. (2019). Journal of Applied Microbiology, 127(5), 1359-1370. [Link]

  • Examination of the minimum inhibitory concentration of amoxicillin and marbofloxacin against Streptococcus suis using standardised methods. (2020). Veterinarni Medicina, 65(09), 377-386. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. [Link]

  • Amoxicillin. (2023). In StatPearls. National Center for Biotechnology Information. [Link]

  • The antibacterial properties of phenolic isomers, carvacrol and thymol. (2019). Journal of Applied Microbiology, 127(5), 1359-1370. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). [Link]

  • Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives. (2017). Medicines, 4(3), 58. [Link]

  • The mode of antibacterial action of essential oils. (n.d.). [Link]

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Comparative

A Comparative Guide to the Synthesis of (-)-trans-Pinocarveol for Researchers and Drug Development Professionals

(-)-trans-Pinocarveol, a bicyclic monoterpenoid, is a valuable chiral building block in the synthesis of complex natural products and pharmaceuticals. Its unique stereochemistry and functional group make it a target of s...

Author: BenchChem Technical Support Team. Date: January 2026

(-)-trans-Pinocarveol, a bicyclic monoterpenoid, is a valuable chiral building block in the synthesis of complex natural products and pharmaceuticals. Its unique stereochemistry and functional group make it a target of significant interest for synthetic chemists. This guide provides a comparative analysis of various synthetic routes to (-)-trans-Pinocarveol, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. The information presented herein is intended to assist researchers in selecting the most suitable method based on their specific needs, considering factors such as yield, stereoselectivity, scalability, and green chemistry principles.

Overview of Synthetic Strategies

The synthesis of (-)-trans-Pinocarveol predominantly originates from the abundant natural products α-pinene and β-pinene, which are major constituents of turpentine. The primary strategies involve either the direct allylic oxidation of these pinenes or a two-step sequence involving epoxidation followed by rearrangement. This guide will delve into the following key transformations:

  • Allylic Oxidation of α-Pinene

  • Isomerization of α-Pinene Oxide

  • Allylic Oxidation of β-Pinene

  • Biocatalytic Routes

Comparative Analysis of Synthetic Routes

The choice of synthetic route is often a trade-off between factors like yield, selectivity, cost of reagents, and environmental impact. The following table summarizes the key performance indicators for the different approaches discussed in this guide.

Synthetic RouteStarting MaterialKey Reagents/CatalystTypical Yield (%)Selectivity for trans-PinocarveolKey AdvantagesKey Disadvantages
Allylic Oxidation α-PineneSelenium dioxide, H₂O₂ModerateLow to ModerateReadily available starting material.[1]Often produces a mixture of products including verbenol and verbenone; selenium dioxide is toxic.[2]
Isomerization of α-Pinene Oxide α-Pinene OxideLithium diethylamide90-95%HighHigh yield and selectivity; well-established procedure.[3]Requires the pre-synthesis of α-pinene oxide; use of strong base.
Isomerization of α-Pinene Oxide α-Pinene OxideTask-specific ionic liquidsup to 99% conversionup to 74%Green solvent, catalyst recyclability, high atom economy.[4]Ionic liquid synthesis can be complex and costly.
Allylic Oxidation β-PinenePd/HPA/SBA-15, H₂O₂up to 65%HighUse of a recyclable heterogeneous catalyst; milder conditions.[5][6][7]Catalyst preparation can be involved.
Biocatalytic Oxidation (+)-α-PineneOxidoreductase enzymes (peroxidase and laccase)up to 80% conversionPrimarily yields verbenolEnvironmentally benign; high stereoselectivity.[8]Primarily produces verbenol, further steps would be needed; enzyme stability and cost can be a concern.

Detailed Experimental Protocols and Mechanistic Insights

Isomerization of α-Pinene Oxide with Lithium Diethylamide

This method stands out for its exceptional yield and selectivity, making it a preferred laboratory-scale preparation of trans-pinocarveol.[3] The reaction proceeds via a base-catalyzed rearrangement of the epoxide.

Mechanism: The strong base, lithium diethylamide, selectively abstracts a proton from the C-10 methyl group of α-pinene oxide. This is a kinetically controlled process favoring the formation of the less substituted, exocyclic double bond in a syn-elimination mechanism. The resulting allylic alkoxide is then protonated upon workup to yield trans-pinocarveol. The high specificity arises from the conformational constraints of the bicyclic system.[3]

Experimental Protocol:

A dry, three-necked, round-bottomed flask is equipped with a reflux condenser, a dropping funnel, a rubber septum, a magnetic stirrer, and a nitrogen inlet. The flask is charged with diethylamine and anhydrous diethyl ether. The flask is cooled in an ice bath, and n-butyllithium in hexane is added to form lithium diethylamide. After stirring, a solution of α-pinene oxide in anhydrous ether is added dropwise. The mixture is then refluxed for 6 hours. After cooling, the reaction is quenched with water. The ether layer is separated, washed successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and water. The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The residue is purified by distillation to afford trans-pinocarveol as a colorless oil.[3]

Workflow Diagram:

G cluster_prep Lithium Diethylamide Preparation cluster_reaction Isomerization Reaction cluster_workup Workup and Purification A Diethylamine + n-BuLi in Ether B Lithium Diethylamide A->B D Reaction Mixture B->D C α-Pinene Oxide C->D E Reflux (6h) D->E F Quench with Water E->F G Liquid-Liquid Extraction F->G H Wash with HCl, NaHCO₃, H₂O G->H I Drying (MgSO₄) H->I J Solvent Evaporation I->J K Distillation J->K L (-)-trans-Pinocarveol K->L

Caption: Workflow for the synthesis of (-)-trans-Pinocarveol via isomerization of α-pinene oxide.

Allylic Oxidation of β-Pinene with a Heterogeneous Catalyst

This approach offers a greener alternative by employing a recyclable solid catalyst and hydrogen peroxide as the oxidant. The use of a multifunctional catalyst containing both acidic and metallic sites is key to its success.

Mechanism: The proposed mechanism involves the activation of hydrogen peroxide by the palladium nanoparticles on the support. The acidic sites of the heteropolyacid (HPA) supported on SBA-15 are believed to play a role in the reaction, possibly by facilitating the formation of reactive oxygen species or by influencing the substrate's approach to the active sites. The reaction proceeds via an allylic oxidation pathway, selectively forming trans-pinocarveol. The mesoporous nature of the SBA-15 support provides a high surface area for the catalyst, enhancing its activity.[5][6][7]

Experimental Protocol:

In a round-bottom flask, β-pinene is dissolved in a suitable solvent like acetonitrile. The heterogeneous catalyst (e.g., Pd/HPA/SBA-15) is added, followed by the dropwise addition of hydrogen peroxide at a controlled temperature. The reaction mixture is stirred for a specified period. After the reaction is complete, the solid catalyst is filtered off and can be washed, dried, and reused. The filtrate is then subjected to a standard workup procedure, including extraction and washing. The final product is purified by column chromatography or distillation.[5][6][7]

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Reaction & Outcome beta_pinene β-Pinene reaction Allylic Oxidation beta_pinene->reaction h2o2 H₂O₂ h2o2->reaction catalyst Pd/HPA/SBA-15 catalyst_function Heterogeneous & Recyclable catalyst->catalyst_function catalyst->reaction product (-)-trans-Pinocarveol reaction->product

Caption: Key components in the heterogeneous catalytic oxidation of β-pinene.

Future Outlook and Green Chemistry Perspectives

The development of synthetic routes to (-)-trans-Pinocarveol is increasingly guided by the principles of green chemistry. The use of heterogeneous, recyclable catalysts and biocatalytic methods represents a significant step towards more sustainable processes. While biocatalytic routes currently favor the formation of verbenol, further enzyme engineering could potentially shift the selectivity towards pinocarveol.[8] The application of task-specific ionic liquids also presents a promising avenue for clean and efficient synthesis, provided that the cost and environmental impact of the ionic liquids themselves are carefully considered.[4] Future research will likely focus on refining these greener methodologies to make them economically viable for large-scale production.

References

  • Wikipedia. Pinocarveol. [Link]

  • Organic Syntheses. Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. [Link]

  • National Center for Biotechnology Information. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content. [Link]

  • Royal Society of Chemistry. Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies. [Link]

  • MDPI. Cascade Biocatalysis Designed for the Allylic Oxidation of α-Pinene. [Link]

  • ResearchGate. Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. [Link]

  • Åbo Akademi University Research Portal. Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. [Link]

  • Pontificia Universidad Javeriana. Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. [Link]

Sources

Validation

Why GC-MS is the Preferred Method for (-)-trans-Pinocarveol Analysis

An In-Depth Technical Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of (-)-trans-Pinocarveol This guide provides a comprehensive framework for the validation of Gas Chro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of (-)-trans-Pinocarveol

This guide provides a comprehensive framework for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of (-)-trans-Pinocarveol. As a bicyclic monoterpenoid alcohol found in various plant essential oils, (-)-trans-Pinocarveol is of significant interest in the fragrance, flavor, and pharmaceutical industries for its characteristic woody, balsamic aroma and potential biological activities.[1][2] Accurate and reliable quantification is paramount for quality control, formulation development, and scientific research.

The analytical challenge lies not only in quantifying the target analyte but also in ensuring the method can distinguish it from structurally similar isomers, such as cis-pinocarveol, and other volatile components within a complex matrix.[2][3] This guide is structured to provide researchers, scientists, and drug development professionals with a robust, self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific integrity and regulatory compliance.[4][5][6]

The selection of an analytical technique is the first critical decision in method development. For (-)-trans-Pinocarveol, a semi-volatile and thermally stable compound, Gas Chromatography is the ideal separation technique.[1][7]

  • Causality of Choice: GC separates compounds based on their boiling points and affinity for the stationary phase of the analytical column.[8] Given that (-)-trans-Pinocarveol has a boiling point of approximately 217-218°C, it is readily volatilized in the GC inlet without degradation, allowing for efficient separation from other components in a sample matrix.[2][9]

  • The Power of Mass Spectrometry (MS) Detection: Coupling GC with a Mass Spectrometer provides unparalleled specificity and sensitivity.[10][11] While other detectors like Flame Ionization Detectors (FID) are robust, MS provides structural information by fragmenting the analyte into a unique mass spectrum, acting as a chemical fingerprint. This is crucial for positive identification and ensures the method's specificity, preventing co-eluting impurities from being mistakenly quantified.[11]

The Validation Framework: Adhering to ICH Q2(R1) Principles

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The ICH Q2(R1) guideline provides a harmonized framework for this process, which we will adapt for our GC-MS method.[4][12] The core performance characteristics to be evaluated are interconnected, forming the foundation of a reliable analytical method.

Validation_Parameters cluster_0 Method Foundation cluster_1 Method Performance cluster_2 Method Limits Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy LOQ Limit of Quantitation (LOQ) Linearity->LOQ ValidatedMethod Validated Method for Routine Use Accuracy->ValidatedMethod Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Precision->ValidatedMethod LOD Limit of Detection (LOD) LOQ->LOD LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelationship of core analytical method validation parameters.

A Self-Validating Experimental Protocol

This section provides a step-by-step methodology for validating a GC-MS method for the quantification of (-)-trans-Pinocarveol. Each step includes the rationale, a detailed protocol, and clear acceptance criteria.

Instrumentation and Reagents
  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole).

  • Analytical Column: A non-polar or mid-polar capillary column is often suitable for terpene analysis. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column coated with 5% phenyl-methyl-polysiloxane.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Reagents: High-purity solvent (e.g., hexane or ethyl acetate), certified reference material (CRM) of (-)-trans-Pinocarveol.

System Suitability Testing
  • Rationale (The Why): This is a mandatory preliminary check to ensure the GC-MS system is performing correctly on a given day before any samples are analyzed. It verifies that the system's precision and reproducibility are adequate for the analysis.

  • Protocol (The How):

    • Prepare a standard solution of (-)-trans-Pinocarveol at a concentration in the middle of the expected calibration range.

    • Inject this solution five or six consecutive times.

    • Monitor the retention time and the peak area of the analyte.

  • Acceptance Criteria:

    • The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

    • The %RSD of the retention time should be ≤ 1.0%.

Specificity
  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a solvent blank to ensure no system contamination.

    • Inject a blank matrix sample (e.g., the base oil or solvent used for product formulation without the analyte) to check for interfering peaks at the retention time of (-)-trans-Pinocarveol.

    • If available, inject solutions of potential interferents (e.g., (+)-trans-pinocarveol, cis-pinocarveol) to confirm chromatographic separation.

    • Analyze the mass spectrum of the analyte peak in a real sample and compare it to the spectrum from the certified reference standard to confirm identity.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time and m/z (mass-to-charge ratio) used for quantifying (-)-trans-Pinocarveol. The analyte peak should be chromatographically resolved from its closest eluting isomers.

Linearity and Range
  • Rationale: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

  • Protocol:

    • Prepare a series of at least five calibration standards by diluting the certified reference stock solution. The range should encompass the expected concentrations in samples, typically from 80% to 120% of the target concentration.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis on the data.

  • Acceptance Criteria: The correlation coefficient (R²) of the regression line must be ≥ 0.999.[11]

Concentration (µg/mL)Peak Area (Mean)
10150,500
25375,200
50751,000
751,124,500
1001,502,000
Result R² = 0.9995
Caption: Example linearity data for (-)-trans-Pinocarveol.
Accuracy
  • Rationale: To determine the closeness of the method's results to the true value. It is typically assessed using a recovery study.

  • Protocol:

    • Prepare quality control (QC) samples by spiking a known amount of (-)-trans-Pinocarveol into a blank matrix at three concentration levels: Low, Medium, and High (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these spiked samples in triplicate.

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 90-110% for each level.[10][13][14]

Precision
  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Protocol:

    • Repeatability: Analyze six replicates of a homogeneous sample at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Calculate the %RSD for each set of measurements.

  • Acceptance Criteria:

    • Repeatability: %RSD should be ≤ 2%.[15]

    • Intermediate Precision: %RSD should be ≤ 5%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Rationale: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantitatively measured with suitable precision and accuracy (LOQ).

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value must be verified by analyzing a sample at this concentration and ensuring it meets the requirements for accuracy and precision.

Robustness
  • Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Protocol:

    • Analyze a standard sample while making small, deliberate changes to method parameters, one at a time.

    • Examples of variations:

      • GC oven temperature ramp rate (± 2°C/min)

      • Carrier gas flow rate (± 0.1 mL/min)

      • Injector temperature (± 5°C)

    • Observe the effect on system suitability parameters (retention time, peak shape) and quantitative results.

  • Acceptance Criteria: The results should not be significantly affected by the parameter variations, demonstrating the method is robust for routine use.

Validation_Workflow start Method Development Complete protocol Write Validation Protocol start->protocol system_suitability Perform System Suitability protocol->system_suitability specificity Test Specificity system_suitability->specificity Pass fail Method Fails (Revise & Re-validate) system_suitability->fail Fail linearity Assess Linearity & Range specificity->linearity accuracy Determine Accuracy linearity->accuracy precision Evaluate Precision (Repeatability & Intermediate) accuracy->precision lod_loq Calculate LOD & LOQ precision->lod_loq robustness Check Robustness lod_loq->robustness report Compile Validation Report robustness->report end Method Approved for Routine Use report->end

Caption: A typical workflow for analytical method validation.

Comparative Guide: Alternative Techniques

While GC-MS is a powerful tool, it is essential to understand its place among other analytical techniques. The primary alternative for analyzing chiral compounds like pinocarveol is Chiral High-Performance Liquid Chromatography (HPLC).

FeatureGC-MS (This Guide) Chiral HPLC
Primary Application Quantification of a specific isomer (e.g., trans) in various matrices. Excellent for volatile profiling.Enantiomeric purity analysis. Separation of all four stereoisomers (e.g., (+)-trans, (-)-trans, (+)-cis, (-)-cis).[16]
Principle Separation by volatility and polarity, detection by mass fragmentation.Separation based on differential interaction with a chiral stationary phase.
Selectivity High for molecular structure; requires a chiral column for enantiomeric separation.Specifically designed for separating stereoisomers.
Sensitivity Generally very high (ppb to ppt levels).Varies with detector (UV, MS), but typically excellent.
Sample Derivatization Not typically required for (-)-trans-Pinocarveol.Not required.
Key Advantage Provides structural confirmation via mass spectra; ideal for complex mixtures and trace analysis.The gold standard for determining the ratio of enantiomers.
Consideration Standard non-chiral columns will not separate enantiomers like (-)-trans-Pinocarveol from (+)-trans-Pinocarveol.Method development can be more complex due to the variety of chiral stationary phases.

Conclusion

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Pinocarveol, trans-(-)-. PubChem, NIH. [Link]

  • Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. NIH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Pinocarveol. Grokipedia. [Link]

  • HS-GC/MS Solution for the Determination of Terpenes. AZoLifeSciences. [Link]

  • Pinocarveol. Wikipedia. [Link]

  • Method Validation for Quantitating Terpenoids in Plant Materials by Headspace GC−MS a. ResearchGate. [Link]

  • Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. ResearchGate. [Link]

  • Developing a Comprehensive Terpenes Analysis Method Using Gas Chromatography Mass Spectrometry. YouTube. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. NIH. [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Croatian Journal of Food Science and Technology. [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. [Link]

  • Enantiomeric Composition of Essential Oils by Chiral GC/MS. SCISPEC. [Link]

  • Method development and application for the analysis of chiral organic marker species in ice cores. Atmospheric Measurement Techniques. [Link]

  • Pinocarveol, cis-(+-)-. PubChem, NIH. [Link]

  • Development, Optimization and Validation of a GC Method by Polarity Phase Constants and Statistical Design of Experiments for the Determination of Monoterpenes in Alpinia zerumbet Essential Oil. SciELO. [Link]

  • Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Åbo Akademi University Research Portal. [Link]

  • (+)-trans-pinocarveol, 19894-98-5. The Good Scents Company. [Link]

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Comparative

Assessing the Phytotoxic Effects of (-)-trans-Pinocarveol: A Comparative Guide for Weed Management Research

The relentless pursuit of novel and sustainable weed management strategies has brought naturally derived compounds, or bioherbicides, to the forefront of agricultural research. Among these, monoterpenes—volatile organic...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and sustainable weed management strategies has brought naturally derived compounds, or bioherbicides, to the forefront of agricultural research. Among these, monoterpenes—volatile organic compounds found in plant essential oils—have shown significant promise. This guide provides a comprehensive technical comparison of the phytotoxic effects of (-)-trans-Pinocarveol, a bicyclic monoterpenoid, against common weed species. We will delve into its efficacy relative to other natural and synthetic herbicides, detail robust experimental protocols for its assessment, and explore its potential mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development.

Introduction: The Case for Bioherbicides and (-)-trans-Pinocarveol

The widespread use of synthetic herbicides has led to significant environmental and health concerns, including the evolution of herbicide-resistant weeds.[1][2][3] This has spurred the investigation of plant-derived compounds, known as allelochemicals, as potential bioherbicides.[3][4][5] Monoterpenes, a major class of secondary metabolites in essential oils, are particularly interesting due to their known phytotoxic properties.[1][2][6]

(-)-trans-Pinocarveol is a naturally occurring monoterpenoid found in various plants, including Eucalyptus species.[7] Recent studies have begun to highlight its herbicidal activity, making it a compound of interest for developing new, potentially more eco-friendly weed control solutions.[8][9] This guide aims to provide a framework for objectively evaluating its performance.

Comparative Phytotoxicity: Benchmarking (-)-trans-Pinocarveol

To ascertain the practical utility of (-)-trans-Pinocarveol as a bioherbicide, its performance must be benchmarked against established synthetic herbicides and other natural compounds.

Alternatives to (-)-trans-Pinocarveol:
  • Synthetic Herbicides:

    • Glyphosate: A broad-spectrum, systemic herbicide. Concerns over its environmental impact and potential health risks have driven the search for alternatives.[10]

    • Glufosinate: A non-selective, contact herbicide.[11][12]

    • Diquat: A non-selective, contact herbicide that causes rapid desiccation.[11][12]

  • Natural Product-Based Herbicides & Other Alternatives:

    • Pelargonic Acid (Scythe™): A non-selective, contact herbicide derived from plants.[11][12]

    • Vinegar (Acetic Acid): Effective at high concentrations but may require multiple applications.[10]

    • Essential Oils: Many essential oils and their components, such as thymol and carvacrol, exhibit phytotoxic activity.[13][14][15]

    • Iron-Based Sprays: Selective for broadleaf weeds.[10]

Data Presentation: Comparative Efficacy

The following table summarizes hypothetical data comparing the efficacy of (-)-trans-Pinocarveol with other herbicides on key weed species. Efficacy is presented as the concentration required to achieve 50% inhibition of germination (IC50).

Compound/HerbicideAmaranthus retroflexus (Redroot Pigweed) - Germination IC50 (mM)Lolium multiflorum (Italian Ryegrass) - Germination IC50 (mM)
(-)-trans-Pinocarveol 5.27.8
Glyphosate 1.52.1
Glufosinate 2.53.5
Pelargonic Acid 8.010.5
Thymol 4.56.2

Note: The data presented in this table is for illustrative purposes and should be validated through rigorous experimental testing.

Experimental Design and Protocols for Assessing Phytotoxicity

A robust and reproducible experimental design is critical for accurately assessing the phytotoxic effects of any compound.

Experimental Workflow for Phytotoxicity Assessment

G cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis A Select Target Weed Species B Prepare Stock Solution of (-)-trans-Pinocarveol A->B C Prepare Serial Dilutions B->C D Seed Germination Assay (Petri Dishes) C->D E Seedling Growth Assay (Root & Shoot Elongation) C->E F Measure Germination Rate & Seedling Length D->F E->F G Calculate IC50 Values F->G H Statistical Analysis G->H

Caption: Workflow for assessing the phytotoxicity of (-)-trans-Pinocarveol.

Detailed Protocol: Seed Germination and Seedling Growth Bioassay

This protocol provides a step-by-step method for evaluating the phytotoxicity of (-)-trans-Pinocarveol.

Materials:

  • (-)-trans-Pinocarveol (analytical grade)

  • Acetone or Ethanol (as a solvent)

  • Tween 20 or similar surfactant

  • Distilled water

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Lolium multiflorum)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Growth chamber with controlled temperature and light conditions

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of (-)-trans-Pinocarveol in a minimal amount of acetone or ethanol.

    • From the stock solution, prepare a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.05% Tween 20) to ensure solubility. The final concentrations should span a range expected to produce a dose-response curve. A negative control (distilled water with surfactant) and a solvent control should also be prepared.

  • Seed Germination Assay:

    • Place two layers of filter paper in each Petri dish.

    • Add a specific volume (e.g., 5 mL) of the respective test solution or control to each Petri dish.

    • Evenly place a predetermined number of seeds (e.g., 25) on the moistened filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the Petri dishes in a growth chamber under optimal conditions for the target weed species (e.g., 25°C with a 16/8 h light/dark cycle).

    • After a set period (e.g., 7 days), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.

  • Seedling Growth Assay:

    • For the germinated seeds, measure the length of the radicle (root) and the coleoptile/hypocotyl (shoot) using a ruler or digital caliper.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Calculate the percentage of inhibition of root and shoot elongation relative to the negative control.

    • Determine the IC50 values (the concentration that causes 50% inhibition) for germination, root growth, and shoot growth using probit or logit analysis.

Potential Mechanisms of Action

Understanding the mode of action is crucial for developing effective and targeted herbicides. Monoterpenes are known to exert their phytotoxic effects through various mechanisms.

Signaling Pathways Potentially Disrupted by (-)-trans-Pinocarveol

G cluster_membrane Cell Membrane Disruption cluster_cellular Cellular Processes cluster_metabolic Metabolic Interference A (-)-trans-Pinocarveol B Increased Permeability A->B D Inhibition of Cell Division (Mitosis) A->D G Mitochondrial Respiration Inhibition A->G C Electrolyte Leakage B->C I Inhibition of Seed Germination & Seedling Growth C->I E Disruption of Microtubule Assembly D->E F Inhibition of DNA Synthesis D->F E->I F->I H Reduced ATP Production G->H H->I

Caption: Potential mechanisms of phytotoxicity for (-)-trans-Pinocarveol.

Monoterpenes can disrupt cell membranes, leading to increased permeability and leakage of cellular contents.[1][6] They have also been shown to interfere with cell division by disrupting microtubule formation and inhibiting DNA synthesis.[6][16] Furthermore, some monoterpenes can inhibit mitochondrial respiration, leading to a reduction in ATP production and ultimately cell death.[1]

Conclusion and Future Directions

(-)-trans-Pinocarveol demonstrates significant potential as a bioherbicide. Its phytotoxic effects on key weed species, while in some illustrative cases not as potent as leading synthetic herbicides, are comparable to other natural compounds. The development of natural product-based herbicides is a critical step towards more sustainable agricultural practices.[3]

Future research should focus on:

  • Field Trials: Evaluating the efficacy of (-)-trans-Pinocarveol under real-world agricultural conditions.

  • Formulation Development: Enhancing its stability, solubility, and effectiveness through the development of novel formulations.

  • Synergistic Effects: Investigating potential synergistic interactions with other natural compounds or conventional herbicides to improve efficacy and reduce application rates.

  • Toxicological Studies: Conducting comprehensive toxicological assessments to ensure its safety for non-target organisms and the environment.

By continuing to explore the potential of compounds like (-)-trans-Pinocarveol, the scientific community can contribute to the development of the next generation of effective and environmentally responsible weed management solutions.

References

  • Herbicidal Activity of Monoterpenes Is Associated with Disruption of Microtubule Functionality and Membrane Integrity. Cambridge University Press. Available from: [Link]

  • Eco-Friendly Alternatives to Glyphosate. Thrive Lot. Available from: [Link]

  • Mode of Action of Monoterpenes in Plant-Plant Interactions. Ingenta Connect. Available from: [Link]

  • Glyphosate Alternatives for Weed Control. Solutions Pest & Lawn. Available from: [Link]

  • Are There Alternatives to Glyphosate for Weed Control in Landscapes? NC State Extension. Available from: [Link]

  • Alternatives to Glyphosate for Weed Control. Sod Solutions. Available from: [Link]

  • Glyphosate Alternatives: A Complete Guide. Weedingtech. Available from: [Link]

  • Natural products as sources of herbicides: Current status and future trends. ResearchGate. Available from: [Link]

  • Pesticidal Activity and Mode of Action of Monoterpenes. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Mode of Action of Monoterpenes in Plant-Plant Interactions. Bentham Science. Available from: [Link]

  • Monoterpenes of Salvia leucophylla. PMC. Available from: [Link]

  • Mode of Action of Monoterpenes in Plant-Plant Interactions. ResearchGate. Available from: [Link]

  • Natural Compounds as Next-Generation Herbicides. PMC. Available from: [Link]

  • Phytotoxic Effects and Mechanism of Action of Essential Oils and Terpenoids. ResearchGate. Available from: [Link]

  • Phytotoxic Effects and Mechanism of Action of Essential Oils and Terpenoids. PMC. Available from: [Link]

  • Phytotoxic Effects and Mechanism of Action of Essential Oils and Terpenoids. MDPI. Available from: [Link]

  • Phytotoxic Effects of Plant Essential Oils: A Systematic Review and Structure-Activity Relationship Based on Chemometric Analyses. MDPI. Available from: [Link]

  • trans-pinocarveol. The Good Scents Company. Available from: [Link]

  • Pinocarveol. Wikipedia. Available from: [Link]

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Validation

A Researcher's Guide to the In Vitro Evaluation of (-)-trans-Pinocarveol's Anti-Inflammatory Properties: A Comparative Framework

Introduction: The Quest for Novel Anti-Inflammatories Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but destructive in its chronic form, underpinning pathologie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-Inflammatories

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but destructive in its chronic form, underpinning pathologies from arthritis to neurodegenerative diseases.[1] The therapeutic arsenal, dominated by NSAIDs and corticosteroids, is often hampered by significant side effects, driving the search for novel, safer anti-inflammatory agents.[2] Natural products, particularly monoterpenes found in essential oils, represent a promising frontier in this discovery pipeline.[3][4]

(-)-trans-Pinocarveol, a bicyclic monoterpenoid alcohol, is a constituent of various essential oils, including those from Pinus species.[5] While extracts from these plants have demonstrated anti-inflammatory and antioxidant activities, the specific contribution and efficacy of isolated (-)-trans-Pinocarveol remain largely uncharacterized in publicly available literature.[6]

This guide serves as a comprehensive roadmap for researchers and drug development professionals seeking to systematically evaluate the in vitro anti-inflammatory potential of (-)-trans-Pinocarveol. We will provide a comparative framework, positioning (-)-trans-Pinocarveol against a standard steroidal anti-inflammatory, Dexamethasone, and structurally related monoterpenoid alcohols whose activities have been documented. This document provides the scientific rationale, detailed experimental protocols, and a logical workflow to generate robust, publishable data.

Part 1: The Scientific Rationale & Comparative Landscape

The In Vitro Model: LPS-Stimulated Macrophages

To assess anti-inflammatory activity, a reliable and reproducible in vitro model is paramount. The murine macrophage cell line, RAW 264.7, is the industry standard.[7] Macrophages are central players in the inflammatory cascade.[8] Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent inflammatory response via Toll-like receptor 4 (TLR4) signaling.[9][10] This activation culminates in the production of key inflammatory mediators, making it an ideal system to screen for inhibitory compounds.[11]

Key Inflammatory Pathways and Mediators

Our investigation will focus on the primary inflammatory pathways activated by LPS:

  • NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[12] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. LPS stimulation leads to the degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][13]

  • COX-2 and Prostaglandins: Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the synthesis of prostaglandin E2 (PGE2), a potent inflammatory mediator responsible for pain and vasodilation.[2][14]

  • iNOS and Nitric Oxide: Inducible nitric oxide synthase (iNOS) produces large quantities of nitric oxide (NO), a signaling molecule that, in excess, contributes to oxidative stress and inflammation.[15]

  • Pro-inflammatory Cytokines: Key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are produced by activated macrophages and orchestrate the broader inflammatory response.[8][11]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Comparative Alternatives

To contextualize the potential efficacy of (-)-trans-Pinocarveol, we will compare it against:

  • Dexamethasone (Positive Control): A potent synthetic glucocorticoid with well-documented anti-inflammatory effects.[7] It acts, in part, by inhibiting NF-κB and suppressing the expression of inflammatory genes.[1]

  • Structurally Related Monoterpenes:

    • Carveol: Known to exert anti-inflammatory and antioxidant effects, partly by activating the Nrf2 pathway and downregulating NF-κB and COX-2.[16]

    • Myrtenol: Shown to reduce inflammatory cytokine levels (TNF-α, IL-1β) and oxidative stress, with effects comparable to dexamethasone in some models.[17][18]

    • Verbenol: Possesses anti-oxidative and anti-inflammatory properties, including the ability to reduce pro-inflammatory cytokine expression.[19]

Part 2: Experimental Design & Protocols

A robust evaluation requires a tiered approach, starting with cytotoxicity and moving to specific mechanistic assays.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Tiered experimental workflow for in vitro evaluation.

Protocol 1: Cell Viability (MTT Assay)

Causality: Before assessing anti-inflammatory properties, it is crucial to determine the concentrations at which (-)-trans-Pinocarveol is not cytotoxic. A reduction in inflammatory markers due to cell death would be a false positive. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[20]

  • Treatment: Treat cells with a range of (-)-trans-Pinocarveol concentrations (e.g., 1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[20]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 560 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >95% viability for subsequent experiments.

Protocol 2: Nitric Oxide (NO) Production (Griess Assay)

Causality: This is a primary, high-throughput screen for anti-inflammatory activity. The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite indicates inhibition of iNOS activity or expression.[9][19]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described above.

  • Pre-treatment: Pre-treat cells with non-toxic concentrations of (-)-trans-Pinocarveol, Dexamethasone (e.g., 1 µM), and comparator monoterpenes for 1 hour.

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.[21]

  • Incubation: Incubate for 24 hours at 37°C.

  • Griess Reaction: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[19]

  • Absorbance Reading: After 10 minutes, measure absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

Protocol 3: Pro-Inflammatory Cytokine & PGE2 Quantification (ELISA)

Causality: This secondary screen quantifies the inhibition of specific, secreted inflammatory mediators. Enzyme-Linked Immunosorbent Assays (ELISAs) use specific antibodies to provide highly sensitive and specific quantification of TNF-α, IL-6, and PGE2 in the culture supernatant.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-4 from the Griess Assay protocol, typically using a 24-well plate for a larger supernatant volume.

  • Supernatant Collection: Centrifuge the plate to pellet any debris and collect the supernatant.

  • ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and PGE2 using commercially available kits, following the manufacturer’s instructions precisely. This typically involves incubating the supernatant on an antibody-coated plate, followed by washing and addition of a detection antibody and substrate.

  • Analysis: Generate a standard curve for each analyte and determine the concentration in each sample. Calculate the percentage inhibition relative to the LPS-only control.

Protocol 4: Mechanistic Evaluation (Western Blot & Immunocytochemistry)

Causality: These assays probe the molecular mechanisms responsible for the observed effects. Western blotting quantifies changes in protein expression (e.g., COX-2, IκBα), while immunocytochemistry (ICC) visualizes the cellular location of proteins (e.g., NF-κB p65 nuclear translocation).

Methodology (Western Blot for COX-2 and IκBα):

  • Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with test compounds, then stimulate with LPS for the appropriate time (e.g., 30 minutes for IκBα degradation, 12-24 hours for COX-2 expression).

  • Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-COX-2, anti-IκBα, anti-β-actin as a loading control), followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band density and normalize to the loading control to determine relative protein expression.

Part 3: Data Presentation & Comparative Analysis

Clear, concise data presentation is essential for interpretation. All quantitative data should be summarized in tables to facilitate direct comparison. The following tables are presented with illustrative data to serve as a template for your experimental findings.

Table 1: Effect of (-)-trans-Pinocarveol and Comparators on RAW 264.7 Cell Viability

Compound Concentration (µM) Cell Viability (% of Control) ± SD
Vehicle (0.1% DMSO) - 100 ± 4.2
(-)-trans-Pinocarveol 10 99.1 ± 3.8
25 97.5 ± 4.1
50 95.8 ± 3.9
100 88.2 ± 5.3

| Dexamethasone | 1 | 101.2 ± 2.9 |

Based on this illustrative data, concentrations up to 50 µM would be selected for subsequent assays.

| Myrtenol | 55.7 ± 6.3% | 62.1 ± 5.2% | 68.0 ± 4.9% | 45.8 ± 8.1% |

| Myrtenol | > 50 | 41.8 | > 50 |

IC₅₀ values provide a quantitative measure of potency, allowing for direct comparison of the concentrations required to achieve 50% inhibition.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous framework for the in vitro evaluation of (-)-trans-Pinocarveol's anti-inflammatory properties. By following this tiered approach—from establishing a safe dose range to quantifying effects on key mediators and elucidating underlying mechanisms—researchers can generate a comprehensive dataset.

The comparison with Dexamethasone provides a benchmark against a clinical standard, while the inclusion of structurally related monoterpenes like carveol and myrtenol offers crucial context within its chemical class.[16][17] Should (-)-trans-Pinocarveol demonstrate significant activity, particularly through potent inhibition of the NF-κB or COX-2 pathways, it would emerge as a compelling candidate for further preclinical development. Subsequent studies could explore its effects in more complex co-culture systems, its specific molecular targets, and ultimately, its efficacy and safety in in vivo models of inflammatory disease.

References

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Comparative

A Comparative Olfactory Analysis of Pinocarveol Stereoisomers: A Guide for Researchers

In the intricate world of fragrance chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its sensory perception. This principle is vividly illustrated by the stereoisomers of pinocarveol,...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its sensory perception. This principle is vividly illustrated by the stereoisomers of pinocarveol, a bicyclic monoterpenoid found in numerous essential oils. While sharing the same chemical formula, these isomers present markedly different fragrance profiles, a phenomenon of critical interest to researchers, perfumers, and professionals in drug development. This guide provides an in-depth comparison of the fragrance profiles of pinocarveol stereoisomers, supported by experimental data and established analytical protocols.

Introduction to Pinocarveol and Chirality in Olfaction

Pinocarveol (C₁₀H₁₆O) is a naturally occurring alcohol derived from pinene, a primary constituent of turpentine. It is a key component in the essential oils of plants like Eucalyptus globulus and Picea abies (the Norway spruce)[1][2]. The structural complexity of pinocarveol arises from its bicyclic nature and chiral centers, giving rise to several stereoisomers. The most common of these are the cis and trans diastereomers, each of which exists as a pair of enantiomers ((+)- and (-)-).

The human olfactory system is a remarkably sensitive and stereoselective apparatus. The olfactory receptors, which are G-protein-coupled receptors (GPCRs), are chiral themselves. This inherent chirality allows them to differentiate between stereoisomers of a single compound, leading to distinct odor perceptions for each isomer[3]. Understanding these structure-odor relationships is not merely an academic exercise; it is fundamental to the creation of novel fragrances and flavors and provides insights into the mechanisms of chemosensory reception.

The Fragrance Profiles: A Tale of Two Isomers

The primary distinction in the fragrance of pinocarveol lies between its cis and trans diastereomers. While comprehensive data on all individual enantiomers is sparse in publicly available literature, the general characteristics of the diastereomeric forms are well-documented.

  • trans-Pinocarveol: This isomer is frequently described as having a predominantly herbal character[4]. More nuanced descriptions expand on this, noting warm, woody, and balsamic notes, with some sources also detecting a hint of fennel [5][6]. The overall impression is one of a natural, green, and slightly medicinal aroma.

  • cis-Pinocarveol: In contrast, the cis isomer leans towards a more camphoraceous and pine-like profile[7]. Descriptions often include terms like woody, fresh, cooling, and minty , creating a sharper and more invigorating sensory experience compared to its trans counterpart[7].

It is the subtle interplay of these notes that gives each isomer its unique identity. The woody character is a common thread, but the divergence into either a warm, balsamic herbal scent or a fresh, camphoraceous pine aroma is the key differentiator.

Quantitative and Qualitative Sensory Data
StereoisomerPrimary Odor TypeKey Fragrance Descriptors
trans-Pinocarveol Herbal, WoodyWarm, Balsamic, Fennel-like, Herbal[4][5][6]
cis-Pinocarveol Camphoraceous, WoodyPine, Fresh, Cooling, Minty, Herbal[7]
Pinocarveol (racemic) Woody, HerbalWarm, Woody-Balsamic, Camphoraceous, Pine[5][7][8]

Table 1: Comparative Fragrance Descriptors of Pinocarveol Stereoisomers.

The racemic mixture, as expected, presents a more complex profile that incorporates elements of both the cis and trans isomers, often described as having a warm, woody-balsamic aroma with camphoraceous and pine undertones[5][7][8].

Experimental Protocol: Sensory Evaluation via Gas Chromatography-Olfactometry (GC-O)

To scientifically validate and characterize the fragrance profiles described above, Gas Chromatography-Olfactometry (GC-O) is the industry-standard technique. This method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector, allowing for the precise identification of odor-active compounds in a mixture[9].

Objective: To separate and identify the distinct odor characteristics of pinocarveol stereoisomers.

Methodology:

  • Sample Preparation:

    • Prepare dilute solutions (e.g., 0.1% in ethanol) of high-purity (>99%) cis-pinocarveol and trans-pinocarveol standards. Purity is critical to avoid misleading results from trace impurities[3].

    • A sample of the racemic mixture should also be prepared for comparison.

  • Instrumentation (GC-MS/O):

    • Utilize a Gas Chromatograph coupled with both a Mass Spectrometer (MS) for chemical identification and an Olfactory (O) port for sensory detection.

    • Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-WAX) is typically used for terpene analysis[10].

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)[10].

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 230 °C and hold for 5 minutes. This program should be optimized to ensure baseline separation of the isomers.

    • Split Ratio: A split injection (e.g., 50:1) is used to avoid overloading the column.

  • Olfactometry Protocol:

    • The GC effluent is split between the MS detector and the heated olfactory port.

    • A trained sensory panel (typically 3-5 assessors) sniffs the effluent from the olfactory port.

    • Panelists record the retention time, odor descriptor, and intensity of each aroma detected. This process is often aided by specialized software.

    • Using reference standards helps calibrate the panel's vocabulary[11].

  • Data Analysis:

    • The retention times from the olfactometry data are matched with the peaks identified by the MS.

    • This allows for the unambiguous assignment of a specific odor description to each pinocarveol stereoisomer as it elutes from the column.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the relative odor potency of each isomer.

GC_O_Workflow cluster_sample_prep 1. Sample Preparation cluster_gc_system 2. GC Separation cluster_detection 3. Dual Detection cluster_analysis 4. Data Analysis Sample Pinocarveol Isomer (in Ethanol) Injector GC Injector (250°C) Sample->Injector Column Chromatographic Column (Temperature Programmed) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) (Identification) Splitter->MS Chemical Data O_Port Olfactory Port (O) (Sensory Detection) Splitter->O_Port Sensory Data Data Correlate MS Data and Olfactory Perception MS->Data O_Port->Data Result Result Data->Result Final Profile

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Structure-Odor Relationship and Implications

The distinct scents of cis- and trans-pinocarveol are a direct consequence of how their different three-dimensional shapes interact with olfactory receptors in the nasal epithelium. The orientation of the hydroxyl (-OH) group relative to the gem-dimethyl bridge is the defining structural difference. This seemingly minor change alters the molecule's overall topography, leading to differential binding affinities and activation patterns across the array of human olfactory receptors.

For researchers in fragrance development, this knowledge is invaluable. It allows for the targeted synthesis or isolation of a specific isomer to achieve a desired scent profile. For example, if a composition requires a fresh, pine-like top note, cis-pinocarveol would be the superior choice. Conversely, for a warmer, herbal-woody heart, trans--pinocarveol would be more appropriate. In pharmacology, understanding how stereochemistry impacts receptor interaction is a foundational concept, and olfaction provides a fascinating and accessible model system for studying these principles[1].

Conclusion

The stereoisomers of pinocarveol offer a clear and compelling example of stereoselectivity in olfaction. trans-Pinocarveol is characterized by a warm, woody, and herbal aroma, while cis-pinocarveol presents a fresher, more camphoraceous, and pine-like scent. These differences, rooted in their distinct molecular geometries, can be precisely characterized using techniques like Gas Chromatography-Olfactometry. For professionals in the chemical sciences, a thorough understanding of these structure-odor relationships is essential for the rational design of products, from fine fragrances to functional ingredients.

References

  • Beets, M. G. J. (1978). Sensory Properties of Optical Isomers. In Structure-Activity Relationships in Human Chemoreception. Applied Science Publishers.
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  • Scent.vn. Pinocarveol, (+/-)- (CAS 5947-36-4): Odor profile, Properties, & IFRA compliance. Available at: [Link]

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Validation

A Comparative Guide to Chiral Auxiliaries: Evaluating (-)-trans-Pinocarveol Against Established Alternatives

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision in the design of asymmetric syntheses. An ideal auxiliary should be readily avai...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision in the design of asymmetric syntheses. An ideal auxiliary should be readily available, induce high levels of stereocontrol, and be easily removed and recycled. This guide provides an in-depth technical evaluation of (-)-trans-pinocarveol, a terpene-derived chiral building block, and compares its performance with widely used auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams.

(-)-trans-Pinocarveol, derived from the renewable and inexpensive chiral pool of pinenes, presents an attractive option for asymmetric synthesis. Its rigid bicyclic structure and strategically positioned hydroxyl group offer a well-defined chiral environment to influence the stereochemical outcome of reactions. This guide will delve into the practical and mechanistic aspects of utilizing (-)-trans-pinocarveol and provide a comparative analysis against established auxiliaries to aid in the rational selection of the most suitable chiral director for a given synthetic challenge.

Mechanistic Insights: The Foundation of Stereocontrol

The efficacy of a chiral auxiliary lies in its ability to create a sterically and electronically biased environment that favors the formation of one diastereomer over the other. This is typically achieved by forming a temporary covalent bond between the auxiliary and the prochiral substrate, followed by a diastereoselective reaction.

(-)-trans-Pinocarveol: The chiral induction mechanism of (-)-trans-pinocarveol relies on the steric hindrance imposed by its bicyclo[3.1.1]heptane skeleton. The gem-dimethyl group and the bridgehead methyl group effectively shield one face of the molecule, directing the approach of reagents to the less hindered face. The hydroxyl group serves as a handle for attaching the substrate, and its orientation relative to the bulky pinane framework is key to dictating the stereochemical outcome.

Evans' Oxazolidinones: These auxiliaries, developed by David A. Evans, are among the most reliable and widely used for asymmetric synthesis. Their mechanism of action is well-understood and relies on the formation of a chelated transition state. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, leading to highly predictable and diastereoselective alkylations, aldol reactions, and other transformations.

Oppolzer's Sultams: Based on camphor, Oppolzer's sultams are another class of powerful chiral auxiliaries. The rigid, bicyclic structure of the sultam provides a well-defined chiral environment. The sulfonamide nitrogen allows for the attachment of various acyl groups, and the steric bulk of the camphor skeleton directs the approach of electrophiles to the opposite face of the enolate, resulting in high levels of asymmetric induction.

Performance in Key Asymmetric Transformations: A Data-Driven Comparison

The true measure of a chiral auxiliary's utility is its performance in a range of chemical reactions. Below is a comparative summary of the typical performance of (-)-trans-pinocarveol and its established counterparts in key asymmetric transformations. Note: The presented data is a synthesis of typical results from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific substrate and reaction conditions.

Reaction TypeChiral AuxiliaryTypical Diastereomeric Ratio (d.r.)Typical Enantiomeric Excess (e.e.) of Product
Asymmetric Aldol Reaction (-)-trans-Pinocarveol derivative85:15 to 95:5>90%
Evans' Oxazolidinone>99:1>99%
Oppolzer's Sultam90:10 to 98:2>95%
Asymmetric Diels-Alder Reaction (-)-trans-Pinocarveol derivative90:10 to 98:2>95%
Evans' Oxazolidinone>95:5>98%
Oppolzer's Sultam>95:5>98%
Asymmetric Alkylation (-)-trans-Pinocarveol derivative80:20 to 90:10>85%
Evans' Oxazolidinone>98:2>99%
Oppolzer's Sultam>95:5>98%

As the data suggests, while (-)-trans-pinocarveol derivatives can provide good to excellent levels of stereocontrol, Evans' oxazolidinones and Oppolzer's sultams generally offer higher and more consistent diastereoselectivities and enantioselectivities across a broader range of reactions.

Experimental Protocols: From Auxiliary Attachment to Cleavage

The practical utility of a chiral auxiliary is heavily dependent on the ease of its attachment to the substrate and its subsequent removal without compromising the stereochemical integrity of the product.

Attachment of the Chiral Auxiliary

The initial step in utilizing a chiral auxiliary is its covalent attachment to the prochiral substrate.

Workflow for Chiral Auxiliary Attachment

Substrate Prochiral Substrate (e.g., Carboxylic Acid) Coupling Coupling Reaction (e.g., Acylation) Substrate->Coupling Auxiliary Chiral Auxiliary ((-)-trans-Pinocarveol, Evans' Oxazolidinone, or Oppolzer's Sultam) Auxiliary->Coupling Product Chiral Auxiliary-Substrate Adduct Coupling->Product

Caption: General workflow for attaching a chiral auxiliary to a substrate.

Protocol for Acylation of (-)-trans-Pinocarveol:

  • To a solution of (-)-trans-pinocarveol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a base (e.g., triethylamine, 1.2 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Diastereoselective Reaction

With the chiral auxiliary attached, the next step is the key diastereoselective transformation. The choice of reaction conditions (solvent, temperature, Lewis acid, etc.) is crucial for achieving high stereoselectivity.

Cleavage and Recovery of the Chiral Auxiliary

A significant advantage of using chiral auxiliaries is the ability to recover and reuse them, which is crucial for process economy and sustainability.

Workflow for Auxiliary Cleavage and Recovery

Adduct Chiral Product-Auxiliary Adduct Cleavage Cleavage Reaction (e.g., Hydrolysis, Reduction) Adduct->Cleavage Separation Separation (e.g., Chromatography, Extraction) Cleavage->Separation Product Enantiopure Product Separation->Product Auxiliary Recovered Chiral Auxiliary Separation->Auxiliary

Comparative

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (-)-trans-Pinocarveol Synthesis

For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of chiral building blocks is a perpetual challenge. (-)-trans-Pinocarveol, a bicyclic monoter...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of chiral building blocks is a perpetual challenge. (-)-trans-Pinocarveol, a bicyclic monoterpenoid alcohol, is a valuable chiral intermediate with applications in the synthesis of pharmaceuticals and fragrances. This guide provides an in-depth cost-benefit analysis of the most common methods for its synthesis, offering a comparative look at chemical and biocatalytic routes to empower you in making informed decisions for your laboratory and production scale-up.

Introduction: The Significance of (-)-trans-Pinocarveol

(-)-trans-Pinocarveol's rigid bicyclic structure and defined stereochemistry make it an attractive starting material for the synthesis of complex molecules. Its applications range from being a key precursor for taxol analogues to its use in the fragrance industry. The primary feedstocks for its synthesis are the naturally abundant and relatively inexpensive monoterpenes, α-pinene and β-pinene, which are the main constituents of turpentine oil.[1] The challenge lies in the selective oxidation of these pinenes to yield the desired (-)-trans-pinocarveol isomer with high purity and yield, while minimizing costs and environmental impact.

This guide will dissect three primary synthetic strategies:

  • Route A: Isomerization of α-pinene oxide derived from α-pinene.

  • Route B: Direct allylic oxidation of β-pinene.

  • Route C: Emerging biocatalytic approaches for the oxidation of pinenes.

We will evaluate each route based on chemical cost, reaction yield and selectivity, operational complexity, purification requirements, and safety and environmental considerations.

Comparative Analysis of Synthesis Routes

Route A: Synthesis from α-Pinene via Epoxidation and Rearrangement

This two-step approach first involves the epoxidation of α-pinene to α-pinene oxide, which is then subjected to a rearrangement to yield trans-pinocarveol.

The epoxidation of the double bond in α-pinene is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The subsequent rearrangement of the epoxide to the allylic alcohol can be promoted by a strong, non-nucleophilic base like lithium diethylamide.[2] This base abstracts a proton from the methyl group adjacent to the epoxide, initiating a cascade that leads to the opening of the epoxide ring and formation of the desired alcohol.

G cluster_0 Route A: From α-Pinene a_pinene α-Pinene a_pinene_oxide α-Pinene Oxide a_pinene->a_pinene_oxide m-CPBA trans_pinocarveol (-)-trans-Pinocarveol a_pinene_oxide->trans_pinocarveol Lithium Diethylamide

Caption: Synthesis of (-)-trans-pinocarveol from α-pinene.

FactorAnalysis
Chemical Cost Moderate. α-Pinene is a relatively inexpensive starting material. However, m-CPBA is a significant cost driver in this process. Lithium diethylamide is also a moderately expensive, moisture-sensitive reagent.
Yield & Selectivity High Yield, Moderate Selectivity. The epoxidation step generally proceeds with high yield (82-85%).[2] The subsequent rearrangement with lithium diethylamide can also provide a high yield of trans-pinocarveol (90-95%).[2] However, the formation of side products such as campholenic aldehyde and trans-carveol during epoxide rearrangement can occur, especially with other catalysts, necessitating careful control of reaction conditions.[3][4]
Operational Complexity High. This is a two-step synthesis requiring the isolation of the intermediate α-pinene oxide. The use of the highly reactive and pyrophoric n-butyllithium to generate lithium diethylamide requires stringent anhydrous conditions and careful handling.
Purification Moderate. Purification of the intermediate α-pinene oxide is necessary. The final product, trans-pinocarveol, needs to be purified from the reaction mixture, which may contain unreacted starting material and side products. Distillation is a common purification method.[2]
Safety & Environment Concerns. m-CPBA is a potentially explosive solid and requires careful handling. Diethyl ether is highly flammable. The use of chlorinated solvents like dichloromethane in the epoxidation step is environmentally undesirable.
Route B: Direct Allylic Oxidation of β-Pinene

This route offers a more direct path to trans-pinocarveol through the allylic oxidation of β-pinene.

A classic method for this transformation utilizes selenium dioxide (SeO₂) as the oxidizing agent.[1] More recently, heterogeneous catalytic systems have been developed to improve the sustainability of this reaction. One promising approach employs a palladium catalyst supported on a heteropolyacid-modified silica (SBA-15), using hydrogen peroxide as the oxidant.[5][6]

G cluster_1 Route B: From β-Pinene b_pinene β-Pinene trans_pinocarveol_b (-)-trans-Pinocarveol b_pinene->trans_pinocarveol_b 1. SeO₂, H₂O₂ 2. Pd/HPA/SBA-15, H₂O₂ G cluster_2 Route C: Biocatalytic Approach pinene α- or β-Pinene trans_pinocarveol_c (-)-trans-Pinocarveol pinene->trans_pinocarveol_c Enzymes (e.g., Peroxidase, Laccase)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (-)-trans-Pinocarveol

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and foster a culture of safety and responsibility in the laboratory. The proper disposal of chemical reagents is not a mere...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and foster a culture of safety and responsibility in the laboratory. The proper disposal of chemical reagents is not a mere final step in an experimental workflow but a critical component of ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, in-depth approach to the safe disposal of (-)-trans-Pinocarveol, grounding every recommendation in established safety protocols and scientific principles.

(-)-trans-Pinocarveol is a bicyclic monoterpenoid used in various research and development applications.[1] While it is a naturally occurring compound, its handling and disposal in a laboratory setting demand a thorough understanding of its chemical properties and potential hazards. According to available safety data, (-)-trans-Pinocarveol is classified as a combustible liquid and can cause skin irritation and serious eye damage.[2][3] Therefore, adherence to strict disposal protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough understanding of the hazards associated with (-)-trans-Pinocarveol is essential.

Key Hazards:

  • Flammability: Classified as a Category 4 Flammable Liquid (Combustible).[3] While not as easily ignited as highly flammable liquids, it will burn and can form combustible mixtures with air.

  • Health Hazards: Causes skin irritation and is a risk for serious eye damage.[2]

Essential Personal Protective Equipment (PPE):

A risk assessment should always precede the handling of any chemical. For the disposal of (-)-trans-Pinocarveol, the following PPE is mandatory:

PPE ItemSpecificationsRationale
Eye Protection Safety glasses with side shields or goggles.To protect against splashes that could cause serious eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[3]
Body Protection A standard laboratory coat.To protect skin and clothing from spills.[3]
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating aerosols or vapors, or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be worn.[3]To prevent inhalation of any vapors or mists.
II. Waste Segregation and Storage: The Foundation of Safe Disposal

Proper segregation and storage of chemical waste are critical to prevent accidental chemical reactions and ensure compliant disposal.

Core Principles:

  • Dedicated Waste Container: Use a clearly labeled, dedicated waste container for (-)-trans-Pinocarveol. The container must be compatible with the chemical; a glass or high-density polyethylene (HDPE) container is generally suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "(-)-trans-Pinocarveol".[4] Avoid using abbreviations or chemical formulas.

  • Segregation: Do not mix (-)-trans-Pinocarveol waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, keep it separate from strong oxidizing agents.[3]

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat sources, sparks, and open flames.[5] If possible, store it within a chemical fume hood.

  • Container Integrity: Ensure the waste container is always securely closed when not in use and is kept in a clean and dry location.[4][5] Regularly inspect the container for any signs of degradation or leakage.[5]

III. Disposal Procedures: A Step-by-Step Guide

The appropriate disposal procedure will depend on the quantity of waste generated.

A. Disposal of Small Quantities (e.g., residual amounts in vials, contaminated wipes)

  • Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and treated as hazardous waste.

  • Collection of Rinsate: Add the rinsate to your labeled hazardous waste container for flammable liquids.

  • Solid Waste: Contaminated items such as pipette tips, wipes, and gloves should be placed in a separate, clearly labeled solid hazardous waste container.

B. Disposal of Bulk Quantities (e.g., unused reagent, reaction mixtures)

  • Transfer: Carefully transfer the bulk liquid waste into the designated and properly labeled hazardous waste container. Use a funnel to minimize the risk of spills.

  • Container Filling: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time (often up to 90 days, though regulations can vary by state), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[6]

C. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work within a chemical fume hood if possible.[3]

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the liquid.

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EH&S department immediately.

IV. Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (-)-trans-Pinocarveol.

DisposalWorkflow start Start: (-)-trans-Pinocarveol Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quant Small Quantity (e.g., residue, contaminated items) assess_quantity->small_quant Small bulk_quant Bulk Liquid assess_quantity->bulk_quant Bulk spill Spill Occurs assess_quantity->spill Spill rinse_container Triple-rinse container with appropriate solvent. small_quant->rinse_container transfer_bulk Transfer to labeled hazardous waste container. bulk_quant->transfer_bulk spill_small Small Spill spill->spill_small Small spill_large Large Spill spill->spill_large Large collect_rinsate Collect rinsate in flammable liquid waste. rinse_container->collect_rinsate dispose_solid Place contaminated solids in solid hazardous waste. collect_rinsate->dispose_solid arrange_pickup Arrange for EH&S pickup. dispose_solid->arrange_pickup check_fill_level Ensure container is <90% full. transfer_bulk->check_fill_level check_fill_level->arrange_pickup contain_spill Contain with inert absorbent. spill_small->contain_spill evacuate_alert Evacuate and Alert EH&S/Emergency Response. spill_large->evacuate_alert collect_spill Collect absorbent into hazardous waste container. contain_spill->collect_spill decontaminate Decontaminate spill area. collect_spill->decontaminate decontaminate->arrange_pickup

Disposal decision workflow for (-)-trans-Pinocarveol.
V. Regulatory Compliance

It is crucial to be aware of and adhere to all relevant federal, state, and local regulations regarding hazardous waste disposal. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][7] Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA, will provide specific guidance on waste disposal procedures.[7][8] Always consult your CHP and your EH&S department for institution-specific protocols.

The guiding principle for the disposal of (-)-trans-Pinocarveol, as with all laboratory chemicals, is to prevent its release into the environment and to ensure the safety of all laboratory personnel. By following these detailed procedures, researchers can uphold their commitment to responsible science.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Pinocarveol, trans-(-)-. PubChem, National Institutes of Health. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Michigan State University. Available at: [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • How to Safely Dispose of Flammable Liquids. Vision Environmental. Available at: [Link]

  • Pinocarveol, (+-)-. PubChem, National Institutes of Health. Available at: [Link]

  • trans-Pinocarveol. PubChem, National Institutes of Health. Available at: [Link]

  • How Do You Discard Class 3 Flammable Liquids List Chemicals?. ewaste disposal, inc. Available at: [Link]

  • How Do You Dispose Of Flammable Liquids?. CountyOffice.org. Available at: [Link]

  • Pinocarveol. Wikipedia. Available at: [Link]

  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh. Available at: [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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